molecular formula C9H10BrN B051538 7-Bromo-1,2,3,4-tetrahydroquinoline CAS No. 114744-51-3

7-Bromo-1,2,3,4-tetrahydroquinoline

Cat. No.: B051538
CAS No.: 114744-51-3
M. Wt: 212.09 g/mol
InChI Key: DRVWZEWZXCZNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,2,3,4-tetrahydroquinoline is a versatile and valuable bifunctional synthetic intermediate in organic chemistry and drug discovery. Its core structure incorporates the privileged 1,2,3,4-tetrahydroquinoline scaffold, a common motif found in numerous pharmacologically active compounds, coupled with a reactive bromine atom at the 7-position. This configuration makes it an ideal building block for the construction of more complex molecular architectures, primarily through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow researchers to efficiently introduce a diverse array of aryl, heteroaryl, and alkyl substituents, enabling the rapid exploration of structure-activity relationships (SAR) around the quinoline core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVWZEWZXCZNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551501
Record name 7-Bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114744-51-3
Record name 7-Bromo-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114744-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Key Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroquinoline for Advanced Research and Development

This compound is a substituted heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Identified by its CAS Number 114744-51-3 , this molecule serves as a crucial and versatile building block for the synthesis of complex pharmaceutical agents.[1][2] Its rigid, saturated heterocyclic core, combined with the synthetically tractable bromine handle on the aromatic ring, makes it an ideal starting point for introducing molecular diversity and tailoring compounds toward specific biological targets.

It is critical to distinguish this compound from its structural isomer, 7-Bromo-1,2,3,4-tetrahydroiso quinoline (CAS No. 17680-55-6).[3] While both are valuable synthons, their distinct nitrogen placement within the heterocyclic ring leads to fundamentally different chemical reactivity and spatial arrangement of substituents, resulting in unique applications and derivatives. This guide will focus exclusively on the quinoline isomer, providing a comprehensive overview of its properties, synthesis, characterization, and application.

Part 1: Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent selection for reactions, and appropriate analytical methods for characterization.

PropertyValueSource(s)
CAS Number 114744-51-3[1][2]
Molecular Formula C₉H₁₀BrN[1][2]
Molecular Weight 212.09 g/mol [1]
Appearance White to light yellow solid[2]
Melting Point 68-69 °C (for Hydrochloride Salt)[4]
IUPAC Name This compound[1]
SMILES C1CC2=C(C=C(C=C2)Br)NC1[1]
InChI Key DRVWZEWZXCZNAR-UHFFFAOYSA-N[1][2]

Note: The melting point for the free base is not consistently reported in surveyed literature; the value provided is for the more commonly cited hydrochloride salt.

Part 2: Synthesis and Mechanistic Rationale

The most direct and widely applicable method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 7-bromoquinoline. This method is noted for its high efficiency and regioselectivity, reducing only the nitrogen-containing heterocyclic ring while leaving the benzene ring and the carbon-bromine bond intact under controlled conditions.

Workflow for the Synthesis of this compound

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis quinoline Quinoline bromoquinoline 7-Bromoquinoline quinoline->bromoquinoline Electrophilic Aromatic Bromination product 7-Bromo-1,2,3,4- tetrahydroquinoline bromoquinoline->product Catalytic Hydrogenation (H₂, Pd/C)

Caption: Synthesis workflow from quinoline to the target compound.

Representative Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure adaptability and troubleshooting.

Objective: To selectively reduce the pyridinyl ring of 7-bromoquinoline.

Reagents & Equipment:

  • 7-Bromoquinoline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 1-5 mol% Pd)

  • Ethanol (or Acetic Acid), reagent grade (approx. 10-20 mL per gram of substrate)

  • Hydrogen (H₂) gas, high purity

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite™ or other filtration aid

Step-by-Step Methodology:

  • Reactor Preparation: The high-pressure reactor is meticulously cleaned and dried. All fittings are checked for integrity. Causality: Ensuring a leak-proof system is paramount for safety and for maintaining the positive hydrogen pressure required for the reaction to proceed efficiently.

  • Charging the Reactor: To the reactor vessel, add 7-bromoquinoline followed by the solvent (Ethanol). The vessel is gently swirled to dissolve the substrate. Finally, the 10% Pd/C catalyst is added as a slurry in a small amount of the reaction solvent. Causality: Adding the solid catalyst last as a slurry minimizes the risk of airborne catalyst dust (which is flammable) and ensures it is well-dispersated in the reaction mixture. Ethanol is a common solvent as it readily dissolves the substrate and does not interfere with the catalysis. Acetic acid can sometimes accelerate the reaction for heterocyclic systems and may be used as an alternative or co-solvent.

  • Inerting the Atmosphere: The reactor is sealed and purged multiple times with an inert gas (Nitrogen or Argon) before introducing hydrogen. Causality: This critical step removes all oxygen from the reactor headspace. The combination of hydrogen gas and a pyrophoric catalyst like Pd/C can be explosive in the presence of oxygen.

  • Hydrogenation Reaction: The system is pressurized with hydrogen gas to the target pressure (typically 50-100 psi). The reaction mixture is stirred vigorously and may be gently heated (e.g., 25-50 °C) to increase the reaction rate. The reaction progress is monitored by observing the drop in hydrogen pressure or by TLC/LC-MS analysis of aliquots. Causality: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas from the headspace into the liquid phase and to the surface of the heterogeneous catalyst. The palladium surface is where the catalytic cycle occurs: H₂ is adsorbed and dissociates into active hydrogen atoms, which are then transferred to the adsorbed quinoline substrate.

  • Work-up and Isolation: Upon completion, the reactor is cooled and the hydrogen pressure is carefully vented. The system is purged again with inert gas. The reaction mixture is then filtered through a pad of Celite™ to remove the Pd/C catalyst. The filter cake is washed with additional solvent. Causality: Filtering through Celite™ prevents the fine, black palladium particles from passing through the filter paper, ensuring a clean filtrate. The inert gas purge before opening the reactor is a final safety measure.

  • Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude solid or oil is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Part 3: Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this validation.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on data for structurally similar compounds, such as the 6-bromo isomer, the following characteristic signals are expected for this compound:[5]

  • Aromatic Protons (δ 6.5-7.0 ppm): The aromatic region will confirm the substitution pattern. One would expect three distinct signals: a doublet for the H-5 proton, a doublet of doublets for the H-6 proton, and another doublet for the H-8 proton.

  • Amine Proton (δ ~3.5-4.5 ppm): A broad singlet corresponding to the N-H proton. Its chemical shift can be variable and concentration-dependent.

  • Aliphatic Protons (δ 1.8-3.4 ppm):

    • -CH₂-N- (C2): A triplet at approximately δ 3.2-3.4 ppm.

    • Ar-CH₂- (C4): A triplet at approximately δ 2.7-2.9 ppm.

    • -CH₂-CH₂- (C3): A multiplet (quintet or sextet) around δ 1.8-2.0 ppm, showing coupling to both C2 and C4 protons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For a bromine-containing compound, the most diagnostic feature is the isotopic pattern of the molecular ion.

  • Molecular Ion (M⁺): Bromine has two abundant, stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity:

    • M⁺ peak: at m/z 211 (corresponding to C₉H₁₀⁷⁹BrN)

    • M+2 peak: at m/z 213 (corresponding to C₉H₁₀⁸¹BrN)

  • The presence of this characteristic 1:1 doublet is conclusive evidence of a molecule containing a single bromine atom.

Part 4: Applications in Medicinal Chemistry

This compound is not an end product but a high-value intermediate. The bromine atom serves as a versatile functional handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of compound libraries for screening.

Case Study: Intermediate for Aldosterone Synthase (CYP11B2) Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of aldosterone synthase (CYP11B2).[6] Over-activation of this enzyme leads to excess aldosterone, a key factor in the pathophysiology of hypertension, heart failure, and renal disease.

The development workflow leverages the 7-bromo position for a key Suzuki coupling reaction to install an aryl or heteroaryl group, a common motif in many CYP11B2 inhibitors.

Drug Development Value Chain

G start 7-Bromo-1,2,3,4- tetrahydroquinoline step1 Suzuki Coupling (e.g., with Pyridine-3-boronic acid) start->step1 intermediate 7-(Pyridin-3-yl)-1,2,3,4- tetrahydroquinoline Intermediate step1->intermediate step2 Further Functionalization (e.g., N-alkylation, oxidation) intermediate->step2 api Final API Target (Aldosterone Synthase Inhibitor) step2->api

Caption: Role of this compound in a drug discovery pipeline.

This pathway demonstrates how the initial building block is strategically modified to build a complex molecule with a specific pharmacological profile, highlighting its value in accelerating the discovery of new therapeutics.

Part 5: Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential for laboratory safety.

GHS Hazard Classification
Hazard ClassStatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Storage
  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 114744-51-3) is a foundational building block for advanced chemical synthesis. Its well-defined physicochemical properties, straightforward and high-yield synthesis via catalytic hydrogenation, and, most importantly, its proven utility in the construction of pharmaceutically relevant molecules make it an indispensable tool for researchers in drug discovery. A thorough understanding of its handling, characterization, and synthetic potential, as outlined in this guide, empowers scientists to leverage this versatile intermediate to its fullest extent in the pursuit of novel therapeutics.

References

A Comprehensive Technical Guide to 7-Bromo-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of 7-Bromo-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. We will explore its core molecular properties, including its precise molecular weight, and present a detailed, field-proven protocol for its synthesis and purification. Furthermore, this guide elucidates the compound's chemical reactivity, particularly the strategic role of the bromine atom as a synthetic handle for creating diverse molecular libraries via cross-coupling reactions. The applications of the tetrahydroquinoline scaffold in drug development are discussed, contextualizing the value of this specific bromo-derivative as a key starting material. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical building block.

Core Molecular Profile

This compound is a substituted heterocyclic compound built upon the privileged tetrahydroquinoline scaffold. Its structure incorporates a bromine atom on the aromatic ring, a feature that is instrumental in its synthetic utility.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry.

PropertyValueSource
Molecular Formula C₉H₁₀BrN[1][2]
Average Molecular Weight 212.09 g/mol [1]
Monoisotopic Mass 210.99966 Da[1]
Physical Form Solid
IUPAC Name This compound[1]
Chemical Identifiers

For unambiguous identification and cross-referencing in databases and literature, the following identifiers are used.

Identifier TypeValueSource
CAS Number 114744-51-3[1]
PubChem CID 13865047[1]
InChI Key DRVWZEWZXCZNAR-UHFFFAOYSA-N[1]
Canonical SMILES C1CC2=C(C=C(C=C2)Br)NC1[1]

Synthesis and Purification Workflow

The synthesis of this compound is not commonly detailed as a final product but rather as a crucial intermediate. A robust and widely applicable method involves the catalytic reduction of the corresponding quinoline precursor, 7-bromoquinoline. This approach is favored due to the commercial availability of the starting material and the high efficiency of heterogeneous catalytic hydrogenation.

The causality for choosing catalytic hydrogenation lies in its clean reaction profile and simple work-up. The catalyst can be filtered off, minimizing contamination of the crude product and simplifying the subsequent purification, which is essential for producing high-purity material required for drug development.

Synthesis_Workflow start 7-Bromoquinoline (Starting Material) reagents H2 (gas) or H-donor Pd/C (10 mol%) Ethanol (Solvent) reaction Catalytic Hydrogenation (Reduction of Quinoline Ring) Room Temp, 24-48h start->reaction reagents->reaction Reaction Conditions workup Filtration & Evaporation (Catalyst Removal) reaction->workup Step 1 purification Column Chromatography (Silica Gel) Hexanes/EtOAc Gradient workup->purification Step 2 product This compound (Final Product) purification->product Step 3

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the reduction of 7-bromoquinoline to yield the target compound. The self-validating nature of this protocol is ensured by the inclusion of a definitive purification step (column chromatography) and subsequent analytical characterization to confirm purity and identity.

Materials:

  • 7-Bromoquinoline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq)

  • Ethanol (ACS Grade)

  • Hydrogen Gas (H₂) or Ammonium Formate as an alternative hydrogen donor

  • Celite®

  • Silica Gel (230-400 mesh)

  • Ethyl Acetate (EtOAc) and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 7-bromoquinoline (e.g., 5.0 g, 24.0 mmol) in ethanol (100 mL) in a suitable hydrogenation vessel, carefully add 10% Pd/C (0.5 g).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with H₂ gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 24-48 hours).

  • Work-up: Upon completion, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol (3 x 20 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc).

  • Isolation: Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pure solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following techniques are standard for the structural elucidation of this compound.

TechniqueExpected Results
¹H NMR - Aromatic Protons: Signals in the ~6.5-7.0 ppm range, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- Aliphatic Protons: Signals in the ~1.8-3.5 ppm range corresponding to the three CH₂ groups of the tetrahydro- portion.- N-H Proton: A broad singlet, typically in the ~3.5-4.5 ppm range.
¹³C NMR - Aromatic Carbons: 6 distinct signals in the aromatic region (~110-150 ppm), including one C-Br signal.- Aliphatic Carbons: 3 distinct signals in the aliphatic region (~20-50 ppm).
Mass Spec. (EI/ESI) A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio), appearing at m/z ≈ 211 and 213.

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its dual-functionality: the pharmacologically relevant tetrahydroquinoline core and the synthetically versatile bromine substituent.

The Bromine Atom as a Synthetic Handle

The bromine atom serves as a highly effective "handle" for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This allows for the rapid diversification of the core scaffold, which is a cornerstone of modern medicinal chemistry for developing structure-activity relationships (SAR). The Suzuki-Miyaura coupling is a prime example of this utility.[3]

Suzuki_Coupling sub 7-Bromo-THQ (Our Intermediate) reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/H2O) product 7-Aryl-THQ Derivative (New Compound for SAR) sub->product boronic Aryl/Heteroaryl Boronic Acid R-B(OH)2 boronic->product reagents->product Suzuki-Miyaura Cross-Coupling

Caption: Use of 7-Bromo-THQ in a Suzuki-Miyaura cross-coupling reaction.

Pharmacological Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its presence in a wide array of biologically active molecules, both natural and synthetic.[4] Derivatives have shown a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-HIV properties.[4] By using this compound as a starting point, researchers can systematically explore how different substituents at the 7-position modulate these biological activities, accelerating the discovery of novel therapeutic agents.

Safety and Handling

Proper handling of this compound is essential in a research environment. The compound is associated with several hazards as classified under the Globally Harmonized System (GHS).[1]

GHS Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Recommended Handling Procedures:

  • Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • In case of accidental contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.

Conclusion

This compound is more than a chemical with a defined molecular weight of 212.09 g/mol .[1] It is a strategically important building block for drug discovery and medicinal chemistry. Its stable, pharmacologically relevant core, combined with a reactive bromine handle, provides an efficient and versatile platform for synthesizing novel compounds with therapeutic potential. The synthetic and analytical protocols outlined in this guide offer a reliable framework for researchers to produce and utilize this compound in their research endeavors.

References

The Strategic Synthesis and Application of 7-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Scaffold for Novel Therapeutics

Introduction: The Enduring Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, prized for its three-dimensional architecture and its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational flexibility allows for precise spatial orientation of substituents, enabling effective interaction with diverse biological targets. The introduction of a bromine atom at the 7-position of this scaffold yields 7-Bromo-1,2,3,4-tetrahydroquinoline, a versatile building block that combines the foundational pharmacological properties of the tetrahydroquinoline nucleus with a reactive handle for further molecular elaboration. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its utility in modern drug discovery programs.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 114744-51-3--INVALID-LINK--
Molecular Formula C₉H₁₀BrN--INVALID-LINK--
Molecular Weight 212.09 g/mol --INVALID-LINK--
Appearance White to light yellow solid--INVALID-LINK--
Purity Typically ≥98%--INVALID-LINK--

The bromine atom at the C-7 position significantly influences the electronic properties of the aromatic ring and serves as a key functional group for derivatization via cross-coupling reactions.

Strategic Synthesis: Catalytic Hydrogenation of 7-Bromoquinoline

The most direct and efficient method for the synthesis of this compound is the catalytic hydrogenation of the parent aromatic compound, 7-bromoquinoline. This method is favored for its high atom economy and generally clean conversion.

Synthesis of this compound 7-Bromoquinoline 7-Bromoquinoline Product This compound 7-Bromoquinoline->Product Reduction H2_Catalyst H₂ (g) Catalyst (e.g., PtO₂, Pd/C) H2_Catalyst->Product Solvent_Conditions Solvent (e.g., Acetic Acid) Room Temperature, Pressure Solvent_Conditions->Product Purification Work-up & Purification (Extraction, Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

Field-Proven Experimental Protocol

The following protocol is based on well-established procedures for the catalytic hydrogenation of quinolines.[1]

Materials:

  • 7-Bromoquinoline

  • Platinum(IV) oxide (Adam's catalyst) or 10% Palladium on carbon (Pd/C)

  • Glacial Acetic Acid (solvent)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Parr hydrogenation apparatus or a similar pressure vessel, dissolve 7-bromoquinoline (1.0 eq) in glacial acetic acid. Add the catalyst (typically 5-10 mol% PtO₂ or Pd/C). The choice of catalyst can influence reaction rate and selectivity; platinum-based catalysts are often highly effective for this transformation.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 3-4 atm or ~50-60 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: The reaction progress can be monitored by the cessation of hydrogen uptake. Thin-layer chromatography (TLC) can also be used to check for the disappearance of the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel to afford the final product in high purity.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid is an excellent solvent for both the starting material and the product, and it can help to maintain the activity of the platinum catalyst.

  • Catalyst Choice: Both PtO₂ and Pd/C are effective for the reduction of the pyridine ring in quinolines. The choice may depend on availability and specific reaction kinetics.

  • Pressure and Temperature: The hydrogenation of the quinoline ring is typically facile and can be achieved under mild conditions (room temperature and moderate pressure), which helps to prevent side reactions such as hydrodebromination.

Comprehensive Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are as follows:

¹H NMR (Expected Chemical Shifts):

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-5~6.8d1HAromatic proton ortho to the bromine
H-6~6.9dd1HAromatic proton meta to the bromine and ortho to the nitrogen-bearing carbon
H-8~6.4d1HAromatic proton ortho to the nitrogen-bearing carbon
NH~3.8br s1HAmine proton
H-2~3.3t2HMethylene group adjacent to nitrogen
H-3~1.9m2HMethylene group
H-4~2.7t2HMethylene group adjacent to the aromatic ring

¹³C NMR (Expected Chemical Shifts):

CarbonChemical Shift (δ, ppm)Assignment
C-8a~144Quaternary carbon at the ring junction
C-7~115Carbon bearing the bromine atom
C-6~129Aromatic CH
C-5~127Aromatic CH
C-4a~122Quaternary carbon at the ring junction
C-8~114Aromatic CH
C-2~42Methylene carbon adjacent to nitrogen
C-4~27Methylene carbon adjacent to the aromatic ring
C-3~22Methylene carbon
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Molecular Ion (M⁺): Peaks at m/z 211 and 213, corresponding to the two bromine isotopes.

  • Key Fragmentation: Loss of a hydrogen atom to give a stable aromatic cation, and cleavage of the aliphatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H stretchSecondary amine
3050-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1600-1450C=C stretchAromatic ring
1350-1250C-N stretchAromatic amine
850-750C-H bendAromatic (substitution pattern)
~600C-Br stretchAryl bromide

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology. The bromine atom provides a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Applications_in_Drug_Discovery Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Heck Heck Coupling (Alkenes) Start->Heck Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Derivatives Diverse Library of Tetrahydroquinoline Derivatives Suzuki->Derivatives Heck->Derivatives Sonogashira->Derivatives Buchwald->Derivatives Screening High-Throughput Screening Derivatives->Screening Leads Novel Anticancer Lead Compounds Screening->Leads

Caption: Derivatization of this compound for drug discovery.

The tetrahydroquinoline scaffold itself has been associated with a range of biological activities, including anticancer effects.[2][3] Derivatives of this core structure have been shown to inhibit various cancer cell lines. The introduction of different aryl, heteroaryl, or other functional groups at the 7-position can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of 7-aryl-1,2,3,4-tetrahydroquinolines can lead to compounds that target specific signaling pathways implicated in cancer progression.[4]

Conclusion

This compound is a strategically important building block for the synthesis of novel, biologically active molecules. Its straightforward synthesis via catalytic hydrogenation of 7-bromoquinoline, combined with the versatility of the bromine handle for further functionalization, makes it an invaluable tool for medicinal chemists. The detailed characterization data and synthetic protocols provided in this guide are intended to empower researchers in their efforts to explore the vast chemical space accessible from this privileged scaffold and to accelerate the discovery of new therapeutic agents.

References

7-Bromo-1,2,3,4-tetrahydroquinoline synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline

Abstract

This technical guide provides a comprehensive analysis of the primary synthetic routes to this compound, a pivotal heterocyclic building block in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and process chemists with both the foundational chemical principles and field-proven experimental protocols. We will dissect two principal synthetic strategies: the catalytic hydrogenation of 7-bromoquinoline and the electrophilic bromination of the 1,2,3,4-tetrahydroquinoline scaffold. The guide emphasizes the causality behind experimental choices, addresses common challenges such as managing side reactions, and offers detailed, self-validating methodologies. Key mechanistic claims are substantiated with citations to authoritative literature, and quantitative data is presented for clear comparison.

Chapter 1: Introduction to this compound

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in modern pharmacology, forming the core of numerous bioactive natural products and synthetic drugs.[1] Its rigid, three-dimensional structure is ideal for interacting with biological targets. The introduction of a bromine atom at the 7-position significantly enhances the molecule's utility. This modification provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the construction of diverse molecular libraries for drug discovery.[2][3] Furthermore, the lipophilicity and metabolic stability imparted by the bromo-substituent can be crucial for optimizing the pharmacokinetic profile of drug candidates. As such, robust and scalable synthetic access to this compound is of critical importance to the pharmaceutical industry.

Chapter 2: Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from two mechanistically distinct directions, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for multi-step procedures.

  • Route A: Reduction of a Pre-functionalized Aromatic System. This is the most direct approach, involving the selective hydrogenation of the pyridine ring of 7-bromoquinoline. It preserves the pre-installed bromo-substituent on the benzene ring.

  • Route B: Functionalization of the Core Scaffold. This strategy begins with the 1,2,3,4-tetrahydroquinoline core and introduces the bromine atom via electrophilic aromatic substitution. This route requires careful control of reaction conditions to ensure correct regioselectivity and prevent oxidation of the THQ ring.[4]

A third, more foundational approach involves constructing the quinoline ring system from a bromo-substituted aniline, such as 3-bromoaniline, using classic named reactions like the Skraup or Doebner-von Miller synthesis, followed by a reduction step.[5][6][7][8] While effective, this multi-stage process is often less efficient than the two primary routes detailed below.

G cluster_0 Route A: Hydrogenation cluster_1 Route B: Electrophilic Bromination cluster_2 Route C: Ring Construction This compound This compound 7-Bromoquinoline->this compound Catalytic H₂ Reduction 7-Bromoquinoline->this compound 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline N-Protected THQ N-Protected THQ 1,2,3,4-Tetrahydroquinoline->N-Protected THQ Protection N-Protected-7-Bromo-THQ N-Protected-7-Bromo-THQ N-Protected THQ->N-Protected-7-Bromo-THQ Bromination N-Protected-7-Bromo-THQ->this compound Deprotection 3-Bromoaniline 3-Bromoaniline 3-Bromoaniline->7-Bromoquinoline Skraup or Doebner-von Miller

Caption: High-level overview of synthetic routes to the target compound.

Chapter 3: Route A - Catalytic Hydrogenation of 7-Bromoquinoline

This is arguably the most straightforward method, predicated on the selective reduction of the nitrogen-containing heterocyclic ring of 7-bromoquinoline. The benzene ring is generally resistant to hydrogenation under the conditions used, ensuring the retention of the C7-bromo substituent.

Mechanistic Principles

The catalytic hydrogenation of quinolines is a heterogeneous process that occurs on the surface of a metal catalyst.[9] The mechanism involves:

  • Adsorption: Both the quinoline substrate and hydrogen gas adsorb onto the active sites of the catalyst surface.

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved, forming reactive atomic hydrogen species (H*) bound to the metal.

  • Stepwise Hydrogen Transfer: The adsorbed quinoline undergoes a series of hydrogen atom transfers, typically reducing the C=N and C=C bonds of the pyridine ring in a stepwise fashion. This leads to the formation of the 1,2,3,4-tetrahydroquinoline product.[1]

  • Desorption: The final product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The choice of catalyst is critical. Platinum- and palladium-based catalysts are highly active, while catalysts made from cobalt, nickel, or rhodium also demonstrate efficacy.[10] The reaction rate is typically first order with respect to hydrogen pressure and directly proportional to the amount of catalyst used.[9]

G cluster_0 Catalyst Surface H2 H₂ Catalyst Metal Catalyst (Pt, Pd, Ni) H2->Catalyst Adsorption Substrate 7-Bromoquinoline Substrate->Catalyst Adsorption H_activated 2H* (activated) Catalyst->H_activated H-H Cleavage Product_ads Adsorbed Product Catalyst->Product_ads Stepwise H-Transfer H_activated->Product_ads Stepwise H-Transfer Substrate_ads Adsorbed Substrate Substrate_ads->Product_ads Stepwise H-Transfer Product 7-Bromo-THQ Product_ads->Product Desorption

Caption: Catalytic hydrogenation workflow on a metal surface.

Detailed Experimental Protocol: Hydrogenation using Platinum Dioxide (Adams' Catalyst)

This protocol is based on established procedures for quinoline hydrogenation.[9]

Materials:

  • 7-Bromoquinoline

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid (solvent)

  • Methanol

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

Procedure:

  • Vessel Preparation: Ensure the pressure vessel of the Parr apparatus is clean and dry. Add 7-bromoquinoline (e.g., 5.0 g) and a magnetic stir bar to the vessel.

  • Catalyst and Solvent Addition: Under a nitrogen or argon atmosphere (to prevent premature catalyst reduction by ambient air), add Adams' catalyst (PtO₂, ~50-100 mg, ~1-2% by weight). Add glacial acetic acid (50 mL) as the solvent.

  • System Purge: Seal the Parr apparatus. Purge the system with nitrogen gas three times to remove all oxygen, then purge with hydrogen gas three times.

  • Reaction: Pressurize the vessel with hydrogen to 50-60 psi. Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is generally complete within 2-6 hours.

  • Work-up: Once hydrogen uptake ceases, carefully vent the apparatus and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Neutralization: Slowly and carefully pour the filtrate into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the acetic acid. Continue adding until effervescence ceases (pH > 7).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation if necessary.

Chapter 4: Route B - Electrophilic Bromination of 1,2,3,4-Tetrahydroquinoline

This approach builds the target molecule by adding the bromo-substituent to the readily available THQ scaffold. The key challenges are achieving the correct regiochemistry (bromination at C7) and preventing a common side reaction: the oxidation of the THQ ring to the aromatic quinoline.[4]

Mechanistic Principles & The Challenge of Oxidation

The nitrogen atom in the THQ ring is an electron-donating group, which strongly activates the attached benzene ring towards electrophilic aromatic substitution. This activation, however, also makes the entire molecule susceptible to oxidation.[4] Common brominating agents, particularly N-Bromosuccinimide (NBS), can function as both an electrophile for bromination and an oxidant, leading to the formation of 7-bromoquinoline.[3][11]

Mitigation Strategy: N-Protection To suppress the undesired oxidation, a common and effective strategy is to temporarily install an electron-withdrawing protecting group, such as acetyl (Ac) or tert-butyloxycarbonyl (Boc), on the nitrogen atom.[4] This N-protection has two crucial effects:

  • Reduces Oxidative Susceptibility: The electron-withdrawing nature of the protecting group decreases the electron density on the nitrogen and, by extension, the entire ring system, making it less prone to oxidation.

  • Maintains Regiocontrol: While slightly deactivating, the protected amino group still acts as an ortho-, para-director, guiding the incoming electrophile (Br+) to the desired positions.

Detailed Experimental Protocol: N-Acetylation, Bromination, and Deprotection

Part 1: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline

  • Dissolve 1,2,3,4-tetrahydroquinoline (10.0 g) in dichloromethane (100 mL) in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 equivalents), followed by the dropwise addition of acetyl chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, then saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Acetyl-1,2,3,4-tetrahydroquinoline, which is often used without further purification.

Part 2: Bromination of 1-Acetyl-1,2,3,4-tetrahydroquinoline

  • Dissolve the N-acetylated THQ from Part 1 in a suitable solvent like chloroform or acetic acid.[12]

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for several hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, dilute the mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with sodium thiosulfate solution (to quench any remaining bromine) and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate to give crude 1-Acetyl-7-bromo-1,2,3,4-tetrahydroquinoline. Purify by recrystallization or column chromatography.

Part 3: Deprotection (Hydrolysis) of the Acetyl Group

  • Reflux the purified product from Part 2 in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl) for 4-8 hours.

  • Cool the reaction mixture and neutralize by the careful addition of a base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final product, this compound.

Chapter 5: Quantitative Data Summary

The following table provides a comparative summary of the two primary synthetic routes. Yields and conditions are representative and can vary based on scale and specific optimization.

ParameterRoute A: Catalytic HydrogenationRoute B: Electrophilic Bromination
Starting Material 7-Bromoquinoline1,2,3,4-Tetrahydroquinoline
Key Reagents H₂, PtO₂ (or other metal catalyst)AcCl, NBS, HCl
Number of Steps 13 (Protection, Bromination, Deprotection)
Typical Overall Yield 85-95%60-75%
Key Challenge Handling of H₂ gas and catalystPreventing oxidation, multi-step process
Scalability Excellent; widely used in industryGood, but less atom-economical
Primary Waste Catalyst (recyclable)Stoichiometric byproducts from protection/deprotection

Chapter 6: Conclusion

The synthesis of this compound is readily achievable through well-established chemical transformations. For researchers prioritizing efficiency, atom economy, and scalability, Route A (Catalytic Hydrogenation) is the superior choice. Its direct, high-yielding nature makes it ideal for producing large quantities of the target compound, provided the 7-bromoquinoline starting material is available.

Conversely, Route B (Electrophilic Bromination) offers flexibility when 1,2,3,4-tetrahydroquinoline is the more accessible precursor. While it involves a multi-step sequence with a lower overall yield, the use of N-protection provides a reliable and controllable method for achieving the desired bromination while mitigating the significant risk of oxidation.[4] The choice between these robust methodologies will ultimately be guided by starting material availability, project scale, and the specific capabilities of the laboratory.

References

Spectroscopic Profile of 7-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic signature of 7-Bromo-1,2,3,4-tetrahydroquinoline. As a crucial heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation in complex research and development settings. This document, structured with the practicing scientist in mind, moves beyond a simple data repository to explain the "why" behind the spectral features, grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is the foundation for interpreting its spectroscopic output. The structure and standard numbering convention for this compound are depicted below. This numbering is essential for assigning signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Molecular structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is one of the most powerful tools for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic and aliphatic protons.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5~6.8-7.0d1HJ = 8.0-8.5
H-6~6.9-7.1dd1HJ = 8.0-8.5, 2.0-2.5
H-8~6.5-6.7d1HJ = 2.0-2.5
N-H~3.6-4.2br s1H-
C2-H₂~3.2-3.4t2HJ = 5.5-6.0
C4-H₂~2.7-2.9t2HJ = 6.0-6.5
C3-H₂~1.8-2.0m2H-

Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.

Interpretation and Causality
  • Aromatic Region (δ 6.5-7.1 ppm): The bromine atom at the C7 position strongly influences the electronic environment of the aromatic ring.

    • H-8: This proton is ortho to the nitrogen and meta to the bromine. It is expected to be the most shielded of the aromatic protons, appearing as a doublet due to coupling with H-6.

    • H-6: This proton is ortho to the bromine atom and will be split by both H-5 (ortho coupling) and H-8 (meta coupling), resulting in a doublet of doublets.

    • H-5: This proton is ortho to the C4a-C5 bond and will appear as a doublet due to coupling with H-6.

  • Aliphatic Region (δ 1.8-3.4 ppm): The signals for the tetrahydroquinoline ring protons are characteristic.

    • C2-H₂ and C4-H₂: These methylene groups adjacent to the nitrogen and the aromatic ring, respectively, are deshielded and appear as triplets due to coupling with the C3 protons.

    • C3-H₂: This methylene group is the most shielded of the aliphatic protons and will likely appear as a multiplet due to coupling with both the C2 and C4 protons.

  • N-H Proton: The proton on the nitrogen atom is exchangeable and typically appears as a broad singlet. Its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add internal standard if quantitative analysis is needed (e.g., TMS). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample into the spectrometer and lock onto the solvent deuterium signal. prep3->acq1 acq2 Shim the magnetic field to optimize homogeneity. acq1->acq2 acq3 Acquire the spectrum using a standard pulse sequence (e.g., 90° pulse). acq2->acq3 proc1 Apply Fourier transform to the Free Induction Decay (FID). acq3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the solvent residual peak or TMS (0 ppm). proc2->proc3 proc4 Integrate the signals. proc3->proc4

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7~110-115
C8a~145-148
C4a~122-125
C5~128-131
C6~129-132
C8~115-118
C2~45-48
C4~27-30
C3~21-24

Note: These are predicted values based on the parent compound and substituent effects.

Interpretation and Causality
  • Aromatic Carbons (δ 110-148 ppm):

    • C7: The carbon directly attached to the bromine atom (ipso-carbon) will be significantly shielded compared to a typical aromatic C-H, appearing at a lower chemical shift.

    • C8a and C4a: These are quaternary carbons at the ring junction. C8a, being adjacent to the nitrogen, will be the most deshielded.

    • C5, C6, C8: These are protonated aromatic carbons. Their precise shifts are influenced by the electronic effects of both the nitrogen and the bromine.

  • Aliphatic Carbons (δ 21-48 ppm):

    • C2: The carbon adjacent to the nitrogen is the most deshielded of the aliphatic carbons.

    • C4 and C3: These carbons are further from the heteroatom and appear at higher field (more shielded).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3450N-H StretchSecondary Amine
3000-3100C-H StretchAromatic
2850-2960C-H StretchAliphatic (CH₂)
1580-1610C=C StretchAromatic Ring
1450-1500C=C StretchAromatic Ring
1250-1350C-N StretchAromatic Amine
1000-1100C-Br StretchAryl Bromide
800-850C-H Bend (out-of-plane)Substituted Benzene
Interpretation and Causality

The IR spectrum provides a quick and effective confirmation of key functional groups. The presence of a sharp to moderately broad peak around 3400 cm⁻¹ is a strong indicator of the N-H bond of the secondary amine. The series of peaks in the 2850-3100 cm⁻¹ range confirms the presence of both aliphatic and aromatic C-H bonds. The characteristic C=C stretching vibrations in the 1450-1610 cm⁻¹ region affirm the aromatic core, while a band in the 1000-1100 cm⁻¹ region would be consistent with the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering clues to its structure.

Predicted Mass Spectrometry Data
m/zIonInterpretation
211/213[M]⁺Molecular ion peak (characteristic 1:1 isotopic pattern for Bromine)
182/184[M - C₂H₅]⁺Loss of an ethyl group via benzylic cleavage
132[M - Br]⁺Loss of a bromine radical
104[C₈H₁₀]⁺Loss of Br and HCN

Note: The presence of Bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 abundance) will result in characteristic M and M+2 peaks for all bromine-containing fragments.

Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) conditions is expected to be driven by the stability of the resulting ions. A primary fragmentation event is the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), which is a favorable process leading to a stable, resonance-delocalized cation.

G M Molecular Ion [M]⁺ m/z = 211/213 F1 [M - C₂H₅]⁺ m/z = 182/184 M->F1 - C₂H₅ (Benzylic Cleavage) F2 [M - Br]⁺ m/z = 132 M->F2 - Br• F3 [C₈H₁₀]⁺ m/z = 104 F2->F3 - HCN

Caption: Proposed major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection intro1 Introduce a dilute solution of the sample into the ion source (e.g., via GC or direct infusion). ion1 Vaporize and bombard the sample with high-energy electrons (typically 70 eV for Electron Ionization - EI). intro1->ion1 sep1 Accelerate the resulting ions into a mass analyzer (e.g., quadrupole). ion1->sep1 sep2 Separate ions based on their mass-to-charge (m/z) ratio. sep1->sep2 det1 Ions strike a detector, generating a signal proportional to their abundance. sep2->det1 det2 Generate the mass spectrum. det1->det2

Caption: Generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The structural characterization of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and substitution pattern. Infrared spectroscopy confirms the presence of key functional groups, particularly the secondary amine and the aromatic system. Finally, mass spectrometry establishes the molecular weight and provides structural insights through predictable fragmentation patterns, with the bromine isotopic pattern serving as a definitive marker. This guide provides a robust predictive framework for researchers to identify and characterize this important molecule.

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for 7-Bromo-1,2,3,4-tetrahydroquinoline. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the principles and experimental considerations essential for the structural elucidation of this and related heterocyclic compounds. Given the limited availability of public experimental spectra for this specific molecule, this guide presents a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra, grounded in established principles of NMR spectroscopy and substituent effects.

Introduction: The Significance of this compound

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block in drug discovery programs. Its derivatives have been explored for a range of therapeutic applications, including anticancer and antimicrobial agents.[1] Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular architecture of such compounds in solution.

Predicted NMR Data Summary for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of the parent compound, 1,2,3,4-tetrahydroquinoline, and the application of established substituent chemical shift (SCS) effects for a bromine substituent on an aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2~3.3Triplet~6.0
H-3~1.9Multiplet-
H-4~2.8Triplet~6.0
H-5~6.8Doublet~8.0
H-6~7.0Doublet of Doublets~8.0, ~2.0
H-8~6.6Doublet~2.0
N-HVariableBroad Singlet-

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon Predicted Chemical Shift (ppm)
C-2~42
C-3~22
C-4~27
C-4a~128
C-5~129
C-6~130
C-7~115
C-8~118
C-8a~144

Theoretical Basis for Spectral Prediction

The prediction of the ¹H and ¹³C NMR spectra of this compound is predicated on the foundational principle of substituent additivity on chemical shifts. The well-characterized NMR spectra of the parent molecule, 1,2,3,4-tetrahydroquinoline, serves as the reference. The electronic effects of the bromine atom—primarily its inductive electron-withdrawing (-I) and resonance electron-donating (+R) effects—are then systematically applied to estimate the chemical shifts of the aromatic protons and carbons. Authoritative sources on substituent chemical shift (SCS) effects provide the empirical data for these predictions.[2]

Detailed Spectral Analysis and Interpretation

A thorough understanding of the predicted spectra requires an atom-by-atom analysis of the expected chemical shifts and coupling patterns.

mol This compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh 5-25 mg (1H) or 20-100 mg (13C) of pure compound P2 Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) P1->P2 P3 Add internal standard (e.g., TMS) P2->P3 P4 Filter solution into a clean NMR tube P3->P4 A1 Insert sample into NMR spectrometer P4->A1 A2 Lock on the deuterium signal of the solvent A1->A2 A3 Shim the magnetic field for homogeneity A2->A3 A4 Acquire 1H and 13C NMR spectra A3->A4 D1 Fourier transform the raw data A4->D1 D2 Phase correct the spectra D1->D2 D3 Baseline correct the spectra D2->D3 D4 Calibrate the chemical shift scale to the internal standard D3->D4

References

An In-depth Technical Guide to the Infrared Spectrum Analysis of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences. It provides a unique molecular fingerprint by probing the vibrational frequencies of chemical bonds within a molecule. For drug development professionals, this technique is crucial for structural elucidation, impurity profiling, and quality control. This guide offers an in-depth analysis of the IR spectrum of 7-Bromo-1,2,3,4-tetrahydroquinoline, a substituted heterocyclic compound with potential applications in medicinal chemistry. Understanding its spectral features is paramount for its identification and characterization in various research and development stages.

The structure of this compound incorporates a secondary cyclic amine fused to a substituted aromatic ring. This combination of functionalities gives rise to a complex and informative IR spectrum. This guide will dissect the spectrum into its constituent absorption bands, explaining the underlying vibrational modes and the structural information they convey.

Theoretical Framework: Understanding the Vibrational Modes

The absorption of infrared radiation by a molecule is a quantum mechanical phenomenon governed by the vibrational energy levels of its bonds. When the frequency of the incident IR radiation matches the natural frequency of a specific vibrational mode, energy is absorbed, resulting in a peak in the IR spectrum. The position of these peaks, measured in wavenumbers (cm⁻¹), is characteristic of the bond type and its chemical environment.

For this compound, the key vibrational modes that give rise to characteristic IR absorption bands include:

  • N-H Stretching: The secondary amine group (-NH-) in the tetrahydroquinoline ring exhibits a characteristic stretching vibration.

  • C-H Stretching: Both the aromatic ring and the aliphatic portion of the molecule have C-H bonds, which absorb in distinct regions of the IR spectrum.

  • C=C Stretching: The stretching vibrations within the aromatic ring provide valuable information about the aromatic system.

  • C-N Stretching: The stretching of the carbon-nitrogen bond in the cyclic amine is another key spectral feature.

  • C-Br Stretching: The carbon-bromine bond on the aromatic ring has a characteristic absorption in the fingerprint region.

  • Bending Vibrations: Various bending vibrations (scissoring, wagging, twisting) of C-H and N-H bonds also contribute to the overall spectrum, particularly in the fingerprint region.

Analysis of the IR Spectrum of this compound

The interpretation of the IR spectrum of this compound involves the systematic assignment of observed absorption bands to specific molecular vibrations. The following table summarizes the expected characteristic absorption bands and their corresponding vibrational modes.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensityCausality and Field Insights
3350–3310N-H StretchSecondary AmineMediumThe single N-H bond in the secondary amine of the tetrahydroquinoline ring gives rise to a distinct stretching vibration.[1] The position of this peak can be influenced by hydrogen bonding, which may cause it to broaden and shift to a lower frequency. In cyclic amines, this frequency can be slightly lower than in their aliphatic counterparts.[2]
3100–3000Aromatic C-H StretchAromatic RingMedium to WeakThe C-H bonds on the benzene ring exhibit stretching vibrations at wavenumbers slightly higher than those of aliphatic C-H bonds.[3][4][5] The presence of multiple weak to medium bands in this region is a strong indicator of an aromatic system.[6]
3000–2850Aliphatic C-H Stretch-CH₂-Medium to StrongThe methylene groups in the saturated portion of the tetrahydroquinoline ring have symmetric and asymmetric C-H stretching vibrations that appear in this range.[7][8]
1600–1585 & 1500–1400Aromatic C=C StretchAromatic RingMediumThe carbon-carbon double bond stretching vibrations within the aromatic ring typically appear as two or more bands in these regions.[3][4][5] These bands are characteristic of the aromatic ring itself.
1335–1250C-N StretchAromatic AmineStrongThe stretching of the C-N bond in aromatic amines is typically stronger and at a higher frequency than in aliphatic amines.[1][9]
900–675Aromatic C-H Out-of-Plane BendAromatic RingStrongThe out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring.[3][4]
690–515C-Br StretchAryl HalideMediumThe stretching vibration of the carbon-bromine bond is found in the lower frequency "fingerprint" region of the spectrum.[4][10]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum is contingent upon proper sample preparation and instrument operation. The following protocol outlines a standard procedure for analyzing a solid sample like this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide. This is a critical step for obtaining a clean spectrum.

  • Sample Preparation:

    • Place a small amount of the this compound sample directly onto the ATR crystal. The sample should be a solid, appearing as a white to light yellow solid.[11]

    • Ensure complete coverage of the crystal for optimal signal.

  • Spectrum Acquisition:

    • Apply pressure to the sample using the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform any necessary baseline corrections or smoothing of the spectrum.

Visualizing Molecular Vibrations and Workflow

To better understand the relationship between the molecular structure and the IR spectrum, the following diagrams illustrate the key vibrational modes and the experimental workflow.

Key Vibrational Modes of this compound cluster_molecule This compound cluster_vibrations Characteristic Vibrations mol Structure N-H_Stretch N-H Stretch (3350-3310 cm⁻¹) Aromatic_CH_Stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) Aliphatic_CH_Stretch Aliphatic C-H Stretch (3000-2850 cm⁻¹) Aromatic_CC_Stretch Aromatic C=C Stretch (1600-1400 cm⁻¹) C-N_Stretch C-N Stretch (1335-1250 cm⁻¹) C-Br_Stretch C-Br Stretch (690-515 cm⁻¹)

Caption: Key vibrational modes of this compound.

ATR-FTIR Experimental Workflow Start Start Background Perform Background Scan Start->Background Sample Place Sample on ATR Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Spectrum Pressure->Acquire Process Process Data (Baseline Correction, etc.) Acquire->Process Analyze Analyze Spectrum Process->Analyze End End Analyze->End

Caption: Standard workflow for ATR-FTIR analysis.

Conclusion: A Powerful Tool for Structural Verification

The infrared spectrum of this compound provides a wealth of information that is crucial for its unambiguous identification and characterization. By carefully analyzing the positions, intensities, and shapes of the absorption bands, researchers and drug development professionals can confirm the presence of the key functional groups and the overall molecular architecture. This guide provides a comprehensive framework for interpreting the IR spectrum of this compound, from the theoretical underpinnings of molecular vibrations to a practical experimental protocol. Mastery of this technique is essential for ensuring the quality, purity, and structural integrity of pharmaceutical compounds.

References

7-Bromo-1,2,3,4-tetrahydroquinoline mass spectrometry data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 7-Bromo-1,2,3,4-tetrahydroquinoline

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a common scaffold in a variety of biologically active molecules. The characterization of this and related compounds is crucial for synthesis confirmation, impurity profiling, and metabolic studies. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing detailed information on the molecular weight and structure of the analyte. This guide offers a comprehensive overview of the expected mass spectrometric behavior of this compound under both soft ionization (Electrospray Ionization - ESI) and hard ionization (Electron Ionization - EI) techniques. While a publicly available, fully annotated mass spectrum for this specific compound is not readily found, this guide synthesizes data from its core structure, 1,2,3,4-tetrahydroquinoline, and established principles of mass spectrometry for halogenated and heterocyclic compounds to provide a robust predictive analysis.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of an analyte is fundamental to selecting the appropriate mass spectrometry method and interpreting the resulting data.

PropertyValueSource
Molecular Formula C₉H₁₀BrN--INVALID-LINK--[1]
Molecular Weight 212.09 g/mol --INVALID-LINK--[1]
Monoisotopic Mass 210.99966 Da--INVALID-LINK--[1]
Appearance White to light yellow solid--INVALID-LINK--[2]

Experimental Protocols for Mass Spectrometric Analysis

The following are generalized, yet detailed, protocols for the analysis of this compound using ESI and EI mass spectrometry. These protocols are designed to be self-validating by including steps for calibration and system suitability checks.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique ideal for determining the molecular weight of polar compounds that are amenable to protonation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution (e.g., Agilent ESI-L Low Concentration Tuning Mix). Ensure mass accuracy is within 5 ppm.

  • Infusion and Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode, scanning a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the ion of interest.

  • Data Analysis:

    • Examine the resulting spectrum for the protonated molecule, [M+H]⁺.

    • Verify the characteristic isotopic pattern for a bromine-containing compound.

Experimental Workflow for ESI-MS

ESI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep1 Prepare 1 mg/mL Stock Solution Prep2 Dilute to 1-10 µg/mL (50:50 ACN:H₂O + 0.1% FA) Prep1->Prep2 Acq Direct Infusion (5-10 µL/min) Positive Ion Mode Scan Prep2->Acq Inject Calib Instrument Calibration (<5 ppm accuracy) Calib->Acq Analysis Identify [M+H]⁺ Ion Verify Bromine Isotopic Pattern Acq->Analysis Process Data

Caption: A streamlined workflow for ESI-MS analysis.

Electron Ionization (EI) Mass Spectrometry

EI is a hard ionization technique that provides detailed structural information through fragmentation. It is typically coupled with Gas Chromatography (GC).

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 100 µg/mL.

  • GC-MS System Setup:

    • Use a GC system equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

    • Set the GC oven temperature program to adequately separate the analyte from any impurities (e.g., start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min).

    • Set the injector temperature to 250°C and the transfer line to 280°C.

  • Instrument Calibration and Tuning:

    • Tune the mass spectrometer using a standard tuning compound like perfluorotributylamine (PFTBA) to ensure proper mass assignment and resolution.

  • Injection and Data Acquisition:

    • Inject 1 µL of the sample into the GC.

    • Acquire data in full scan mode over a mass range of m/z 40-400. The ionization energy is typically set to 70 eV.

  • Data Analysis:

    • Identify the molecular ion (M⁺·).

    • Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

Predicted Mass Spectral Data and Fragmentation Analysis

ESI-MS Analysis

In positive mode ESI-MS, this compound is expected to be readily protonated at the nitrogen atom. The key feature will be the observation of the protonated molecule, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the [M+H]⁺ ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

Table of Predicted ESI-MS Ions:

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Relative Intensity
[M+H]⁺212.0070214.0050~1:1
EI-MS Analysis and Predicted Fragmentation

Under the high-energy conditions of EI, this compound will undergo extensive fragmentation. The fragmentation pattern can be predicted by considering the known fragmentation of the 1,2,3,4-tetrahydroquinoline core and the influence of the bromine substituent.

Fragmentation of the 1,2,3,4-Tetrahydroquinoline Core

The mass spectrum of the parent compound, 1,2,3,4-tetrahydroquinoline (MW = 133.19 g/mol ), is well-characterized[3][4]. Key fragmentation pathways include:

  • Loss of a hydrogen atom (M-1): This is a very common fragmentation for amines, leading to a stable iminium ion.

  • Loss of a methyl group (M-15): This likely involves rearrangement and cleavage of the aliphatic ring.

  • Retro-Diels-Alder (RDA) fragmentation: While not explicitly the dominant pathway, cleavage of the heterocyclic ring is expected.

Predicted Fragmentation of this compound

The presence of the bromine atom will significantly influence the fragmentation in several ways:

  • The molecular ion (M⁺·) will exhibit the characteristic 1:1 isotopic signature of bromine at m/z 211 and 213.

  • Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (·Br) or hydrogen bromide (HBr).

  • The fragmentation of the tetrahydroquinoline core will be preserved, but the resulting fragments will be heavier by the mass of bromine minus the mass of hydrogen (78 or 80 Da).

Table of Predicted Key EI-MS Fragments:

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Structure/LossComments
211213[C₉H₁₀BrN]⁺· (M⁺·)Molecular ion, showing the characteristic 1:1 bromine isotopic pattern.
210212[M-H]⁺Loss of a hydrogen atom, likely from the nitrogen or the benzylic position (C4), leading to a stable ion.
196198[M-CH₃]⁺Loss of a methyl group, likely after rearrangement.
132-[M-HBr]⁺Loss of hydrogen bromide. This would result in a radical cation of quinoline.
132-[M-Br]⁺Loss of a bromine radical. This fragment would have the same nominal mass as the [M-HBr]⁺ ion.
Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway cluster_frags Primary Fragments M This compound [M]⁺· m/z 211/213 M_H [M-H]⁺ m/z 210/212 M->M_H - ·H M_CH3 [M-CH₃]⁺ m/z 196/198 M->M_CH3 - ·CH₃ M_Br [M-Br]⁺ m/z 132 M->M_Br - ·Br M_HBr [M-HBr]⁺· m/z 132 M->M_HBr - HBr

Caption: Predicted EI fragmentation of this compound.

Conclusion for Researchers and Drug Development Professionals

The mass spectrometric analysis of this compound is straightforward but requires careful attention to the characteristic isotopic signature of bromine. For routine molecular weight confirmation and purity assessment, ESI-MS in positive ion mode is the method of choice, with the primary diagnostic ions being the [M+H]⁺ pair at m/z 212/214. For detailed structural elucidation, metabolite identification, or differentiation from isomers, GC-EI-MS is superior. The predicted fragmentation pattern, characterized by the loss of hydrogen, a methyl group, and bromine-containing species (·Br or HBr), provides a solid framework for interpreting experimental data. This guide provides the necessary protocols and predictive data to enable researchers to confidently identify and characterize this compound in various experimental contexts.

References

The Bromo-Tetrahydroquinoline Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of bromine atoms to this privileged structure gives rise to bromo-tetrahydroquinolines, a class of molecules that have proven to be invaluable as both bioactive agents and versatile synthetic intermediates. This in-depth technical guide provides a comprehensive overview of the discovery and history of bromo-tetrahydroquinolines, delves into the key synthetic methodologies for their preparation, and explores their significant role in the landscape of modern drug discovery. Particular emphasis is placed on the mechanistic rationale behind synthetic strategies and the structure-activity relationships that govern their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical class.

A Historical Perspective: The Emergence of a Privileged Scaffold

The story of bromo-tetrahydroquinolines is intrinsically linked to the broader history of quinoline chemistry, which dates back to the 19th century. The initial discovery and synthesis of the quinoline core were driven by the burgeoning dye industry and the study of natural products. Landmark syntheses such as the Skraup (1880), Doebner-von Miller (1881), and Friedländer (1882) reactions laid the foundation for accessing the fundamental quinoline ring system.[1][2][3]

The logical progression from the aromatic quinoline to its saturated counterpart, 1,2,3,4-tetrahydroquinoline, was a natural step in exploring the chemical space and biological activity of this heterocyclic family. The ability to selectively hydrogenate the pyridine ring of quinoline opened up new avenues for creating three-dimensional structures with distinct pharmacological profiles.

While a definitive "discovery" of the first bromo-tetrahydroquinoline is not pinpointed to a single event, their emergence can be traced to the development of reliable aromatic bromination techniques in the late 19th and early 20th centuries. With the establishment of methods for introducing bromine onto aromatic rings, it became feasible for chemists to functionalize the benzene portion of the tetrahydroquinoline scaffold. The electron-rich nature of the aniline-like benzene ring in tetrahydroquinoline makes it susceptible to electrophilic aromatic substitution, with bromination being a prime example. The development and popularization of reagents like N-bromosuccinimide (NBS) provided a mild and selective method for such transformations, further accelerating the synthesis and study of bromo-tetrahydroquinolines.[4]

Synthetic Strategies: Accessing the Bromo-Tetrahydroquinoline Core

The primary and most direct route to bromo-tetrahydroquinolines involves the electrophilic bromination of the pre-formed 1,2,3,4-tetrahydroquinoline ring system. The regioselectivity of this reaction is dictated by the directing effect of the secondary amine, which activates the ortho and para positions of the benzene ring.

Direct Bromination of 1,2,3,4-Tetrahydroquinoline

The reaction of 1,2,3,4-tetrahydroquinoline with a brominating agent is a straightforward and efficient method for producing mono- and di-brominated derivatives. The choice of brominating agent and reaction conditions can influence the selectivity and yield of the desired products.

The bromination of the tetrahydroquinoline core proceeds via a classic electrophilic aromatic substitution mechanism. The electron-donating secondary amine group strongly activates the aromatic ring, making it highly susceptible to attack by an electrophilic bromine species.

Electrophilic Bromination of Tetrahydroquinoline cluster_0 Step 1: Generation of the Electrophile (Br+) cluster_1 Step 2: Electrophilic Attack and Formation of the Sigma Complex cluster_2 Step 3: Deprotonation and Re-aromatization Br2 Br-Br Br_plus Br+ Br2->Br_plus Reaction with Lewis Acid FeBr3 FeBr3 FeBr4_minus [FeBr4]- FeBr3->FeBr4_minus THQ Tetrahydroquinoline Br_plus->THQ Sigma_Complex Sigma Complex (Arenium Ion) THQ->Sigma_Complex Attack by pi-electrons Bromo_THQ Bromo-Tetrahydroquinoline Sigma_Complex->Bromo_THQ Loss of H+

Caption: Mechanism of Electrophilic Bromination of Tetrahydroquinoline.

This protocol details a common method for the regioselective mono-bromination of 1,2,3,4-tetrahydroquinoline at the C-6 position using N-bromosuccinimide (NBS).

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile at 0°C, add N-bromosuccinimide (0.95-1.0 eq.) portion-wise.

  • Maintain the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-bromo-1,2,3,4-tetrahydroquinoline.

Increasing the stoichiometry of the brominating agent allows for the synthesis of the di-substituted derivative.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform

  • Dichloromethane

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in chloroform.

  • Add N-bromosuccinimide (≥ 2.0 eq.) in portions to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Upon completion, quench the reaction and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 6,8-dibromo-1,2,3,4-tetrahydroquinoline.[5]

Synthesis of Bromo-Tetrahydroquinolines via Cyclization Reactions

While direct bromination is a common approach, bromo-tetrahydroquinolines can also be synthesized from appropriately substituted acyclic precursors through various cyclization strategies. These methods are particularly useful for accessing specific substitution patterns that may be difficult to achieve through direct functionalization.

The Pictet-Spengler reaction, first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[6] By starting with a bromo-substituted phenylethylamine, this reaction can be a powerful tool for constructing the bromo-tetrahydroquinoline core.

Pictet-Spengler Reaction for Bromo-Tetrahydroquinoline Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotonation Bromo_Phenylethylamine Bromo-Phenylethylamine Imine Imine Intermediate Bromo_Phenylethylamine->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium_Ion Iminium Ion Imine->Iminium_Ion Acid Catalysis Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Electrophilic Attack Bromo_THQ Bromo-Tetrahydroquinoline Cyclized_Intermediate->Bromo_THQ Loss of H+

Caption: General scheme of the Pictet-Spengler reaction for bromo-tetrahydroquinoline synthesis.

The Role of Bromo-Tetrahydroquinolines in Drug Discovery

The true value of bromo-tetrahydroquinolines in the pharmaceutical sciences lies in their dual capacity as both biologically active molecules and versatile synthetic intermediates. The presence of the bromine atom not only influences the pharmacokinetic and pharmacodynamic properties of the molecule but also provides a reactive handle for further chemical modifications.

Biological Activities of Bromo-Tetrahydroquinoline Derivatives

Bromo-tetrahydroquinoline derivatives have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. The position and number of bromine substituents can have a profound impact on their cytotoxic and antiproliferative effects.

Numerous studies have demonstrated the potent anticancer activity of brominated quinoline and tetrahydroquinoline derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, colon, cervical, and brain cancers.[7][8]

Compound ClassCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6[9]
HeLa (Cervical Carcinoma)6.7 - 25.6[9]
HT29 (Colorectal Adenocarcinoma)6.7 - 25.6[9]
6,8-Dibromo-5-nitroquinolineC6 (Rat Brain Tumor)50.0[9]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC615.4[7]
HeLa26.4[7]
HT2915.0[7]

Table 1: Cytotoxicity of selected brominated quinoline derivatives against various cancer cell lines.

The mechanism of action for the anticancer effects of these compounds is often multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of key enzymes such as topoisomerase I, and disruption of cell signaling pathways.[7]

Bromo-Tetrahydroquinolines as Synthetic Intermediates

The carbon-bromine bond in bromo-tetrahydroquinolines is a versatile functional group that can be readily transformed into other functionalities through a variety of cross-coupling and substitution reactions. This has made them invaluable building blocks for the synthesis of more complex and highly functionalized quinoline and tetrahydroquinoline derivatives.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Bromo-tetrahydroquinolines are excellent substrates for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[10] This strategy has been extensively used to synthesize novel compounds with enhanced biological activities.

Suzuki-Miyaura Coupling of Bromo-Tetrahydroquinoline Bromo_THQ Bromo-Tetrahydroquinoline Bromo_THQ->Pd_Catalyst Coupled_Product Aryl-Substituted Tetrahydroquinoline Bromo_THQ->Coupled_Product Boronic_Acid Ar-B(OH)2 Boronic_Acid->Pd_Catalyst Boronic_Acid->Coupled_Product Pd_Catalyst->Coupled_Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction with a bromo-tetrahydroquinoline.

Conclusion and Future Outlook

The journey of bromo-tetrahydroquinolines from their historical roots in classical quinoline chemistry to their current standing as pivotal molecules in drug discovery is a testament to their enduring importance. The synthetic methodologies for their preparation are well-established and offer a high degree of control over substitution patterns. As our understanding of the molecular drivers of disease continues to grow, the bromo-tetrahydroquinoline scaffold will undoubtedly remain a fertile ground for the design and synthesis of novel therapeutic agents. The ability to fine-tune their biological activity through chemical modification, facilitated by the versatile bromine handle, ensures that these compounds will continue to be at the forefront of medicinal chemistry research for the foreseeable future.

References

Physical properties of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 7-Bromo-1,2,3,4-tetrahydroquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data with field-proven insights into the experimental methodologies used for their determination. The focus is on not just the "what" but the "why," ensuring a deep, actionable understanding of this important heterocyclic building block.

Introduction and Strategic Context

This compound is a halogenated derivative of the tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry. Its utility stems from the presence of a bromine atom on the aromatic ring, which serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The tetrahydroquinoline core itself is a key pharmacophore in numerous biologically active compounds.

A critical point of clarification is the distinction between this compound and its isomer, 7-Bromo-1,2,3,4-tetrahydroiso quinoline. They share the same molecular formula and weight but differ in the position of the nitrogen atom within the heterocyclic ring, leading to distinct physical properties and reactivity. This guide focuses exclusively on the quinoline isomer.

Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in both reactive and biological systems. These parameters are critical for reaction setup, purification, formulation, and preliminary safety assessments. The properties for this compound and its common hydrochloride salt are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 114744-51-3 (Hydrochloride)[1][2][3]
Molecular Formula C₉H₁₀BrN[1]
Molecular Weight 212.09 g/mol [1][4]
Appearance White to yellow crystals or powder[5]
Melting Point 68-69 °C (Hydrochloride)[2][3]
Boiling Point 288.1 ± 29.0 °C (Predicted)[2][3]
Density 1.428 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in common organic solvents such as ethanol, ether, and chloroform.[3]

Note on Isomer Properties: For comparison, the isomeric 7-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS 17680-55-6) has a significantly lower melting point of 32-35°C, underscoring the importance of precise structural identification.[6][7]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation of a molecule. For a compound like this compound, key techniques include NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry.

  • ¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns. Key expected signals would include multiplets for the aliphatic protons at the C2, C3, and C4 positions, a broad singlet for the N-H proton, and distinct signals in the aromatic region corresponding to the protons on the substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. One would expect to see signals for the three aliphatic carbons and six aromatic carbons, with the carbon atom bonded to the bromine (C7) being significantly influenced by the halogen's electronic effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic peaks would be:

  • N-H Stretch: A characteristic peak in the 3300-3500 cm⁻¹ region, confirming the presence of the secondary amine.

  • C-H Stretches: Signals for aromatic C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

  • C-Br Stretch: A signal in the fingerprint region, typically between 500-600 cm⁻¹, corresponds to the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion, one at [M]⁺ and another at [M+2]⁺. For C₉H₁₀BrN, this would appear around m/z 211 and 213. This isotopic signature is a powerful confirmation of the presence of a single bromine atom.

Experimental Determination Protocols

The trustworthiness of physical data hinges on robust and well-controlled experimental protocols. The following sections detail standard operating procedures for the characterization of this compound.

Protocol: Melting Point Determination

Objective: To determine the melting range of the compound, which serves as a crucial indicator of purity.

Methodology: Digital Melting Point Apparatus (e.g., Stuart SMP10 or similar).

Step-by-Step Procedure:

  • Sample Preparation: Ensure the sample of this compound hydrochloride is a fine, dry powder. If necessary, gently crush any large crystals.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.

  • Rapid Scan (Optional but Recommended): Set a fast ramp rate (~10-20 °C/min) to quickly approximate the melting point.

  • Accurate Determination: Prepare a new capillary. Set the starting temperature to ~15-20 °C below the approximated melting point found in the rapid scan. Set the ramp rate to a slow 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure compound should exhibit a sharp melting range of < 2 °C.

Causality and Trustworthiness: Using a slow ramp rate is critical for allowing the system to maintain thermal equilibrium, ensuring an accurate reading. A broad melting range would suggest the presence of impurities, which disrupt the crystal lattice and cause melting point depression.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Dry Sample p2 Crush to Fine Powder p1->p2 p3 Load Capillary (2-3mm) p2->p3 a1 Insert into Apparatus p3->a1 Transfer a2 Set Ramp Rate (1-2°C/min) a1->a2 a3 Observe & Record Onset Temp. a2->a3 a4 Record Clear Point Temp. a3->a4 SpectroscopyWorkflow cluster_nmr NMR Prep cluster_ir FTIR-ATR Prep cluster_ms MS Prep start Pristine Sample nmr1 Dissolve in Deuterated Solvent start->nmr1 ir1 Place Solid on ATR Crystal start->ir1 ms1 Prepare Dilute Solution (e.g., MeOH) start->ms1 nmr2 Transfer to NMR Tube nmr1->nmr2 analysis Instrumental Analysis & Data Interpretation nmr2->analysis ir2 Apply Pressure ir1->ir2 ir2->analysis ms2 Infuse into Source ms1->ms2 ms2->analysis

References

An In-depth Technical Guide to the Solubility of 7-Bromo-1,2,3,4-tetrahydroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Bromo-1,2,3,4-tetrahydroquinoline (CAS No. 114744-51-3), a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data, this guide establishes a robust predictive framework based on first principles of molecular interaction and polarity. We delve into the structural features of the molecule to forecast its behavior in a range of common organic solvents. To empower researchers and drug development professionals, a detailed, field-proven experimental protocol for the accurate determination of its solubility is provided. This document is designed to be a practical and self-validating resource, bridging theoretical understanding with actionable laboratory methodology.

Introduction and Physicochemical Profile

This compound is a substituted heterocyclic amine. Its structure, comprising a bicyclic system with both aromatic and saturated components, a secondary amine, and a halogen substituent, dictates its physical and chemical properties, including its solubility. Understanding these properties is a critical first step in its application for synthesis, formulation, and biological screening.

The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 114744-51-3[1]
Molecular Formula C₉H₁₀BrN[1]
Molecular Weight 212.09 g/mol [1]
Physical Form White to light yellow solid[2]
Melting Point 68-69 °C
Boiling Point (Predicted) 288.1 ± 29.0 °C
Density (Predicted) 1.428 ± 0.06 g/cm³
pKa (Predicted) 4.22 ± 0.20 (for the conjugate acid)

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This maxim is a simplification of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, we must consider the contributions of its distinct structural motifs.

  • The Tetrahydroquinoline Core: This bicyclic structure has a dual nature. The brominated benzene ring is largely non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces. The hydrogenated pyridine ring is also primarily non-polar.

  • The Secondary Amine (-NH-): This is the most influential polar feature of the molecule. The nitrogen atom has a lone pair of electrons, and the N-H bond can act as a hydrogen bond donor. This functional group allows for strong dipole-dipole interactions and hydrogen bonding with polar protic solvents (e.g., alcohols) and polar aperiodic solvents (e.g., DMSO, DMF).

  • The Bromo Substituent (-Br): The bromine atom is electronegative, creating a dipole moment. However, its primary contribution to solubility in organic solvents is its large, polarizable electron cloud, which enhances London dispersion forces.

The overall solubility will be a balance between the non-polar character of the carbocyclic and heterocyclic rings and the polar, hydrogen-bonding capability of the secondary amine.

Mandatory Visualization: Factors Influencing Solubility

The following diagram illustrates the key molecular features of this compound and their influence on its affinity for different solvent types.

G cluster_solute This compound cluster_solvents Organic Solvent Classes Solute Molecular Structure Aromatic & Saturated Rings (Non-polar) Secondary Amine (-NH) (Polar, H-bond donor) Bromo Group (-Br) (Polarizable) PolarProtic Polar Protic e.g., Methanol, Ethanol H-bonding is dominant Solute:f2->PolarProtic:f0 Strong Interaction (H-bonding) Solute:f1->PolarProtic:f0 Limited Interaction PolarAprotic Polar Aprotic e.g., DMSO, DMF, Acetone Dipole-dipole interactions Solute:f2->PolarAprotic:f0 Moderate Interaction (Dipole-Dipole) NonPolar Non-Polar e.g., Hexane, Toluene van der Waals forces Solute:f1->NonPolar:f0 Favorable Interaction (Dispersion Forces)

Caption: Key molecular features and their predicted interactions with solvent classes.

Predicted Solubility Profile

While precise quantitative data is not publicly available, we can construct a reliable predicted solubility profile based on the principles discussed above and by drawing parallels with similarly structured molecules. For instance, many synthetic procedures involving tetrahydroquinolines utilize solvents like acetonitrile and dichloromethane, suggesting good solubility.[3]

The following table provides a semi-quantitative prediction of the solubility of this compound in common laboratory solvents at ambient temperature (approx. 20-25°C).

SolventClassPolarity IndexPredicted SolubilityRationale
Hexane Non-Polar0.1Low to Insoluble The molecule's polarity from the -NH group is too high for this non-polar alkane.
Toluene Non-Polar2.4Low to Moderate The aromatic nature of toluene can interact favorably with the compound's benzene ring, but the amine's polarity limits high solubility.
Dichloromethane (DCM) Polar Aprotic3.1High DCM is a versatile solvent that can engage in dipole-dipole interactions and effectively solvate moderately polar compounds.
Ethyl Acetate Polar Aprotic4.4Moderate to High Favorable dipole-dipole interactions are expected.
Acetone Polar Aprotic5.1High The strong dipole of the ketone group will effectively solvate the solute.
Acetonitrile Polar Aprotic5.8High Often used in reactions with similar compounds, indicating good solvating power.[3]
Ethanol Polar Protic4.3High The hydroxyl group can hydrogen bond with the secondary amine, leading to strong solute-solvent interactions.
Methanol Polar Protic5.1High Similar to ethanol, strong hydrogen bonding is expected to promote high solubility.
Dimethylformamide (DMF) Polar Aprotic6.4Very High A highly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Very High A powerful, highly polar solvent capable of dissolving a wide range of organic compounds.
Water Polar Protic10.2Insoluble The large, non-polar carbocyclic structure dominates, making the compound too lipophilic to dissolve in water despite the presence of the amine group.

Experimental Protocol for Quantitative Solubility Determination

This section provides a rigorous, step-by-step methodology for determining the equilibrium solubility of this compound. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for solubility measurement of solid compounds.[4][5]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment
  • This compound (purity >95%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation of the Stock Mixture:

    • Accurately weigh an excess amount of this compound into a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point is ~10-20 mg of solid.

    • Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. For many organic compounds, 24 to 48 hours is adequate. A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.[6]

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and let it stand undisturbed for at least 2-4 hours to allow the excess solid to settle.

    • For finely suspended particles, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully draw the clear, saturated supernatant into a syringe.

    • Attach a syringe filter to the tip of the syringe. This is a critical step to ensure no microscopic solid particles are transferred, which would artificially inflate the measured solubility.

    • Dispense a precise aliquot of the filtered supernatant into a pre-weighed volumetric flask.

    • Immediately weigh the flask to determine the mass (and thus volume, if density is known) of the transferred solution.

    • Dilute the sample to the mark with an appropriate solvent (often the mobile phase for HPLC analysis) to bring its concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve using the analytical instrument of choice (e.g., by plotting UV absorbance vs. concentration).

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for all dilution factors. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

Safety and Handling Considerations

As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling of this compound should be performed in accordance with its Safety Data Sheet (SDS).

  • GHS Hazard Classification: The compound is associated with the following hazard statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.

Conclusion

While quantitative solubility data for this compound is not readily found in scientific literature, a thorough understanding of its molecular structure allows for a highly reliable prediction of its solubility profile. The compound is expected to be highly soluble in polar organic solvents such as alcohols, acetone, DMF, and DMSO, with moderate to high solubility in chlorinated solvents like dichloromethane. Its solubility is predicted to be low in non-polar hydrocarbon solvents. For researchers requiring precise quantitative data for applications such as formulation or reaction optimization, the detailed shake-flask protocol provided in this guide offers a self-validating and robust method to generate this critical information in-house.

References

Methodological & Application

Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive and technically detailed protocol for the synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is a robust two-step process commencing with the classic Skraup reaction to construct the quinoline core, followed by catalytic hydrogenation to yield the desired saturated heterocyclic system. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and practical insights for successful execution.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of the bromine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide presents a reliable and reproducible protocol for the preparation of this important synthetic intermediate.

Overall Synthetic Strategy

The synthesis of this compound is achieved in two distinct steps, as illustrated in the workflow diagram below. The initial step involves the construction of the aromatic quinoline ring system via the Skraup synthesis, a classic acid-catalyzed cyclization. The subsequent step focuses on the selective reduction of the pyridine ring of the quinoline system through catalytic hydrogenation to afford the final tetrahydroquinoline product.

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Catalytic Hydrogenation 3-Bromoaniline 3-Bromoaniline 7-Bromoquinoline 7-Bromoquinoline 3-Bromoaniline->7-Bromoquinoline Glycerol, H₂SO₄, Nitrobenzene (oxidant) This compound This compound 7-Bromoquinoline->this compound H₂, Catalyst (Pt/C), Solvent

Caption: Overall workflow for the synthesis of this compound.

PART 1: Experimental Protocols

Step 1: Synthesis of 7-Bromoquinoline via Skraup Reaction

The Skraup reaction is a powerful method for the synthesis of quinolines from anilines.[1][2] In this step, 3-bromoaniline is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (nitrobenzene) to yield 7-bromoquinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the aromatic quinoline.[3][4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromoaniline172.0217.2 g0.1
Glycerol92.0927.6 g (22 mL)0.3
Concentrated Sulfuric Acid98.0830 mL-
Nitrobenzene123.1112.3 g (10.2 mL)0.1
Ferrous sulfate heptahydrate278.011.0 g-
Sodium hydroxide40.00As needed-
Dichloromethane84.93As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-bromoaniline (17.2 g, 0.1 mol), nitrobenzene (12.3 g, 0.1 mol), and ferrous sulfate heptahydrate (1.0 g).

  • Acid Addition: While stirring vigorously, slowly add concentrated sulfuric acid (30 mL) through the dropping funnel. The addition is exothermic and should be done with caution.

  • Heating: Heat the mixture to 130-140 °C in an oil bath.

  • Glycerol Addition: Once the temperature has stabilized, add glycerol (27.6 g, 0.3 mol) dropwise from the dropping funnel over 30-45 minutes. The reaction is highly exothermic, and the rate of addition should be controlled to maintain the temperature below 150 °C.

  • Reaction Completion: After the addition is complete, continue heating the mixture at 140-150 °C for 3 hours.

  • Work-up:

    • Allow the reaction mixture to cool to below 100 °C and then carefully pour it into 500 mL of cold water.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 7-bromoquinoline can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

The selective reduction of the pyridine ring of 7-bromoquinoline is achieved through catalytic hydrogenation. Platinum on carbon (Pt/C) is an effective catalyst for this transformation.[4] It is crucial to monitor the reaction carefully to avoid over-reduction or dehalogenation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Bromoquinoline208.0510.4 g0.05
5% Platinum on Carbon (Pt/C)-0.5 g-
Glacial Acetic Acid60.05100 mL-
Sodium bicarbonate84.01As needed-
Dichloromethane84.93As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 7-bromoquinoline (10.4 g, 0.05 mol) and glacial acetic acid (100 mL).

  • Catalyst Addition: Carefully add 5% Platinum on Carbon (0.5 g) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-60 psi with hydrogen and begin vigorous stirring or shaking at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The theoretical amount of hydrogen uptake is 2 molar equivalents. Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of glacial acetic acid.

    • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9).

    • Extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.[5]

    • The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.[6]

PART 2: Safety and Mechanistic Insights

Safety Precautions:

  • The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. Perform the reaction in a well-ventilated fume hood and behind a safety shield.

  • Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitrobenzene is toxic and readily absorbed through the skin. Handle with extreme care.

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use a properly maintained and certified high-pressure reactor. Ensure the system is leak-proof and purged of air before introducing hydrogen.

  • Platinum on carbon is pyrophoric when dry and exposed to air. Handle the catalyst in an inert atmosphere or as a wet paste.

Mechanistic Rationale:

  • Skraup Reaction: The use of ferrous sulfate helps to moderate the otherwise violent reaction. Nitrobenzene serves as the oxidizing agent to convert the initially formed dihydroquinoline intermediate to the aromatic quinoline.[4]

  • Catalytic Hydrogenation: The pyridine ring of quinoline is more susceptible to catalytic hydrogenation than the benzene ring due to its more electron-deficient nature. This allows for the selective reduction to the tetrahydroquinoline derivative. The choice of a platinum-based catalyst is effective for this transformation. Over-reduction to decahydroquinoline or hydrodehalogenation (loss of bromine) can occur under harsh conditions (higher pressure, temperature, or with palladium catalysts), hence the need for careful monitoring.

PART 3: Data and Characterization

Quantitative Summary:

StepProductStarting MaterialTheoretical Yield (g)Typical Actual Yield (%)
17-Bromoquinoline3-Bromoaniline (17.2 g)20.860-70%
2This compound7-Bromoquinoline (10.4 g)10.685-95%

Characterization Data for this compound:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₉H₁₀BrN[6]

  • Molecular Weight: 212.09 g/mol [6]

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (d, J = 8.0 Hz, 1H), 6.75 (dd, J = 8.0, 2.0 Hz, 1H), 6.68 (d, J = 2.0 Hz, 1H), 3.85 (br s, 1H, NH), 3.29 (t, J = 5.6 Hz, 2H), 2.74 (t, J = 6.4 Hz, 2H), 1.93 (quint, J = 6.0 Hz, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 144.1, 130.4, 129.3, 122.8, 117.4, 115.2, 42.0, 26.5, 21.9.

  • Mass Spectrometry (EI): m/z 211/213 (M⁺).

References

Derivatization of 7-Bromo-1,2,3,4-tetrahydroquinoline for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 7-Brom-1,2,3,4-tetrahydrochinolin für die Wirkstoffentdeckung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung für die Geschäftsleitung

Das 1,2,3,4-Tetrahydrochinolin (THQ)-Gerüst ist eine anerkannte "privilegierte Struktur" in der medizinischen Chemie und bildet das Kernstück zahlreicher pharmakologisch wirksamer Substanzen.[1] 7-Brom-1,2,3,4-tetrahydrochinolin ist ein strategisch wichtiges Zwischenprodukt, das zwei orthogonale reaktive Zentren für die Synthese von Molekülbibliotheken bietet: das sekundäre Amin an der N1-Position und das Bromatom an der C7-Position.[2] Dieser Leitfaden bietet detaillierte Protokolle für die Derivatisierung an beiden Positionen unter Verwendung moderner synthetischer Methoden, einschließlich N-Acylierung, Suzuki-Miyaura-Kupplung und Buchwald-Hartwig-Aminierung, um die Erforschung des chemischen Raums für die Wirkstoffentdeckung zu beschleunigen.

Einführung: Die strategische Bedeutung von 7-Brom-1,2,3,4-tetrahydrochinolin

Das Tetrahydrochinolin-Gerüst ist aufgrund seiner weitreichenden biologischen Aktivitäten, die von antikarzinogenen und entzündungshemmenden bis hin zu antiviralen und neuroprotektiven Eigenschaften reichen, von immensem Interesse.[1] Die Fähigkeit, dieses Gerüst an definierten Positionen zu modifizieren, ist entscheidend für die Optimierung von Leitstrukturen und die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).

7-Brom-1,2,3,4-tetrahydrochinolin dient als vielseitige Plattform für die Synthese. Die beiden reaktiven Zentren ermöglichen eine sequentielle oder kombinatorische Funktionalisierung, um eine breite Palette von Analoga zu erzeugen.

  • N1-Position (Sekundäres Amin): Dieses Nukleophil kann leicht durch Acylierung, Sulfonylierung, Alkylierung oder reduktive Aminierung modifiziert werden. Diese Modifikationen beeinflussen direkt die physikochemischen Eigenschaften wie Löslichkeit, Polarität und die Fähigkeit zur Wasserstoffbrückenbindung, was für die Pharmakokinetik und Pharmakodynamik entscheidend ist.

  • C7-Position (Aryl-Bromid): Das Bromatom ist ein idealer Reaktionspartner für palladiumkatalysierte Kreuzkupplungsreaktionen. Dies ermöglicht die Einführung einer Vielzahl von Aryl-, Heteroaryl- oder Aminogruppen und damit die gezielte Modulation der Interaktionen mit biologischen Zielstrukturen.

Abbildung 1: Strategien zur Derivatisierung von 7-Brom-1,2,3,4-tetrahydrochinolin.

Protokolle zur N1-Funktionalisierung

Modifikationen am Stickstoffatom sind oft der erste Schritt bei der Erstellung einer Bibliothek, da die Reaktionen robust und die Ausgangsmaterialien leicht verfügbar sind.

Protokoll: Allgemeine N-Acylierung und N-Sulfonylierung

Die Umwandlung des sekundären Amins in ein Amid oder Sulfonamid ist eine fundamentale Transformation. Sie ersetzt den Wasserstoffbrücken-Donor am Stickstoff durch einen Akzeptor (Carbonyl- oder Sulfonyl-Sauerstoff) und führt eine sterisch anspruchsvolle Gruppe ein, was die Konformation des Ringsystems beeinflussen kann.

Materialien:

  • 7-Brom-1,2,3,4-tetrahydrochinolin

  • Säurechlorid (z.B. Benzoylchlorid) oder Sulfonylchlorid (z.B. Tosylchlorid) (1.1 Äquivalente)

  • Tertiäre Aminbase (z.B. Triethylamin oder DIPEA) (1.5 Äquivalente)

  • Aprotonsches Lösungsmittel (z.B. Dichlormethan (DCM) oder Tetrahydrofuran (THF))

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄)

Prozedur:

  • Lösen Sie 7-Brom-1,2,3,4-tetrahydrochinolin (1.0 Äquivalent) in trockenem DCM in einem Rundkolben unter Inertgasatmosphäre (Stickstoff oder Argon).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie Triethylamin (1.5 Äquivalente) hinzu und rühren Sie für 5 Minuten.

  • Fügen Sie langsam eine Lösung des entsprechenden Säure- oder Sulfonylchlorids (1.1 Äquivalente) in DCM hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit gesättigter NaHCO₃-Lösung (2x) und Kochsalzlösung (1x).

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-acylierte oder N-sulfonylierte Produkt zu erhalten.

Anmerkung des Wissenschaftlers: Die Verwendung einer nicht-nukleophilen Base wie Triethylamin ist entscheidend, um das Säurechlorid abzufangen und die Bildung von Nebenprodukten zu verhindern. Die Reaktion bei 0 °C zu beginnen, hilft, die exotherme Reaktion zu kontrollieren.

Protokolle zur C7-Funktionalisierung: Palladium-katalysierte Kreuzkupplungen

Die Funktionalisierung der C-Br-Bindung mittels Kreuzkupplung ist eine der leistungsfähigsten Methoden in der modernen organischen Synthese. Sie ermöglicht den Aufbau von C-C- und C-N-Bindungen mit hoher Effizienz und funktioneller Gruppentoleranz.

Protokoll: Suzuki-Miyaura-Kreuzkupplung zur C-C-Bindungsbildung

Die Suzuki-Reaktion ermöglicht die Einführung von Aryl- oder Heteroarylgruppen an der C7-Position.[3][4] Dies ist besonders nützlich, um die π-System-Interaktionen mit der Zielprotein-Bindungstasche zu erweitern oder zu modifizieren. Der Mechanismus umfasst drei Hauptschritte: oxidative Addition, Transmetallierung und reduktive Eliminierung.[5]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(Br) pd0->pd2_aryl ox_add ox_add Oxidative Addition pd2_biaryl Ar-Pd(II)L₂(R) pd2_aryl->pd2_biaryl transmetal transmetal Transmetallierung pd2_biaryl->pd0 red_elim red_elim Reduktive Eliminierung product 7-R-THQ red_elim->product aryl_bromide 7-Br-THQ aryl_bromide->ox_add boronic_acid R-B(OH)₂ + Base boronic_acid->transmetal

Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kupplung.

Materialien:

  • 7-Brom-1,2,3,4-tetrahydrochinolin (1.0 Äquivalent)

  • Arylboronsäure oder Boronsäurepinakolester (1.2-1.5 Äquivalente)

  • Palladium-Katalysator (z.B., Pd(PPh₃)₄, 3-5 mol%)

  • Base (z.B., K₂CO₃, Cs₂CO₃, 2-3 Äquivalente)

  • Lösungsmittel (z.B., Dioxan/Wasser 4:1, Toluol/Wasser, oder DME)

  • Inertgas (Argon oder Stickstoff)

Prozedur:

  • Geben Sie 7-Brom-1,2,3,4-tetrahydrochinolin, die Boronsäure und die Base in einen ofengetrockneten Schlenk-Kolben.

  • Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit Inertgas.

  • Fügen Sie den Palladium-Katalysator unter positivem Inertgasdruck hinzu.

  • Fügen Sie das entgaste Lösungsmittelgemisch über eine Spritze hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-100 °C für 4-24 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Kühlen Sie die Reaktion nach Abschluss auf Raumtemperatur ab.

  • Verdünnen Sie die Mischung mit Ethylacetat und Wasser. Trennen Sie die Phasen.

  • Extrahieren Sie die wässrige Phase mit Ethylacetat (2x).

  • Vereinigen Sie die organischen Phasen, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das 7-Aryl-Derivat zu erhalten.

Tabelle 1: Beispielhafte Reaktionsbedingungen für die Suzuki-Kupplung

Boronsäure-PartnerKatalysatorBaseLösungsmittelTemp. (°C)Zeit (h)
PhenylboronsäurePd(PPh₃)₄K₂CO₃Toluol/EtOH/H₂O9012
4-MethoxyphenylboronsäurePd(dppf)Cl₂Cs₂CO₃Dioxan/H₂O1008
Thiophen-2-boronsäurePd(OAc)₂ / SPhosK₃PO₄Dioxan/H₂O1006
Protokoll: Buchwald-Hartwig-Aminierung zur C-N-Bindungsbildung

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Synthese von Arylaminen.[6][7] Die Einführung einer Aminogruppe an der C7-Position kann die Polarität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen drastisch verändern, was für die Interaktion mit vielen biologischen Zielmolekülen, wie z.B. Kinasen, von entscheidender Bedeutung ist.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(Br) pd0->pd2_aryl ox_add ox_add Oxidative Addition pd2_amido Ar-Pd(II)L₂(NR₂') pd2_aryl->pd2_amido amine_coord amine_coord Amin-Koordination & Deprotonierung pd2_amido->pd0 red_elim red_elim Reduktive Eliminierung product 7-(R₂'N)-THQ red_elim->product aryl_bromide 7-Br-THQ aryl_bromide->ox_add amine R₂'NH + Base amine->amine_coord

Abbildung 3: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.

Materialien:

  • 7-Brom-1,2,3,4-tetrahydrochinolin (1.0 Äquivalent)

  • Primäres oder sekundäres Amin (1.2 Äquivalente)

  • Palladium-Präkatalysator (z.B., Pd₂(dba)₃, 2-4 mol% Pd)

  • Phosphin-Ligand (z.B., BINAP, Xantphos, 4-8 mol%)

  • Starke, nicht-nukleophile Base (z.B., Natrium-tert-butoxid (NaOtBu), 1.4 Äquivalente)

  • Trockenes, aprotisches Lösungsmittel (z.B., Toluol oder Dioxan)

  • Inertgas (Argon)

Prozedur:

  • Geben Sie in einem Handschuhfach (Glovebox) den Palladium-Präkatalysator, den Liganden und die Base in einen ofengetrockneten Schlenk-Kolben.

  • Fügen Sie 7-Brom-1,2,3,4-tetrahydrochinolin hinzu.

  • Verschließen Sie den Kolben, entnehmen Sie ihn aus dem Handschuhfach und fügen Sie das trockene Lösungsmittel und das flüssige Amin über eine Spritze unter Argon-Gegenstrom hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-110 °C für 12-24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Kühlen Sie die Reaktion nach Abschluss auf Raumtemperatur ab und löschen Sie sie vorsichtig durch Zugabe von Wasser.

  • Filtrieren Sie die Mischung durch eine kurze Celite®-Säule und spülen Sie mit Ethylacetat nach.

  • Waschen Sie das Filtrat mit Wasser und Kochsalzlösung, trocknen Sie es über Na₂SO₄ und konzentrieren Sie es im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte 7-Amino-Derivat zu erhalten.

Anmerkung des Wissenschaftlers: Die Wahl des Liganden ist entscheidend für den Erfolg der Buchwald-Hartwig-Aminierung. Sperrige, elektronenreiche Liganden wie Buchwald's biaryl phosphine oder Josiphos-Typ Liganden sind oft sehr effektiv. Die Reaktion ist extrem luft- und feuchtigkeitsempfindlich, daher ist die strikte Einhaltung inerter Bedingungen unerlässlich.

Allgemeiner Arbeitsablauf und Charakterisierung

Ein erfolgreiches Derivatisierungsprogramm erfordert einen robusten Arbeitsablauf von der Synthese bis zur Analyse.

References

Application Notes & Protocols: Leveraging 7-Bromo-1,2,3,4-tetrahydroquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, three-dimensional structure is ideal for presenting substituents in defined vectors for interaction with biological targets. This guide focuses on a particularly valuable derivative, 7-Bromo-1,2,3,4-tetrahydroquinoline, and its strategic application in drug discovery. The bromine atom at the 7-position is not merely a substituent but a versatile synthetic handle, enabling extensive chemical space exploration through modern cross-coupling chemistry. Concurrently, the secondary amine at the 1-position provides an independent site for functionalization. This dual reactivity makes 7-Bromo-THQ an exceptional building block for generating diverse molecular libraries to probe complex structure-activity relationships (SAR).

The Strategic Advantage of the 7-Bromo-THQ Scaffold

The utility of this compound in a medicinal chemistry campaign is rooted in its two orthogonal points of diversification.

  • The C7-Bromine: This aryl bromide is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. It allows for the systematic introduction of aryl, heteroaryl, alkyl, and amino groups, among others. This position is crucial for modulating properties such as:

    • Target Engagement: Introducing moieties that can form key interactions (H-bonds, π-stacking, hydrophobic interactions) with a protein binding pocket.

    • Physicochemical Properties: Tuning lipophilicity (LogP), polar surface area (PSA), and metabolic stability.

    • Selectivity: Modifying the substituent at C7 can steer the molecule's binding preference between related protein targets.

  • The N1-Secondary Amine: The nucleophilic secondary amine is readily functionalized through well-established reactions like alkylation, acylation, and reductive amination. This site is often exploited to:

    • Introduce Solubilizing Groups: Appending polar groups to improve aqueous solubility and ADME properties.

    • Vectorial Exploration: Extending a substituent towards a different region of the binding pocket.

    • Modulate Basicity (pKa): Fine-tuning the ionization state of the molecule, which can impact cell permeability and target binding.

The logical relationship between these functionalization points forms the foundation of library design using this scaffold.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 N-Functionalization A This compound (Core Scaffold) B C7-Br Site (Aryl Bromide) A->B Diversification Point 1 C N1-H Site (Secondary Amine) A->C Diversification Point 2 D Suzuki Coupling (C-C Bonds) B->D E Buchwald-Hartwig (C-N Bonds) B->E F Sonogashira (C-C Alkyne Bonds) B->F G N-Alkylation C->G H N-Acylation C->H I Reductive Amination C->I

Caption: Orthogonal diversification strategy for the 7-Bromo-THQ scaffold.

Core Synthetic Protocols: Diversification at the C7-Position

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

This reaction is arguably the most widely used cross-coupling for its mild conditions, commercial availability of a vast array of boronic acids and esters, and tolerance of water.[4] It is the method of choice for introducing aryl and heteroaryl rings.

Protocol: Synthesis of 7-Phenyl-1,2,3,4-tetrahydroquinoline

  • Rationale: This protocol details a standard Suzuki coupling. A palladium(0) species, generated in situ, undergoes oxidative addition into the C-Br bond. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination yields the C-C coupled product and regenerates the catalyst.[5] The choice of a biarylphosphine ligand (e.g., SPhos, XPhos) is critical for stabilizing the catalytic species and promoting high reaction turnover.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 - 1.5 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

    • SPhos (2-4 mol%)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

    • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Argon or Nitrogen gas supply

  • Step-by-Step Methodology:

    • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (e.g., 212 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

    • Catalyst Addition: In a separate vial, quickly weigh and add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and SPhos (16.4 mg, 0.04 mmol). Add these solids to the main reaction flask.

    • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 5-10 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

    • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solution should be purged with argon for another 5 minutes.

    • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

G A Prepare Vessel (Add Reactants & Base) B Add Catalyst System (Pd₂(dba)₃ + SPhos) A->B C Establish Inert Atmosphere (Purge with Ar/N₂) B->C D Add Degassed Solvents (Dioxane/H₂O) C->D E Heat Reaction (90-100 °C, 4-16h) D->E F Monitor Progress (TLC / LC-MS) E->F F->E Incomplete G Aqueous Work-up (EtOAc / H₂O Extraction) F->G Complete H Purify (Column Chromatography) G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is indispensable for installing primary or secondary amines, which are key pharmacophoric elements for forming hydrogen bonds and salt bridges.

Protocol: Synthesis of 7-(Morpholino)-1,2,3,4-tetrahydroquinoline

  • Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine nucleophile. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine (or the N-Pd complex), facilitating the reductive elimination step. The choice of ligand is again critical to prevent catalyst decomposition and promote the C-N bond formation.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Morpholine (1.2 - 1.5 eq)

    • Pd(OAc)₂ (Palladium(II) acetate) (2-5 mol%)

    • BINAP or RuPhos (4-10 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)

    • Anhydrous Toluene or Dioxane

    • Argon or Nitrogen gas supply

  • Step-by-Step Methodology:

    • Vessel Preparation: In an oven-dried flask under argon, add NaOtBu (135 mg, 1.4 mmol).

    • Catalyst Pre-formation (Optional but Recommended): In a separate glovebox or argon-flushed vial, mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and BINAP (25 mg, 0.04 mmol) in toluene (1 mL) and stir for 15 minutes.

    • Reactant Addition: To the main flask, add this compound (212 mg, 1.0 mmol), the pre-formed catalyst solution, and additional toluene (4 mL). Finally, add morpholine (105 µL, 1.2 mmol) via syringe.

    • Reaction: Heat the mixture to 100-110 °C. Monitor by LC-MS.

    • Work-up: Cool the reaction. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 20 mL).

    • Purification: Combine organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

ReactionKey ReagentBond FormedTypical Base
Suzuki-Miyaura Boronic Acid/EsterC-CK₂CO₃, K₃PO₄
Buchwald-Hartwig Amine/AmideC-NNaOtBu, LHMDS
Sonogashira Terminal AlkyneC-C (alkyne)Et₃N, DIPEA
Table 1: Comparison of common cross-coupling reactions at the C7-position.

Core Synthetic Protocols: Diversification at the N1-Position

The secondary amine offers a wealth of well-established chemical transformations for scaffold modification.

N-Alkylation via Reductive Amination

Reductive amination is a robust and highly reliable method for introducing a wide variety of alkyl groups. It avoids the over-alkylation issues sometimes seen with direct alkylation using alkyl halides.

Protocol: Synthesis of 1-(Cyclopropylmethyl)-7-bromo-1,2,3,4-tetrahydroquinoline

  • Rationale: The secondary amine first reacts with an aldehyde (cyclopropanecarboxaldehyde) to form an intermediate iminium ion. This electrophilic species is then immediately reduced in situ by a mild hydride-donating agent, such as sodium triacetoxyborohydride (STAB), which is selective for iminiums over aldehydes.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Cyclopropanecarboxaldehyde (1.1 - 1.3 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

    • Dichloromethane (DCM) or Dichloroethane (DCE)

    • Acetic acid (catalytic, optional)

  • Step-by-Step Methodology:

    • Setup: To a round-bottom flask, add this compound (212 mg, 1.0 mmol) and DCM (10 mL).

    • Aldehyde Addition: Add cyclopropanecarboxaldehyde (84 µL, 1.1 mmol) and stir for 20-30 minutes at room temperature. A catalytic drop of acetic acid can accelerate iminium formation.

    • Reductant Addition: Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes. The reaction is often mildly exothermic.

    • Reaction: Stir at room temperature for 2-12 hours. Monitor by TLC or LC-MS until the starting material is consumed.

    • Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Extraction & Purification: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: In Situ Reduction A 7-Bromo-THQ (Nucleophile) C Iminium Ion Intermediate (Electrophilic) A->C B Aldehyde/Ketone (Electrophile) B->C E N-Alkylated Product C->E Hydride Attack D Reducing Agent (e.g., STAB) D->E

Caption: Logical workflow of a reductive amination reaction.

Application in Medicinal Chemistry Programs

The true power of 7-Bromo-THQ is realized when these protocols are combined to generate focused libraries for SAR exploration. For instance, derivatives of the THQ scaffold have shown promise in a variety of therapeutic areas.[6][7]

Scaffold Derivative ClassReported Biological ActivityTherapeutic Area
1-Arylmethyl-THQsAntiviral (HIV)[1]Infectious Disease
7-Amino-THQ derivativesAnticancer[8]Oncology
C1-Substituted THQsAnticonvulsant[9]Neurology
Various THQ AnalogsAntiarrhythmic, Antimalarial[1]Cardiovascular, Infectious Disease
Table 2: Examples of biological activities reported for the broader tetrahydroquinoline class.

Case Study: A Hypothetical Kinase Inhibitor Program

Imagine a program targeting a protein kinase. A crystal structure reveals a hydrophobic pocket near the "hinge-binding" region.

  • Initial Hit: A fragment screen identifies a simple 1-acyl-tetrahydroquinoline as a weak binder.

  • Strategy: Use 7-Bromo-1-acyl-THQ as the starting point.

  • Library Synthesis:

    • C7-Diversification: Employ Suzuki coupling to install a library of small, hydrophobic groups (e.g., phenyl, cyclopropyl, thiophenyl) at the 7-position to probe the hydrophobic pocket.

    • N1-Diversification: Use a set of carboxylic acids to create a library of amides at the 1-position to optimize interactions with the hinge region.

  • SAR Analysis: Biological testing of this focused library would rapidly reveal which combinations of C7 and N1 substituents yield the highest potency, providing a clear path for lead optimization.

Conclusion

This compound is more than a simple chemical building block; it is a strategic platform for efficient and logical drug discovery. Its orthogonal reactive sites—the C7-bromide for cross-coupling and the N1-amine for functionalization—provide medicinal chemists with precise control over molecular design. The robust and well-documented protocols associated with its modification allow for the rapid synthesis of diverse compound libraries, accelerating the identification and optimization of novel therapeutic agents. By understanding the causality behind the experimental choices outlined in these protocols, researchers can fully exploit the potential of this versatile scaffold.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold and its Functionalization

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its rigid, bicyclic structure is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimalarial, and antiviral properties.[4] The ability to selectively functionalize the THQ skeleton is therefore of paramount importance for the development of new chemical entities with tailored pharmacological profiles.

7-Bromo-1,2,3,4-tetrahydroquinoline serves as a versatile and strategically important starting material for introducing molecular diversity at the C7 position. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance under relatively mild conditions.[5]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed functionalization of this compound via four key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying scientific principles and rationale for experimental design.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[6][7] While the specifics can vary, the canonical cycle for most of the reactions discussed herein involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Migratory Insertion (for Heck): The coupling partner (e.g., an organoboron compound, an amine, an alkene, or a terminal alkyne) is introduced to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.

The choice of ligands, base, and solvent is critical for the success of these reactions, as they influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle.

Visualizing the Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the four key cross-coupling reactions discussed in this guide.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 (Base) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[8]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Ar-Br Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) HNR'R'' (Base) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[9]

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Ar-Br Migratory Insertion Migratory Insertion Ar-Pd(II)-Br(L2)->Migratory Insertion R-CH2-CH(Ar)-Pd(II)-Br(L2) R-CH2-CH(Ar)-Pd(II)-Br(L2) Migratory Insertion->R-CH2-CH(Ar)-Pd(II)-Br(L2) Alkene β-Hydride Elimination β-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-Br(L2)->β-Hydride Elimination β-Hydride Elimination->Pd(0)L2 (Base) Ar-CH=CH-R Ar-CH=CH-R β-Hydride Elimination->Ar-CH=CH-R

Caption: The catalytic cycle of the Heck reaction.[10]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR H-C≡CR H-C≡CR Cu(I) Acetylide Cu(I) Acetylide H-C≡CR->Cu(I) Acetylide Cu(I), Base Cu(I) Acetylide->Transmetalation

Caption: The catalytic cycle of the Sonogashira coupling.[11]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for each of the four key cross-coupling reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-1,2,3,4-tetrahydroquinolines

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between aryl halides and organoboron compounds.[12] This protocol is adapted from a successful coupling of bromo-tetrahydroquinolines with various arylboronic acids.[2]

Reaction Scheme:

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Arylboronic acidReagent GradeCommercially Available
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)≥98%Commercially Available
Sodium carbonate (Na₂CO₃)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
EthanolReagent GradeCommercially Available
WaterDeionizedLaboratory Supply
Inert gas (Argon or Nitrogen)High PurityLaboratory Supply

Equipment:

  • Schlenk flask or reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Standard laboratory glassware for work-up and purification

  • Filtration apparatus

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add a degassed 4:1 mixture of toluene and ethanol to achieve a 0.2 M concentration with respect to the this compound.

  • Add a degassed 2 M aqueous solution of sodium carbonate (3.0 equiv).

  • Place the reaction mixture in a preheated oil bath or heating mantle at 85 °C.

  • Stir the reaction mixture vigorously for 12–24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-1,2,3,4-tetrahydroquinoline.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-1,2,3,4-tetrahydroquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[5][9] This protocol provides a general method for the coupling of this compound with primary and secondary amines.

Reaction Scheme:

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Amine (Primary or Secondary)Reagent GradeCommercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Reagent GradeCommercially Available
Xantphos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrousCommercially Available
Inert gas (Argon or Nitrogen)High PurityLaboratory Supply

Equipment:

  • Oven-dried Schlenk tube with a screw cap

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Glovebox (recommended for handling air-sensitive reagents)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv) and Xantphos (0.04 equiv).

  • Add sodium tert-butoxide (1.4 equiv) and this compound (1.0 equiv).

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene to achieve a 0.2 M concentration, followed by the amine (1.2 equiv) via syringe.

  • Seal the Schlenk tube tightly and place it in a preheated oil bath at 100–110 °C.

  • Stir the reaction mixture for 12–24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Heck Reaction for the Synthesis of 7-Alkenyl-1,2,3,4-tetrahydroquinolines

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[4][10][13] This protocol outlines a procedure for the vinylation of this compound.

Reaction Scheme:

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Alkene (e.g., n-butyl acrylate, styrene)Reagent GradeCommercially Available
Palladium(II) acetate (Pd(OAc)₂)Reagent GradeCommercially Available
Tri(o-tolyl)phosphine (P(o-tol)₃)≥97%Commercially Available
Triethylamine (Et₃N)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Inert gas (Argon or Nitrogen)High PurityLaboratory Supply

Equipment:

  • Sealed tube

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert gas line and manifold

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a sealed tube, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF to achieve a 0.2 M concentration, followed by triethylamine (2.0 equiv) and the alkene (1.5 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Sonogashira Coupling for the Synthesis of 7-Alkynyl-1,2,3,4-tetrahydroquinolines

The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne.[14][15][16]

Reaction Scheme:

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Terminal alkyneReagent GradeCommercially Available
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)≥98%Commercially Available
Copper(I) iodide (CuI)≥98%Commercially Available
Triethylamine (Et₃N)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Inert gas (Argon or Nitrogen)High PurityLaboratory Supply

Equipment:

  • Flame-dried Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Add anhydrous THF to achieve a 0.2 M concentration, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the typical reaction conditions for the palladium-catalyzed cross-coupling of this compound.

ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (3.0)Toluene/Ethanol (4:1)85
Buchwald-Hartwig Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene100-110
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)DMF100
Sonogashira Pd(PPh₃)₂Cl₂ (2), CuI (4)-Et₃N (2.0)THF60

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a diverse array of functionalized derivatives. The protocols detailed in this guide offer a solid foundation for researchers to explore the chemical space around this important scaffold. Further optimization of reaction conditions, including the screening of different ligands and catalyst systems, may lead to even more efficient and milder transformations. The continued development of novel cross-coupling methodologies will undoubtedly play a crucial role in advancing the synthesis of complex molecules for drug discovery and materials science.

References

N-alkylation of 7-Bromo-1,2,3,4-tetrahydroquinoline methods

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Methodologies and Protocols for the N-Alkylation of 7-Bromo-1,2,3,4-tetrahydroquinoline

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its presence in a molecule can significantly influence lipophilicity, metabolic stability, and target engagement. The secondary amine at the N-1 position serves as a critical handle for chemical modification, allowing for the introduction of various alkyl and aryl groups. N-alkylation, in particular, is a fundamental strategy for generating diverse libraries of compounds to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.

This comprehensive guide provides an in-depth analysis of established and modern methods for the N-alkylation of this compound. We will delve into the mechanistic rationale behind each protocol, offer step-by-step experimental procedures, and provide insights into troubleshooting and optimization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently synthesize N-substituted tetrahydroquinoline derivatives.

Methodology Overview: A Comparative Analysis

The selection of an N-alkylation strategy depends on several factors, including the nature of the alkylating agent, desired scale, functional group tolerance, and available laboratory equipment. We will discuss four primary approaches:

  • Classical SN2 Alkylation: The most direct method, involving the reaction of the tetrahydroquinoline with an alkyl halide or sulfonate in the presence of a base.

  • Reductive Amination: A versatile and often high-yielding method that couples the tetrahydroquinoline with an aldehyde or ketone via an intermediate iminium ion, which is reduced in situ.

  • Microwave-Assisted Synthesis: A technology that dramatically accelerates reaction times for classical alkylation protocols, promoting greener chemistry principles.

  • Phase-Transfer Catalysis (PTC): An elegant technique that enhances reaction rates and efficiency by facilitating the transport of reactants between immiscible phases.

The general workflow for these synthetic transformations is depicted below.

N-Alkylation General Workflow cluster_prep Preparation cluster_reaction Execution cluster_post Processing Start 7-Bromo-1,2,3,4- tetrahydroquinoline Reagents Select Alkylating Agent (e.g., R-X, R-CHO) Start->Reagents Catalyst Select Method/Catalyst (e.g., Base, PTC, Boronic Acid) Reagents->Catalyst Reaction Reaction Setup & Monitoring (TLC, LC-MS) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product N-Alkyl-7-bromo-1,2,3,4- tetrahydroquinoline Analysis->Product Reductive Amination Mechanism Amine 7-Bromo-THQ (Nucleophile) Iminium Iminium Ion Intermediate Amine->Iminium + Carbonyl, -H₂O Carbonyl Aldehyde/Ketone (Electrophile) Product N-Alkylated Product Iminium->Product + [H⁻] from Reducer Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Iminium PTC Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase Base Inorganic Base (e.g., K₂CO₃) QBase Active Catalyst Q⁺Base⁻ Base->QBase Anion Exchange QX Catalyst Q⁺X⁻ QX->Base Amine Tetrahydroquinoline (R₂NH) DeprotonatedAmine Deprotonated Amine (R₂N⁻) QBase->DeprotonatedAmine Deprotonates Amine Amine->DeprotonatedAmine AlkylHalide Alkyl Halide (R'-X) Product Product (R₂NR') AlkylHalide->Product Product->QX Catalyst Regenerates DeprotonatedAmine->Product + R'-X

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The ability to functionalize this heterocyclic system, particularly through the formation of a carbon-nitrogen bond at the 7-position, opens a vast chemical space for the development of novel therapeutic agents. The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of C-N bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and advanced materials.[1]

This comprehensive guide provides detailed protocols and expert insights into the Buchwald-Hartwig amination of 7-Bromo-1,2,3,4-tetrahydroquinoline. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide guidance on troubleshooting and optimization.

The Catalytic Heart of the Reaction: Mechanism of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. This step forms a palladium(II) intermediate.[2][3][4] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it facilitates this key step.[1]

  • Amine Coordination and Deprotonation: The amine coupling partner then coordinates to the palladium(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.[2][3]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product from the palladium-amido complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5]

An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, which would lead to hydrodehalogenation of the starting material.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH Pd-Amido Complex Pd-Amido Complex Amine Coordination->Pd-Amido Complex + Base - H-Base+ Product Product Pd-Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Regenerated Catalyst Ar-Br 7-Bromo-1,2,3,4- tetrahydroquinoline R2NH Amine Base Base Ar-NR2 N-Aryl-1,2,3,4- tetrahydroquinoline

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Buchwald-Hartwig amination of this compound with a generic secondary amine.

Reagents and Equipment
Reagent/EquipmentPurpose
This compoundAryl bromide starting material
Amine (e.g., Morpholine)Nucleophile
Palladium(II) acetate (Pd(OAc)₂)Palladium precursor
XPhosPhosphine ligand
Sodium tert-butoxide (NaOtBu)Base
Anhydrous TolueneSolvent
Schlenk tube or oven-dried vialReaction vessel
Magnetic stirrer and stir barAgitation
Inert gas (Argon or Nitrogen)To maintain an inert atmosphere
Standard glassware for workupExtraction and purification
Silica gelfor column chromatography

Reaction Setup Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol
  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[3]

  • Inert Atmosphere: Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent the deactivation of the catalyst.

  • Addition of Base: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube.

  • Addition of Solvent and Amine: Through the septum, add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated 1,2,3,4-tetrahydroquinoline.

Key Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions.

ParameterRecommended ChoiceRationale and Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often used, but Pd₂(dba)₃ can also be effective.[1][6]
Ligand XPhos, SPhos, BINAPBulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.[1] The choice of ligand can significantly impact the reaction's success.[7]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[7] For base-sensitive substrates, weaker bases such as cesium carbonate or potassium phosphate may be necessary.[7]
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential for reproducible results.[7] Toluene is a common and often effective solvent.[7][8]
Temperature 80-120 °CThe optimal temperature will depend on the reactivity of the substrates and the chosen catalyst system.

Troubleshooting and Best Practices

Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Yield:

    • Catalyst Deactivation: Ensure a strictly inert atmosphere is maintained throughout the reaction setup and duration. Use freshly opened or properly stored catalyst and ligand.

    • Poor Substrate Quality: Verify the purity of your starting materials. Impurities can sometimes poison the catalyst.

    • Incorrect Stoichiometry: Double-check the molar equivalents of all reagents.

  • Side Reactions:

    • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing amination. This can sometimes be mitigated by changing the ligand or solvent.

    • Homocoupling of the Aryl Halide: This can be an issue at higher temperatures. Optimizing the reaction temperature may be necessary.

  • General Best Practices:

    • Ligand Screening: For challenging substrates, it is often beneficial to screen a variety of phosphine ligands to identify the optimal one for your specific transformation.

    • Base Sensitivity: If your substrate contains base-sensitive functional groups, consider using a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher reaction temperatures or longer reaction times.[7]

    • Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.[7] While toluene is a good starting point, other solvents like dioxane or THF can also be effective.[9]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated 1,2,3,4-tetrahydroquinolines. By understanding the reaction mechanism and carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently access a wide range of valuable compounds for drug discovery and development. The protocols and insights provided in this guide serve as a robust starting point for your synthetic endeavors.

References

Application Notes & Protocols: Synthesis of Bioactive Molecules from 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 7-Bromo-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in the design and synthesis of pharmacologically active compounds.[1] Its prevalence in numerous natural products and synthetic drugs underscores its significance as a "privileged scaffold." The introduction of a bromine atom at the 7-position of the THQ ring system creates a versatile synthetic handle, this compound, opening a gateway to a diverse array of bioactive molecules. This strategic bromination allows for a multitude of chemical transformations, enabling the exploration of chemical space and the generation of novel drug candidates with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[2][3]

This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of this compound, aimed at equipping researchers with the knowledge to harness its full potential in drug discovery and development.

Core Synthetic Strategies: Unleashing the Potential of the Bromo-Substituent

The bromine atom at the 7-position of the tetrahydroquinoline core is the focal point for a variety of powerful cross-coupling reactions and other transformations. Understanding the principles behind these reactions is crucial for the rational design of synthetic routes to target bioactive molecules.

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Medicinal Chemistry

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The 7-bromo substituent serves as an excellent electrophilic partner in these transformations.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the 7-position of the THQ core and a wide range of aryl or vinyl boronic acids or esters. This is a highly robust and functional group tolerant method for introducing diverse aromatic and unsaturated moieties. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

  • Heck Coupling: The Heck reaction facilitates the arylation or vinylation of the 7-position by coupling with an alkene. This method is particularly useful for synthesizing derivatives with extended conjugation.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of various primary and secondary amines at the 7-position. This is a key strategy for synthesizing compounds with potential bioactivities modulated by nitrogen-containing functional groups.

  • Sonogashira Coupling: This reaction involves the coupling of the 7-bromo-THQ with a terminal alkyne, providing access to alkynyl-substituted tetrahydroquinolines. These derivatives can serve as precursors for further transformations or exhibit interesting biological properties in their own right.

Other Key Transformations

Beyond palladium catalysis, the 7-bromo substituent can participate in a range of other valuable reactions:

  • Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides compared to chlorides or fluorides, under forcing conditions or with highly activated nucleophiles, direct displacement of the bromine can be achieved.

  • Lithiation and Subsequent Electrophilic Quench: Treatment with a strong organolithium base (e.g., n-butyllithium) at low temperatures can lead to lithium-halogen exchange, generating a potent nucleophile at the 7-position. This intermediate can then be reacted with a wide variety of electrophiles to install diverse functional groups.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (8 mol%)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), and PPh3 (0.08 mmol).

  • Add K2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-1,2,3,4-tetrahydroquinoline.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid7-Phenyl-1,2,3,4-tetrahydroquinoline85
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline92
33-Pyridinylboronic acid7-(3-Pyridinyl)-1,2,3,4-tetrahydroquinoline78
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the N-arylation of amines with this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a glovebox, add Pd2(dba)3 (0.015 mmol) and Xantphos (0.03 mmol) to a flame-dried Schlenk tube.

  • Add toluene (2 mL) and stir for 10 minutes.

  • To a separate Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Add the pre-stirred catalyst solution to the second Schlenk tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH4Cl (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 7-amino-1,2,3,4-tetrahydroquinoline derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Ar-B(OH)2 Pd(OAc)2, PPh3 K2CO3 start->suzuki_reagents buchwald_reagents R2NH Pd2(dba)3, Xantphos NaOtBu start->buchwald_reagents sonogashira_reagents R-C≡CH PdCl2(PPh3)2, CuI Et3N start->sonogashira_reagents suzuki_product 7-Aryl-1,2,3,4-tetrahydroquinoline suzuki_reagents->suzuki_product buchwald_product 7-(Dialkylamino)-1,2,3,4- tetrahydroquinoline buchwald_reagents->buchwald_product sonogashira_product 7-Alkynyl-1,2,3,4-tetrahydroquinoline sonogashira_reagents->sonogashira_product

Caption: Key cross-coupling reactions of this compound.

Synthesis of Bioactive Molecules: Case Studies

The versatility of this compound as a building block is exemplified by its use in the synthesis of various bioactive molecules.

Case Study 1: Synthesis of Potent Anticancer Agents

Recent studies have shown that certain brominated quinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines.[2] The synthesis of these compounds often starts from 1,2,3,4-tetrahydroquinoline, which undergoes bromination as a key step.[2] For instance, the synthesis of 3,5,6,7-tetrabromo-8-methoxyquinoline, a compound with potential anticancer properties, involves the bromination of a substituted 1,2,3,4-tetrahydroquinoline derivative.[2]

Anticancer_Synthesis start 6-Bromo-8-methoxy- 1,2,3,4-tetrahydroquinoline reagents Br2, CHCl3 start->reagents product 3,5,6,7-Tetrabromo-8-methoxyquinoline (Anticancer Potential) reagents->product

Caption: Synthesis of a potential anticancer agent.[2]

Case Study 2: Precursors for Opioid Analgesics

Chiral 2-functionalized tetrahydroquinolines are important motifs in bioactive molecules, including potent opioid analgesics.[4] While not directly starting from the 7-bromo derivative, the synthetic strategies employed for functionalizing the tetrahydroquinoline core can be adapted. For example, biomimetic asymmetric reduction of 2-functionalized quinolines provides access to chiral tetrahydroquinolines with high enantiomeric excess.[4][5] The 7-bromo substituent could be carried through such a sequence, providing a handle for further diversification.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Future research will likely focus on the development of more efficient and sustainable catalytic methods for the functionalization of this core, as well as the exploration of novel biological activities of the resulting derivatives. The continued investigation into the medicinal chemistry of tetrahydroquinolines will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

7-Bromo-1,2,3,4-tetrahydroquinoline: A Versatile Scaffold for Advanced Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Tetrahydroquinoline Core

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif deeply embedded in the landscape of medicinal chemistry and materials science. Its rigid, partially saturated structure serves as a versatile three-dimensional scaffold, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. The incorporation of a bromine atom at the 7-position transforms the simple THQ core into a highly valuable and versatile building block. The C-Br bond at an aromatic position is a synthetic linchpin, readily participating in a host of powerful palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a diverse array of substituents, opening avenues to novel chemical entities with tailored pharmacological profiles. Derivatives of the THQ scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making 7-bromo-1,2,3,4-tetrahydroquinoline a compound of significant interest for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of this compound as a synthetic intermediate, offering detailed application notes and robust protocols for its utilization in key synthetic transformations.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety requirements is paramount for the effective and safe handling of any chemical building block.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 114744-51-3[1]
Molecular Formula C₉H₁₀BrN[1][2]
Molecular Weight 212.09 g/mol [1]
Appearance White to light yellow solid[2]
Purity ≥98% (typical)[2]
InChIKey DRVWZEWZXCZNAR-UHFFFAOYSA-N[1]

Safety and Handling:

This compound is classified as an irritant and is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most profoundly demonstrated through its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 7-position serves as a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[3] This reaction facilitates the coupling of the aryl bromide of this compound with a variety of organoboron reagents, such as boronic acids or their esters, to form biaryl structures. These structures are prevalent in many biologically active compounds.

Causality of Protocol Choices: The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. Catalysts like Bis(tri-tert-butylphosphine)palladium(0) (Pd[P(tBu)₃]₂) are highly active for the oxidative addition to aryl bromides. The bulky phosphine ligand facilitates the reductive elimination step, which is the product-forming step of the catalytic cycle. A moderately strong base, such as cesium carbonate, is often employed to facilitate the transmetalation step without promoting unwanted side reactions. Anhydrous ethereal solvents like 1,4-dioxane are commonly used due to their ability to dissolve both the organic and organometallic species involved in the catalytic cycle.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Dry Schlenk Flask Reagents Add 7-Bromo-THQ, Arylboronic Acid, Base (Cs₂CO₃) Start->Reagents Catalyst Add Pd Catalyst (e.g., Pd[P(tBu)₃]₂) Reagents->Catalyst Inert Evacuate & Backfill with Inert Gas (Ar) Catalyst->Inert Solvent Add Anhydrous Dioxane Inert->Solvent Heat Heat at 90-110 °C for 12-24h Solvent->Heat Cool Cool to RT Heat->Cool Filter Filter through Celite Cool->Filter Extract Concentrate & Purify (Column Chromatography) Filter->Extract Product 7-Aryl-THQ Derivative Extract->Product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

    • Bis(tri-tert-butylphosphine)palladium(0) (Pd[P(tBu)₃]₂) (1-5 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

    • Anhydrous 1,4-dioxane

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and cesium carbonate.

    • Add the palladium catalyst to the flask.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

    • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane to achieve a concentration of 0.1-0.2 M with respect to the this compound.

    • Place the reaction mixture in a preheated oil bath at 90-110 °C.

    • Stir the reaction mixture vigorously for 12–24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1,2,3,4-tetrahydroquinoline derivative.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction enables the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of 7-amino-tetrahydroquinoline derivatives. These derivatives are of particular interest in drug discovery, as the introduction of an amino group can significantly influence a molecule's pharmacological properties, such as its solubility, basicity, and ability to form hydrogen bonds.

Causality of Protocol Choices: The choice of ligand is crucial in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos or BINAP are often used to promote both the oxidative addition and the challenging reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine, forming the active palladium-amido intermediate. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the various components of the reaction mixture.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amido Palladium Amido Complex AmineCoord->Amido Amido->Pd0 Product 7-Amino-THQ Amido->Product Reductive Elimination ArBr 7-Bromo-THQ ArBr->OxAdd Oxidative Addition Amine R₂NH Amine->AmineCoord Base Base Base->Amido Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • XPhos or BINAP (4-10 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

    • Anhydrous toluene

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate and the phosphine ligand.

    • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

    • Add anhydrous toluene and stir for 5-10 minutes to form the active Pd(0) catalyst.

    • In a separate flask, add this compound, the amine, and sodium tert-butoxide.

    • Transfer the catalyst solution to the flask containing the reagents via cannula.

    • Place the sealed reaction vessel in a preheated oil bath at 100-120 °C.

    • Stir the reaction mixture for 12–24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-1,2,3,4-tetrahydroquinoline derivative.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydroquinoline scaffold is a key pharmacophore in a multitude of biologically active compounds. The ability to functionalize the 7-position of this scaffold using this compound as a starting material provides a powerful platform for the synthesis of novel therapeutic agents.

Table 2: Potential Therapeutic Areas for 7-Substituted Tetrahydroquinoline Derivatives

Therapeutic AreaRationaleRepresentative References
Oncology The tetrahydroquinoline core is present in numerous kinase inhibitors and other anticancer agents. Functionalization at the 7-position can modulate binding to the target protein and improve pharmacokinetic properties.[6]
Infectious Diseases Tetrahydroquinoline derivatives have shown promising antibacterial, antifungal, and antiviral activities. The introduction of diverse substituents at the 7-position can enhance the antimicrobial spectrum and potency.[6]
Neurodegenerative Diseases Certain tetrahydroquinoline-based compounds have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease, often through modulation of specific receptors or enzymes in the central nervous system.[6]

The synthetic protocols outlined in this guide provide a robust foundation for the generation of libraries of novel 7-substituted tetrahydroquinoline derivatives. These libraries can then be screened for biological activity, leading to the identification of new lead compounds for drug development programs.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its strategically positioned bromine atom serves as a versatile handle for the introduction of a wide range of functional groups via reliable and high-yielding palladium-catalyzed cross-coupling reactions. The protocols detailed herein for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide researchers with a solid framework for the synthesis of novel 7-substituted tetrahydroquinoline derivatives. The proven biological relevance of the tetrahydroquinoline scaffold underscores the potential of these derivatives as candidates for the development of new therapeutic agents.

References

The Sonogashira Coupling of Bromoquinolines: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and drug discovery. The inherent biological activities of the quinoline core, coupled with the ability to introduce diverse molecular fragments, have led to its prevalence in a wide array of therapeutic agents. Among the myriad of synthetic transformations available, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the construction of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the Sonogashira coupling of bromoquinolines, a key transformation for the synthesis of novel pharmaceutical intermediates.[2]

Understanding the "Why": The Strategic Importance of Alkynylated Quinolines

The introduction of an alkynyl moiety onto the quinoline ring system can significantly modulate the parent molecule's pharmacological profile. The linear and rigid nature of the alkyne linker can serve as a scaffold to orient other functional groups in a precise three-dimensional arrangement, enhancing interactions with biological targets. Furthermore, the alkyne itself can participate in crucial binding interactions or serve as a synthetic handle for further elaboration into more complex structures. This strategic installation of substituents at various positions of the quinoline ring via cross-coupling reactions is a powerful tool in medicinal chemistry.[3]

The Engine of the Reaction: A Tale of Two Catalytic Cycles

The Sonogashira reaction is traditionally catalyzed by a dual-metal system, employing both palladium and copper catalysts.[1] The reaction proceeds through two interconnected catalytic cycles, each playing a crucial role in the overall transformation.[4]

The Palladium Cycle: The Master Orchestrator

The palladium cycle is the primary driver of the cross-coupling reaction. It commences with the oxidative addition of the bromoquinoline to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often considered the rate-limiting step of the reaction.[1]

The Copper Cycle: The Acetylide Activator

Concurrently, the copper(I) co-catalyst activates the terminal alkyne. In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide. This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) intermediate.[4]

Following transmetalation, the resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylated quinoline product and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[4]

Visualizing the Catalytic Pathway: The Copper-Catalyzed Sonogashira Coupling

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Bromoquinoline Bromoquinoline (Ar-Br) PdII_Br Ar-Pd(II)L₂-Br OxAdd->PdII_Br Transmetalation Transmetalation PdII_Br->Transmetalation PdII_Alkyne Ar-Pd(II)L₂-C≡CR RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Alkynylated Quinoline (Ar-C≡CR) RedElim->Product Alkyne Terminal Alkyne (H-C≡CR) Cu_Acetylide Copper Acetylide (Cu-C≡CR) Alkyne->Cu_Acetylide Deprotonation Base Base Base->Cu_Acetylide CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Transmetalation

A simplified representation of the dual catalytic cycle in the Sonogashira coupling reaction.

The Rise of Copper-Free Sonogashira Couplings

While the traditional palladium/copper system is highly effective, concerns over the toxicity of copper and the potential for alkyne homocoupling (Glaser coupling) have driven the development of copper-free Sonogashira protocols.[5] In these systems, a palladium catalyst, often in conjunction with a bulky, electron-rich phosphine ligand, is sufficient to promote the coupling. The reaction mechanism is believed to proceed through a similar palladium cycle, but the activation of the alkyne occurs directly at the palladium center after oxidative addition.[1]

Visualizing an Alternative Pathway: The Copper-Free Sonogashira Coupling

Copper_Free_Sonogashira Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Bromoquinoline Bromoquinoline (Ar-Br) PdII_Br Ar-Pd(II)L₂-Br OxAdd->PdII_Br Deprotonation Deprotonation & Ligand Exchange PdII_Br->Deprotonation Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Deprotonation Base Base Base->Deprotonation PdII_Alkyne Ar-Pd(II)L-C≡CR Deprotonation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Alkynylated Quinoline (Ar-C≡CR) RedElim->Product

A simplified catalytic cycle for the copper-free Sonogashira cross-coupling reaction.

A Practical Guide: Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of a bromoquinoline with a terminal alkyne. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Materials and Equipment
  • Bromoquinoline (e.g., 3-bromoquinoline, 6-bromoquinoline)

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI) (for copper-catalyzed protocol)

  • Phosphine ligand (optional, for copper-free protocol, e.g., XPhos)

  • Anhydrous base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and visualization reagents

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the bromoquinoline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and, if applicable, copper(I) iodide (1-3 mol%).[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF or DMF) via syringe, followed by the anhydrous amine base (e.g., triethylamine, 2-3 equiv.).[3]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir vigorously. The optimal temperature will depend on the reactivity of the specific bromoquinoline and alkyne.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting bromoquinoline is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two to three times with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure alkynylated quinoline.[6]

Optimizing for Success: A Tabular Guide to Reaction Parameters

The success of the Sonogashira coupling is highly dependent on the interplay of various reaction components. The following table summarizes typical conditions and reported yields for the coupling of different bromoquinolines, providing a starting point for optimization.

Bromoquinoline SubstrateAlkynePalladium Catalyst (mol%)Co-catalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)Reference
3-BromoquinolinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)PPh₃NEt₃Toluene80High[3]
6-Bromoisoquinoline-1-carbonitrilePhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (4-10)-TEA or DIPEATHF or DMF50-80-[7]
7-Chloro-4-(morpholin-4-yl)quinolinePhenylacetylenePd₂(dba)₃ (5)--K₂CO₃1,4-Dioxane40-
3,5-Dibromo-2,6-dichloropyridineVariousPd(PPh₃)₄CuI-Et₃NTolueneRTGood[8]
4-Bromo-6H-1,2-oxazinesVariousPdCl₂(PPh₃)₂CuI-Et₃NTolueneRTGood[9]

Navigating Challenges: A Troubleshooting Guide

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Reactivity:

    • Cause: Inactive catalyst, impure reagents, or insufficient temperature.

    • Solution: Use fresh, high-purity catalyst and reagents. Ensure the solvent and base are anhydrous. Increase the reaction temperature, as bromoquinolines can be less reactive than their iodo counterparts.[1] Consider using a more active catalyst system, such as one with a bulky electron-rich phosphine ligand.

  • Formation of Palladium Black:

    • Cause: Decomposition of the palladium catalyst.

    • Solution: This can be promoted by certain solvents like THF.[10] Ensure rigorous exclusion of oxygen. Consider switching to a more robust catalyst or a different solvent system.

  • Alkyne Homocoupling (Glaser Coupling):

    • Cause: This side reaction is often promoted by the copper co-catalyst in the presence of oxygen.

    • Solution: Employ a copper-free protocol. If using a copper-catalyzed system, ensure the reaction is strictly anaerobic.

Safety First: Handling Reagents with Care

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Copper(I) Iodide: CuI is harmful if swallowed and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • Solvents and Bases: Anhydrous solvents and amine bases are often flammable and volatile. Work in a fume hood away from ignition sources.

  • General Precautions: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Sonogashira coupling of bromoquinolines is a powerful and reliable method for the synthesis of diverse and complex molecules of interest in drug discovery. By understanding the underlying mechanism, carefully selecting reaction components, and adhering to a well-defined experimental protocol, researchers can effectively leverage this transformation to accelerate their research and development efforts. The versatility of this reaction ensures its continued prominence in the synthetic chemist's toolkit for the foreseeable future.

References

Large-scale synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Scalable Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a pivotal heterocyclic building block in modern drug discovery and development.[1][2] Moving beyond theoretical outlines, this guide details a field-proven, scalable protocol centered on the catalytic hydrogenation of 7-bromoquinoline. We delve into the critical process parameters, mechanistic considerations, safety protocols, and analytical quality control required for transitioning from laboratory-scale experiments to robust, industrial-scale production. This guide is intended for researchers, process chemists, and drug development professionals seeking a practical and reliable methodology for producing this key intermediate.

Strategic Overview: From Bench to Bulk

This compound (7-Br-THQ) is a sought-after intermediate due to the versatile reactivity of its tetrahydroquinoline core and the strategic placement of the bromine atom, which allows for further functionalization via cross-coupling reactions. The primary challenge in its large-scale synthesis is not merely the reaction itself, but achieving high yield and purity while preventing undesirable side reactions, most notably hydrodebromination (the premature removal of the bromine atom).

The most industrially viable and scalable route is the selective catalytic hydrogenation of the pyridine ring of 7-bromoquinoline.[3][4] This approach is favored due to the relatively high availability of the starting material and the efficiency of hydrogenation. Alternative strategies, such as complex multi-component or domino reactions, while elegant, often present significant challenges in purification and scalability.[2][5]

Our focus is therefore on optimizing the catalytic hydrogenation pathway, addressing catalyst selection, reaction conditions, and process safety to ensure a reproducible and economical synthesis.

Diagram 1: Overall Synthetic Strategy

This diagram illustrates the primary transformation discussed in this guide.

cluster_start Starting Material cluster_product Target Product 7-Bromoquinoline 7-Bromoquinoline This compound This compound 7-Bromoquinoline->this compound Catalytic Hydrogenation (H₂, Catalyst, Solvent) Key Challenge: Avoid Debromination

Caption: High-level overview of the selective hydrogenation route.

The Core of the Process: Catalytic Hydrogenation

The selective reduction of the nitrogen-containing heterocyclic ring in 7-bromoquinoline while preserving the C-Br bond is the central chemical challenge. This requires a careful balance of catalyst activity and reaction conditions.

Catalyst Selection: The Engine of the Reaction

The choice of catalyst is the most critical parameter for success. While numerous catalysts can hydrogenate quinolines, many also efficiently cleave the carbon-halogen bond.

Catalyst SystemAdvantagesDisadvantages & Mitigation
Palladium on Carbon (Pd/C) Highly active, common, relatively inexpensive.Prone to causing significant hydrodebromination. Use requires low temperatures, low H₂ pressure, and careful monitoring.
Platinum(IV) Oxide (PtO₂, Adams' Catalyst) Highly effective for quinoline hydrogenation.[4]Also active for dehalogenation. Requires acidic media (e.g., acetic acid), which can complicate work-up.
Rhenium Sulfide on Carbon (Re₂S₇/C) Highly Recommended. Exhibits excellent selectivity, hydrogenating the N-heterocycle without significant C-Br bond cleavage.[3]Less common than Pd/C, may require in-house preparation or specialized sourcing.
Fluorine-Modified Cobalt A novel electrocatalytic option using water as a hydrogen source, operating at ambient conditions.[6]Requires specialized electrochemical setup; scalability may be challenging compared to traditional batch hydrogenation.
Barium Hydride (BaH₂) A simple s-block metal hydride catalyst for selective hydrogenation.[7]Requires high temperatures (150 °C) and high H₂ pressure (50 bar).

Expert Recommendation: For large-scale synthesis where selectivity and reproducibility are paramount, Rhenium Sulfide (Re₂S₇/C) is the superior choice. It provides a wider operating window where the desired reaction proceeds efficiently while the dehalogenation side reaction is minimized.[3]

Mechanistic Rationale

Heterogeneous catalytic hydrogenation occurs on the surface of the metal catalyst. The process can be simplified into three key stages:

  • Adsorption: Both hydrogen gas (H₂) and the quinoline substrate adsorb onto the catalyst surface. H₂ dissociates into reactive atomic hydrogen.

  • Hydrogen Transfer: The atomic hydrogen is sequentially added across the double bonds of the pyridine ring of the adsorbed quinoline molecule.

  • Desorption: The final product, this compound, desorbs from the catalyst surface, freeing up the active site for the next cycle.

The selectivity for preserving the C-Br bond with a catalyst like Re₂S₇/C stems from its different surface properties and electronic effects compared to palladium, which reduce its propensity to catalyze the oxidative addition/reductive elimination cycle responsible for dehalogenation.

Scalable Synthesis Protocol

This protocol is designed for a target scale of 1 kg of final product. All operations must be conducted in a well-ventilated chemical production area or a walk-in fume hood, adhering to all institutional safety guidelines.

Materials and Equipment
ItemSpecificationQuantitySupplier Example
Reactant 7-Bromoquinoline (≥98%)1.15 kgSigma-Aldrich, TCI
Catalyst 5% Rhenium(VII) sulfide on carbon (Re₂S₇/C)58 g (5% w/w)Specialized catalyst suppliers
Solvent Methanol (MeOH), anhydrous20 LFisher Scientific
Reactor 30 L High-Pressure Hydrogenation Reactor (Autoclave) with stirrer, heating/cooling jacket, and pressure gauge1Parr Instrument Co.
Gas Hydrogen (H₂), high purity1 cylinderAirgas
Inert Gas Nitrogen (N₂) or Argon (Ar)1 cylinderAirgas
Filtration Aid Celite® 545500 gSigma-Aldrich
Filtration Pressure filter or Büchner funnel setup1Standard lab/pilot plant supplier
Step-by-Step Procedure
  • Reactor Charging:

    • Ensure the reactor is clean, dry, and has been leak-tested.

    • Under a nitrogen atmosphere, charge the reactor with 7-bromoquinoline (1.15 kg).

    • Add methanol (20 L) to the reactor.

    • Begin stirring at a moderate speed (e.g., 150-200 RPM) to dissolve the starting material.

  • Catalyst Addition:

    • CRITICAL SAFETY STEP: The Re₂S₇/C catalyst should be handled as a slurry in methanol to prevent dust inhalation and potential pyrophoric behavior if dry.

    • Prepare a slurry of the Re₂S₇/C catalyst (58 g) in ~500 mL of methanol.

    • Add the catalyst slurry to the reactor via a charging port. Rinse the addition vessel with a small amount of methanol to ensure complete transfer.

  • Hydrogenation Reaction:

    • Seal the reactor securely.

    • Purge the reactor headspace by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.

    • Perform a final purge cycle with hydrogen gas.

    • Pressurize the reactor with hydrogen to 30 atm.[3]

    • Heat the reactor to 50 °C.[3]

    • Monitor the reaction by observing the hydrogen pressure drop. The reaction is typically complete within 12-24 hours. Progress can be confirmed by taking a sample (after depressurizing and purging) for HPLC or TLC analysis.

  • Work-up and Catalyst Filtration:

    • Once the reaction is complete, cool the reactor to room temperature (<25 °C).

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor 3-5 times with nitrogen.

    • CRITICAL SAFETY STEP: The catalyst is saturated with hydrogen and can ignite upon contact with air. It must be filtered while wet.

    • Prepare a pad of Celite® in the filtration apparatus and wet it with methanol.

    • Under a nitrogen blanket, transfer the reaction mixture through the Celite pad to filter off the catalyst.

    • Wash the reactor and the filter cake with additional methanol (2 x 1 L) to recover all the product.

    • Transfer the spent catalyst filter cake immediately into a container filled with water for safe storage before disposal. DO NOT ALLOW THE CAKE TO DRY IN AIR.

  • Isolation and Purification:

    • Combine the filtrate and washes.

    • Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

    • The resulting crude product will be an oil or a semi-solid.

    • For large-scale purification, recrystallization is preferred over chromatography.[8] Dissolve the crude product in a minimal amount of a hot solvent like heptane or an ethanol/water mixture.

    • Allow the solution to cool slowly to induce crystallization. Cool further in an ice bath to maximize recovery.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. A typical yield is around 50%.[3]

Diagram 2: Detailed Process Workflow

This diagram outlines the sequential steps of the large-scale synthesis protocol.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: 1. 7-Bromoquinoline 2. Methanol B Add Catalyst Slurry (Re₂S₇/C in MeOH) A->B C Seal & Purge with N₂ B->C D Pressurize with H₂ (30 atm) C->D E Heat to 50°C D->E F Monitor H₂ Uptake / HPLC E->F G Cool & Depressurize F->G H Purge with N₂ G->H I Filter Catalyst via Celite (CRITICAL: Keep Wet!) H->I J Solvent Evaporation I->J K Recrystallization J->K L Isolate & Dry Product K->L

Caption: Step-by-step workflow for the synthesis of 7-Br-THQ.

Quality Control and Characterization

Ensuring the identity and purity of the final product is essential. The following data should be acquired for each batch.

ParameterSpecificationMethod
Appearance White to light yellow solidVisual Inspection
Molecular Formula C₉H₁₀BrN-
Molecular Weight 212.09 g/mol [9][10]Mass Spectrometry (ESI+)
Purity ≥97%HPLC
Identity Conforms to structure¹H NMR, ¹³C NMR
Melting Point 32-35 °C[11]Melting Point Apparatus
Residual Solvent Per ICH guidelinesGC-HS

Expected ¹H NMR Data (CDCl₃, 400 MHz): δ (ppm) ~7.2 (d, 1H), ~6.8 (dd, 1H), ~6.7 (d, 1H), ~3.9 (br s, 1H, NH), ~3.3 (t, 2H), ~2.7 (t, 2H), ~1.9 (m, 2H).

Critical Safety Considerations

Large-scale synthesis introduces hazards that must be rigorously controlled.

  • Chemical Hazards:

    • Quinolines: Harmful if swallowed or in contact with skin and may cause genetic defects or cancer.[12] Handle with appropriate PPE, including gloves, lab coat, and safety glasses.[12]

    • 7-Br-THQ: Causes skin and eye irritation and may cause respiratory irritation.[13] Avoid inhalation of dust.

    • Methanol: Flammable and toxic. Use in a well-ventilated area away from ignition sources.

  • Process Hazards:

    • Hydrogen Gas: Extremely flammable. The reactor must be located in an area with explosion-proof electronics and adequate ventilation. Always perform thorough inert gas purges before introducing and after venting hydrogen.

    • Pyrophoric Catalyst: The spent hydrogenation catalyst is highly pyrophoric. Never allow the filtered catalyst to dry in the open air. Quench the wet filter cake immediately in water.

    • High Pressure: The reactor must be certified for the operating pressure and regularly inspected. Use a blast shield during the reaction.

Diagram 3: Critical Safety Checkpoints

This flowchart highlights the most critical safety decision points in the process.

op_node op_node Start Start Process op_node_1 Purge with N₂ Start->op_node_1 Charge Reagents Check_O2 Is Reactor Oxygen-Free? Check_O2->op_node_1 No, Purge Again op_node_2 Introduce H₂ Check_O2->op_node_2 Yes Check_Pressure Is H₂ Pressure Stable & Safe? Check_Pressure->op_node_2 No, Vent & Check op_node_3 Run Reaction Check_Pressure->op_node_3 Yes Check_Filter Is Catalyst Kept Wet? op_node_4 Filter Catalyst Check_Filter->op_node_4 No, Add Solvent! op_node_5 Quench Catalyst Immediately Check_Filter->op_node_5 Yes End Process Complete op_node_1->Check_O2 op_node_2->Check_Pressure op_node_3->op_node_4 Reaction Complete op_node_4->Check_Filter op_node_5->End

Caption: Decision workflow for critical safety steps.

Conclusion

The successful large-scale synthesis of this compound is readily achievable through a well-controlled catalytic hydrogenation process. By selecting a highly selective catalyst such as Rhenium Sulfide on Carbon, optimizing reaction parameters to minimize dehalogenation, and adhering to strict safety protocols for handling high-pressure hydrogen and pyrophoric catalysts, this valuable building block can be produced efficiently and safely. The protocols and insights provided herein offer a robust foundation for researchers and process chemists to implement this synthesis at scale.

References

Application Notes and Protocols for the Heck Reaction of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The functionalization of this heterocyclic system is therefore of paramount importance in the discovery and development of new therapeutic agents. The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile tool for the C-C bond formation, enabling the introduction of vinyl substituents onto the tetrahydroquinoline framework.[1][2] This palladium-catalyzed cross-coupling reaction of 7-Bromo-1,2,3,4-tetrahydroquinoline with various alkenes opens up a vast chemical space for the synthesis of novel derivatives with potential applications in drug discovery.[3]

This application note provides a comprehensive guide to the Heck reaction conditions for this compound, including a detailed discussion of the reaction mechanism, a summary of typical reaction parameters, a step-by-step experimental protocol, and troubleshooting advice.

The Heck Reaction: A Mechanistic Overview

The Heck reaction, also known as the Mizoroki-Heck reaction, is the chemical reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[1] The catalytic cycle, which typically involves a Pd(0)/Pd(II) cycle, can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-C bond. This step is often stereospecific, proceeding in a syn-addition manner.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride complex and the desired vinylated product.

  • Reductive Elimination and Catalyst Regeneration: The base in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride complex, regenerating the active Pd(0) catalyst for the next cycle.

Below is a diagram illustrating the catalytic cycle of the Heck reaction.

Heck_Reaction_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArBr ArPdBr Ar-Pd(II)L2Br OxAdd->ArPdBr Coord Alkene Coordination ArPdBr->Coord Alkene AlkeneComplex Ar-Pd(II)L(Alkene)Br Coord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns AlkylPd R-CH2-CH(Ar)-Pd(II)LBr MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim HPdComplex H-Pd(II)LBr + Ar-CH=CH-R BetaElim->HPdComplex RedElim Reductive Elimination (+ Base) HPdComplex->RedElim Product 7-Vinyl-1,2,3,4- tetrahydroquinoline derivative HPdComplex->Product RedElim->Pd0 H-Base+ + Br- ArBr 7-Bromo-1,2,3,4- tetrahydroquinoline ArBr->OxAdd Alkene Alkene (e.g., Styrene, Acrylate) Alkene->Coord Base Base (e.g., Na2CO3, Et3N) Base->RedElim

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Heck Reaction Conditions for this compound

The success of the Heck reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, which contains a secondary amine that can potentially coordinate to the palladium catalyst, these choices are particularly crucial. N-protection of the tetrahydroquinoline may be necessary to avoid side reactions and catalyst inhibition, although successful couplings on N-unprotected substrates have been reported.

The following table summarizes typical conditions that can be employed as a starting point for the Heck reaction of this compound, based on protocols for structurally similar aryl bromides.[4]

ParameterReagent/ConditionRationale and Considerations
Palladium Source Pd(OAc)₂ (Palladium(II) acetate)A common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) species.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A stable Pd(0) source that does not require in situ reduction.
Ligand PPh₃ (Triphenylphosphine)A widely used and versatile phosphine ligand.
P(o-tol)₃ (Tri(o-tolyl)phosphine)A more electron-rich and bulkier ligand that can sometimes improve reaction rates and yields.
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)A bulky, electron-rich biaryl phosphine ligand often effective for challenging cross-coupling reactions.[4]
Base Na₂CO₃ (Sodium carbonate)An inorganic base that is effective and easy to handle.
K₂CO₃ (Potassium carbonate)Similar to sodium carbonate, often used in polar aprotic solvents.
Et₃N (Triethylamine)An organic base that can also act as a solvent in some cases.
Solvent DMF (Dimethylformamide)A polar aprotic solvent that is commonly used for Heck reactions.[4]
DMAc (Dimethylacetamide)Another polar aprotic solvent with a higher boiling point than DMF, which can be beneficial for less reactive substrates.
Acetonitrile (CH₃CN)A polar aprotic solvent that is also frequently employed.
Temperature 80-140 °CThe reaction temperature is highly dependent on the reactivity of the substrates and the catalyst system used. Higher temperatures are often required for less reactive aryl bromides.
Alkene Partner Styrenes, Acrylates, AcrylonitrileElectron-deficient alkenes generally react more efficiently in the Heck reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Heck reaction of this compound with an alkene, such as styrene or an acrylate. It is recommended to perform a small-scale test reaction to optimize the conditions for a specific alkene partner.

Materials:

  • This compound (or its N-protected derivative)

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or another suitable ligand

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction tube

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

Heck_Protocol_Workflow Setup 1. Reaction Setup Reagents 2. Reagent Addition Setup->Reagents Under Inert Atmosphere Reaction 3. Reaction Reagents->Reaction Heat and Stir Workup 4. Workup Reaction->Workup Cool and Quench Purification 5. Purification Workup->Purification Isolate Crude Product

References

Introduction: The Strategic Value of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthetic utility of 7-Bromo-1,2,3,4-tetrahydroquinoline in the construction of novel heterocyclic frameworks.

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] Its prevalence in natural products and pharmaceuticals underscores its importance as a target for synthetic chemists. The introduction of a bromine atom at the 7-position transforms this simple heterocycle into a versatile and powerful building block. The 7-bromo substituent serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the strategic elaboration of the tetrahydroquinoline core to access a vast chemical space of novel derivatives and complex fused heterocyclic systems.[4]

This guide provides detailed application notes and protocols for the use of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination. The protocols are designed for researchers and scientists in drug development, offering both practical, step-by-step instructions and the theoretical underpinnings for each experimental choice.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[5] For this compound, this reaction provides a direct and efficient route to synthesize 7-aryl or 7-vinyl tetrahydroquinolines, which are valuable precursors for more complex molecular architectures.

Reaction Principle & Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species to facilitate this step.[5][6]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Below is a diagram illustrating the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂(Br) Pd0->PdII_complex Ar_Br 7-Bromo-THQ (Ar-Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_R_complex Ar-Pd(II)L₂(R) PdII_complex->PdII_R_complex Boronic_Acid R-B(OH)₂ Base Base (e.g., Cs₂CO₃) Transmetalation->PdII_R_complex PdII_R_complex->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Product (Ar-R) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for similar aryl bromides and provides a robust starting point for optimization.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd[P(tBu)₃]₂ or Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Inert Gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd[P(tBu)₃]₂, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting bromide. The choice of catalyst and base is critical; Pd[P(tBu)₃]₂ is highly active for many aryl bromides, and cesium carbonate is a strong, yet soluble base suitable for this coupling.[8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This process is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous solvent (e.g., 1,4-dioxane) to achieve a concentration of approximately 0.1–0.2 M with respect to the this compound.

    • Rationale: Anhydrous solvents are essential as water can hydrolyze the boronic acid and interfere with the catalytic cycle.

  • Reaction: Place the reaction mixture in a preheated oil bath or heating mantle at 80–100 °C. Stir the mixture vigorously for 4–16 hours.

    • Rationale: Heating is typically required to drive the reaction to completion. Reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 7-aryl-1,2,3,4-tetrahydroquinoline.

Quantitative Data Summary
ParameterRecommended Range/ValueRationale
Substrate Ratio 1 : 1.2-1.5 (Bromo-THQ : Boronic Acid)Ensures complete consumption of the limiting reagent.
Catalyst Loading 2-5 mol%Balances reaction efficiency with cost and ease of removal.
Base Cs₂CO₃, K₂CO₃, K₃PO₄ (2-3 equiv)Base choice can significantly impact yield; Cs₂CO₃ is often superior.[8]
Solvent 1,4-Dioxane, Toluene, DMFSolvent choice depends on substrate solubility and reaction temperature.
Temperature 80-100 °CProvides sufficient thermal energy for efficient catalytic turnover.
Typical Yields 70-95%Highly dependent on the specific coupling partners and conditions.

Experimental Workflow Diagram

Suzuki_Workflow Setup 1. Assemble Reactants (Bromo-THQ, Boronic Acid, Pd Catalyst, Base) in Schlenk Flask Inert 2. Evacuate & Backfill with Inert Gas (3x) Setup->Inert Solvent 3. Add Anhydrous Solvent Inert->Solvent React 4. Heat and Stir (80-100 °C, 4-16h) Solvent->React Workup 5. Aqueous Work-up (EtOAc/Water Extraction) React->Workup Purify 6. Column Chromatography Workup->Purify Product Pure 7-Aryl-THQ Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines.[9][10] This transformation is exceptionally powerful for synthesizing 7-amino-1,2,3,4-tetrahydroquinoline derivatives, which are themselves versatile intermediates for constructing nitrogen-containing heterocycles and are common motifs in pharmacologically active molecules.

Reaction Principle & Mechanism

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a palladium-based catalytic cycle. The key difference lies in the nucleophile and the subsequent steps.

  • Oxidative Addition: A Pd(0) catalyst adds to the this compound to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine reactant coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[11]

  • Reductive Elimination: The aryl and amido groups on the palladium center couple and eliminate, forming the C-N bond of the final product and regenerating the Pd(0) catalyst.[12]

Buchwald_Hartwig_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂(Br) Pd0->PdII_complex Ar_Br 7-Bromo-THQ (Ar-Br) OxAdd->PdII_complex Amide_Formation Amide Formation PdII_Amido_complex Ar-Pd(II)L₂(NR₂) PdII_complex->PdII_Amido_complex Amine Amine (R₂NH) Base Base (e.g., NaOtBu) Amide_Formation->PdII_Amido_complex PdII_Amido_complex->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Product (Ar-NR₂) RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination

This general protocol is effective for coupling this compound with a range of primary and secondary amines.[11]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)

  • Phosphine Ligand (e.g., XPhos, SPhos, or BINAP) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or LHMDS) (1.4-2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Inert Gas (Argon or Nitrogen)

Equipment:

  • Oven-dried Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Add this compound (1.0 equiv) and the base (e.g., Sodium tert-butoxide, 1.4 equiv).

    • Rationale: Pre-catalysts like Pd(OAc)₂ are reduced in situ to the active Pd(0) species. The choice of a sterically hindered phosphine ligand like XPhos is critical for promoting the reductive elimination step and preventing catalyst decomposition, leading to higher yields.[11] NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Through the septum, add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100–110 °C. Stir the reaction mixture for 12–24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove palladium residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the pure 7-amino-tetrahydroquinoline derivative.

Quantitative Data Summary
ParameterRecommended Range/ValueRationale
Substrate Ratio 1 : 1.2-1.5 (Bromo-THQ : Amine)Drives the reaction to completion.
Catalyst System Pd(OAc)₂/XPhos, Pd₂(dba)₃/BINAPLigand choice is crucial and depends on the amine substrate.[9][11]
Catalyst Loading 1-3 mol% Pd, 2-6 mol% LigandLower loadings are desirable but may require longer reaction times.
Base NaOt-Bu, LHMDS, K₃PO₄ (1.4-2.0 equiv)Strong, non-nucleophilic bases are required for amine deprotonation.
Temperature 100-110 °CFacilitates oxidative addition and reductive elimination.
Typical Yields 65-90%Varies based on the steric and electronic properties of the amine.

Experimental Workflow Diagram

Buchwald_Workflow Setup 1. Assemble Solids (Bromo-THQ, Pd-Catalyst, Ligand, Base) in Dry Schlenk Tube Inert 2. Evacuate & Backfill with Inert Gas (3x) Setup->Inert Solvent 3. Add Anhydrous Solvent & Amine Inert->Solvent React 4. Heat and Stir (100-110 °C, 12-24h) Solvent->React Workup 5. Filter through Celite® React->Workup Purify 6. Column Chromatography Workup->Purify Product Pure 7-Amino-THQ Product Purify->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Conclusion

This compound is a strategic and highly valuable starting material for the synthesis of diverse heterocyclic compounds. Its utility is primarily unlocked through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling provides a robust method for creating C-C bonds, leading to 7-aryl derivatives, while the Buchwald-Hartwig amination offers an efficient pathway to C-N bond formation, yielding a wide array of 7-amino analogs. The protocols and principles outlined in this guide provide a solid foundation for researchers to exploit the full synthetic potential of this versatile building block in the pursuit of novel therapeutics and functional materials.

References

Application Note: Analytical Strategies for Monitoring the Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Foundational Principles of Reaction Monitoring

The synthesis of functionalized tetrahydroquinolines is a cornerstone of modern medicinal chemistry. The introduction of a bromine atom at the 7-position, creating 7-Bromo-1,2,3,4-tetrahydroquinoline (MW: 212.09 g/mol , Formula: C₉H₁₀BrN), provides a versatile handle for further chemical elaboration via cross-coupling reactions.[1][2] Effective monitoring of its synthesis is critical to ensure optimal yield, control impurity profiles, and guarantee the safety and efficacy of downstream applications.

A successful monitoring strategy must provide accurate and timely information on:

  • Reactant Consumption: Tracking the disappearance of starting materials.

  • Product Formation: Quantifying the appearance of this compound.

  • Byproduct and Impurity Profiling: Identifying and quantifying undesired side products, such as isomers or over-reacted species.

The choice of analytical technique is dictated by the specific goal of the analysis, whether it is routine quality control, impurity identification, or a deep mechanistic investigation. We will explore both offline methods, which involve analyzing discrete samples taken from the reaction, and the principles of online (in-situ) methods for continuous, real-time analysis.[3][4]

Offline Analysis: Chromatographic Workhorse Methods

For routine process monitoring and quality control, chromatographic techniques are indispensable due to their high resolving power, sensitivity, and reproducibility.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality & Expertise: HPLC-UV is the preferred method for quantitative analysis in most development and QC laboratories. Its robustness and precision make it ideal for tracking the primary reaction components over time. A reverse-phase C18 column is selected for its versatility in separating moderately polar compounds like tetrahydroquinolines from both more polar and non-polar potential impurities. The addition of a weak acid like formic acid to the mobile phase ensures the amine functionality of the tetrahydroquinoline ring is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.[5] UV detection is straightforward as the aromatic ring provides a strong chromophore.

Protocol 1: HPLC-UV Monitoring of this compound Synthesis

1. Sample Preparation: a. Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. b. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a 50:50 acetonitrile/water mixture in a 1.5 mL vial. This halts the chemical reaction and prepares the sample for analysis. c. Vortex the quenched sample thoroughly for 10-15 seconds. d. If particulate matter is present, filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon) into a clean HPLC vial.[5]

2. HPLC Conditions:

Parameter Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 85% B over 10 minutes, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL

| UV Detection | 225 nm or 254 nm |

3. Data Interpretation:

  • Monitor the decrease in the peak area of the starting material(s).

  • Monitor the increase in the peak area of the this compound product.

  • The relative percentage of each component can be calculated from the peak areas to determine reaction conversion. For accurate quantification, a calibration curve should be generated using a reference standard.

Expected Chromatographic Data:

Compound Expected Retention Time (min) Notes
Starting Material (e.g., a more polar amine) ~2.5 Will elute earlier than the product.
This compound ~6.8 Desired Product.

| Potential Byproduct (e.g., dibrominated) | ~8.1 | Typically more non-polar, eluting later. |

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review A 1. Collect Aliquot B 2. Quench & Dilute A->B C 3. Filter B->C D 4. Inject on HPLC C->D E 5. Acquire Data D->E F 6. Integrate Peaks E->F G 7. Calculate Conversion F->G

Fig 1. Standard offline HPLC workflow for reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Expertise: GC-MS is a powerful complementary technique, particularly for assessing the formation of volatile byproducts or analyzing starting materials that are more amenable to gas-phase analysis. It provides not only retention time information but also mass-to-charge ratio (m/z) data, which is invaluable for confirming the identity of the product and tentatively identifying unknown impurities. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M and M+2 signal in the mass spectrum, providing a definitive marker for the presence of the brominated product.[6]

Protocol 2: GC-MS Analysis for Impurity Profiling

1. Sample Preparation: a. Withdraw and quench a reaction aliquot as described in the HPLC protocol (Section 2.1, Step 1a-b). b. Perform a liquid-liquid extraction. Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane, 1.0 mL) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any acid. c. Vortex vigorously and allow the layers to separate. d. Carefully transfer the organic layer to a GC vial for analysis.

2. GC-MS Conditions:

Parameter Setting
Column DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Carrier Gas Helium, constant flow (1.0 mL/min)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C

| Scan Range | 50 - 400 m/z |

3. Data Interpretation:

  • Retention Time: Confirm the product peak at its expected retention time.

  • Mass Spectrum: Extract the mass spectrum for the peak of interest. Look for the molecular ion peaks at m/z 211 and 213, corresponding to [C₉H₁₀⁷⁹BrN]⁺ and [C₉H₁₀⁸¹BrN]⁺. The relative abundance of these two peaks should be nearly equal.

Expected Mass Spectral Data:

Compound Retention Time (min) Key m/z Values (Relative Abundance)

| This compound | ~9.5 | 213 (98%), 211 (100%) , 132 (base peak, M-Br) |

In-Depth Mechanistic & Real-Time Analysis

While chromatographic methods are excellent for routine monitoring, spectroscopic techniques offer deeper insight into reaction kinetics and mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise: NMR is the gold standard for unambiguous structural confirmation. For reaction monitoring, taking periodic aliquots and analyzing them by ¹H NMR allows for clear differentiation between reactants, intermediates, and products based on their unique chemical shifts and coupling patterns. More advanced operando NMR techniques, where the reaction is run directly inside the NMR spectrometer, enable the direct observation of transient intermediates and provide rich kinetic data, which is crucial for deep mechanistic understanding and optimization.[7][8][9]

In-situ Vibrational Spectroscopy (ATR-FTIR & Raman)

Causality & Expertise: For real-time, continuous monitoring without the need for sampling, in-situ spectroscopy is unparalleled.[4] By inserting a probe directly into the reaction vessel, these techniques can track changes in chemical bonds as they occur.

  • ATR-FTIR is highly effective for monitoring functional groups that have strong infrared absorbances, such as C=O or N-H stretches.

  • Raman Spectroscopy is complementary and excels at monitoring non-polar bonds and aromatic ring vibrations.[10]

This approach provides immediate feedback on reaction progress, enabling tighter process control and a deeper understanding of reaction dynamics.

Method_Selection cluster_routine Process & Quality Control cluster_advanced Advanced R&D cluster_methods Recommended Method Goal What is the Analytical Goal? Quant Routine Quantitative Monitoring Goal->Quant Impurity Impurity Identification & Confirmation Goal->Impurity Mechanism Mechanistic Study & Intermediate ID Goal->Mechanism Kinetics Real-Time Kinetics Goal->Kinetics HPLC HPLC-UV Quant->HPLC Robust & Precise GCMS GC-MS Impurity->GCMS Mass Confirmation NMR NMR Spectroscopy (Operando) Mechanism->NMR Structural Detail Insitu In-situ FTIR / Raman Kinetics->Insitu Continuous Data

Fig 2. Decision tree for selecting the appropriate analytical method.

Conclusion

The effective monitoring of reactions involving this compound is essential for efficient and reliable chemical synthesis. For routine quantitative analysis and quality control, HPLC-UV offers a robust, precise, and accessible solution. GC-MS serves as a vital complementary tool for identity confirmation and the detection of volatile impurities, leveraging the unique isotopic signature of bromine. For advanced research and development focused on mechanistic elucidation and real-time kinetics, NMR and in-situ vibrational spectroscopy provide unparalleled depth of information. By selecting the appropriate analytical tool based on the specific scientific question, researchers can accelerate process development, ensure product quality, and deepen their fundamental understanding of the chemical transformation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromo-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The purification of this compound, while seemingly straightforward, presents specific challenges due to its chemical nature—namely, the presence of a basic secondary amine and its susceptibility to oxidation. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Section 1: Pre-Purification Analysis & Troubleshooting

Before committing your entire batch of crude material to a purification method, a small-scale analysis is critical. This initial assessment can save significant time and prevent loss of valuable material.

Q1: My crude this compound is a dark oil/solid. What are my immediate next steps?

A1: The expected appearance of pure this compound is a white to light yellow solid.[1] Significant discoloration (orange, brown, or black) typically indicates the presence of oxidative impurities or residual reagents from the synthesis.

The Causality: Tetrahydroquinolines are electron-rich aromatic amines, a class of compounds known for their sensitivity to air and light. Oxidation can lead to the formation of highly colored, often polymeric, impurities that can be challenging to remove.

Recommended Actions:

  • Thin-Layer Chromatography (TLC) Analysis: Run a TLC of your crude material using a solvent system such as 20-30% ethyl acetate in hexanes. This will reveal the number of components in your mixture. A highly colored baseline streak suggests polymeric impurities.

  • Solubility Testing: Test the solubility of a small sample in various solvents to identify potential candidates for recrystallization or chromatography. The parent compound is generally insoluble in water but soluble in common organic solvents like ethyl acetate and dichloromethane.[2][3]

  • NMR of Crude Sample: If possible, taking a quick ¹H NMR of the crude material can help identify major impurities, such as unreacted starting materials or significant byproducts, which will inform your purification strategy.

Section 2: Purification Technique Troubleshooting Guide

This section addresses the most common issues encountered during the primary purification methods for this compound.

Troubleshooting: Column Chromatography

Column chromatography is often the most effective method for purifying this compound, especially from complex mixtures. However, its basic nature requires special consideration.

Q2: Why is my compound streaking severely on the silica gel column, and how can I prevent it?

A2: This is the most common problem and is caused by the interaction between the basic nitrogen of the tetrahydroquinoline and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape (tailing) and can result in incomplete separation and product degradation.

Expert Insight & Solution: To resolve this, you must neutralize the acidic sites on the silica gel.

  • Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your mobile phase. A concentration of 0.5-1% (v/v) is typically sufficient.

  • Use a Deactivated Stationary Phase: For particularly sensitive compounds, consider using a commercially available deactivated silica gel or basic alumina instead of standard silica.

Q3: I'm struggling to separate my product from a close-running impurity. What adjustments can I make?

A3: If you are still facing separation challenges after addressing tailing, you need to optimize the selectivity of your chromatographic system.

Recommended Actions:

  • Solvent System Optimization: Systematically screen different solvent systems. If you are using a standard hexane/ethyl acetate gradient, try switching to a dichloromethane/methanol system. The change in solvent polarity and interactions can significantly alter the elution order.

  • Employ Isocratic Elution: If a gradient elution is causing bands to co-elute, a carefully optimized isocratic (constant solvent composition) elution may provide the necessary resolution, albeit at the cost of longer run times.

  • Consider Reverse-Phase Chromatography: If the impurities are significantly more or less polar than your product, reverse-phase HPLC (using a C18 column) can be an excellent alternative.[4] A typical mobile phase would be a gradient of acetonitrile in water with a modifier like formic acid (for MS compatibility) or TFA.

Troubleshooting: Recrystallization

Recrystallization can be a highly effective, scalable, and cost-effective method if your crude material is already of moderate purity (>90%).[5][6]

Q4: My compound "oils out" of solution instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. The compound separates as a liquid phase instead of a solid crystalline lattice. Given that related isomers have low melting points (e.g., the isoquinoline melts at 32-35°C), this is a significant risk.[2][7]

Expert Insight & Solution:

  • Reduce the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, which encourages the formation of nucleation sites for crystallization.[8]

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it more slowly.

  • Use a Two-Solvent System: Find a solvent in which the compound is highly soluble (e.g., dichloromethane or ethyl acetate) and an "anti-solvent" in which it is poorly soluble (e.g., hexanes or pentane). Dissolve the compound in a minimum of the good solvent, and then slowly add the anti-solvent at room temperature until turbidity (cloudiness) persists. This can often induce crystallization.

  • Scratch the Flask/Seed the Solution: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for crystal growth.[9] Alternatively, add a tiny crystal of pure product (a seed crystal) to the cooled solution.

Q5: My recrystallized product is still yellow or off-white. How can I remove colored impurities?

A5: Persistent color after recrystallization suggests that the colored impurities have similar solubility properties to your product or are trapped within the crystal lattice.

Recommended Actions:

  • Charcoal Treatment: Activated carbon (charcoal) is excellent at adsorbing large, flat, conjugated molecules, which are often the source of color. Add a very small amount of activated carbon to the hot, dissolved solution before filtration.

    • Caution: Use charcoal sparingly, as it can also adsorb your product, reducing your yield. You must perform a hot filtration step to remove the charcoal before allowing the solution to cool.[9]

  • Second Recrystallization: A second recrystallization from a different solvent system may successfully remove the impurity.

Section 3: Frequently Asked Questions (FAQs)

Q6: What are the key physical and chemical properties of this compound?

A6: The following table summarizes important data for this compound.

PropertyValueSource
CAS Number 114744-51-3[10]
Molecular Formula C₉H₁₀BrN[1][10]
Molecular Weight 212.09 g/mol [10]
Appearance White to light yellow solid[1]
Melting Point 68-69 °C (for hydrochloride salt)[11]

Q7: How should I properly store purified this compound to prevent decomposition?

A7: As an air-sensitive compound, proper storage is crucial to maintain purity.

  • Inert Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Light Protection: Use an amber vial or store in a dark location (e.g., in a cabinet or wrapped in aluminum foil).

  • Low Temperature: Store in a refrigerator or freezer to slow the rate of any potential decomposition.

Q8: What is the best way to confirm the purity and identity of my final product?

A8: A combination of techniques is recommended for full characterization.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can reveal the presence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and provides a highly sensitive assessment of purity.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to broaden and become depressed.

Section 4: Key Experimental Protocols & Workflows

Workflow 1: Purification Method Selection

This decision tree can help guide your choice between the primary purification techniques.

G start Crude Product (Post-Workup) tlc Analyze by TLC (e.g., 20% EtOAc/Hex) start->tlc decision_tlc Is there one major spot with minor impurities? tlc->decision_tlc re_path Recrystallization Path decision_tlc->re_path Yes (>90% pure) col_path Chromatography Path decision_tlc->col_path No (Complex Mixture) recrystallize Attempt Recrystallization (e.g., from Ethanol or Heptane) re_path->recrystallize decision_oil Does it 'Oil Out'? recrystallize->decision_oil success_rec Pure Crystalline Product decision_oil->success_rec No two_solvent Use Two-Solvent System (e.g., DCM/Hexanes) decision_oil->two_solvent Yes two_solvent->success_rec chromatography Perform Column Chromatography (Silica Gel, 0.5% Et3N in eluent) col_path->chromatography decision_tail Is there significant peak tailing? chromatography->decision_tail increase_amine Increase Et3N to 1% or switch to Alumina decision_tail->increase_amine Yes success_col Pure Fractions Obtained decision_tail->success_col No increase_amine->success_col

Caption: Decision tree for selecting a purification method.

Protocol 1: Column Chromatography with Triethylamine

This protocol is optimized to prevent peak tailing on silica gel.

  • Prepare the Eluent: Prepare a suitable mobile phase, such as 10% Ethyl Acetate in Hexanes, and add 0.5% (v/v) triethylamine. For a 1 L batch, this would be 100 mL Ethyl Acetate, 895 mL Hexanes, and 5 mL Triethylamine.

  • Pack the Column: Pack a glass column with silica gel using the prepared eluent (wet packing). Ensure the column is packed uniformly to avoid channeling.

  • Load the Sample: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin elution with the prepared mobile phase. If necessary, gradually increase the polarity (e.g., from 10% to 20% Ethyl Acetate in Hexanes, always maintaining 0.5% triethylamine) to elute the product.

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with a higher boiling point solvent like toluene once to ensure all residual triethylamine is removed.

Workflow 2: General Recrystallization Process

G cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation dissolve Add minimum amount of hot solvent to crude solid stir Stir and heat until fully dissolved dissolve->stir hot_filter Quickly filter hot solution to remove insoluble impurities / charcoal stir->hot_filter cool Allow solution to cool slowly to room temp hot_filter->cool ice_bath Place in ice bath to maximize crystal formation cool->ice_bath vac_filter Collect crystals by vacuum filtration ice_bath->vac_filter wash Wash with a small amount of cold solvent vac_filter->wash dry Dry crystals under high vacuum wash->dry end end dry->end Pure Product

Caption: Step-by-step workflow for a typical recrystallization.

References

Technical Support Center: Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. The primary synthetic route involves the direct electrophilic bromination of 1,2,3,4-tetrahydroquinoline. While seemingly straightforward, this reaction is often accompanied by the formation of several process-related impurities. This guide provides in-depth, experience-based answers to frequently asked questions, focusing on the root causes of impurity formation and offering practical troubleshooting strategies to optimize your synthesis for purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing multiple spots on my TLC and a complex profile in my initial HPLC analysis after brominating 1,2,3,4-tetrahydroquinoline. What are the most likely impurities?

A1: When synthesizing this compound via electrophilic bromination, it is common to encounter a specific profile of process-related impurities. The most prevalent of these are typically unreacted starting material, over-brominated species, positional isomers, and oxidation byproducts.

Common Impurities Profile:

Impurity NameStructureTypical Source
1,2,3,4-Tetrahydroquinoline Starting MaterialIncomplete reaction.
5-Bromo-1,2,3,4-tetrahydroquinoline Positional IsomerElectrophilic attack at the ortho position.
5,7-Dibromo-1,2,3,4-tetrahydroquinoline Over-bromination ProductReaction with excess brominating agent.
7-Bromoquinoline Oxidation ProductDehydrogenation of the tetrahydroquinoline ring.[1][2]
Residual Solvents Process-RelatedIncomplete removal during work-up (e.g., Dichloromethane, Acetic Acid).

Understanding the electronic nature of the 1,2,3,4-tetrahydroquinoline ring is key to predicting these outcomes. The secondary amine is a potent activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring. The desired product is the para-substituted isomer. However, the high activation of the ring makes it susceptible to further reactions.[3][4]

Q2: My reaction is generating a significant amount of dibrominated product. What is the cause and how can I minimize it?

A2: The formation of dibrominated impurities, primarily 5,7-Dibromo-1,2,3,4-tetrahydroquinoline, is a classic example of over-bromination.[5] This occurs because the initial product, this compound, is still an activated aromatic ring and can undergo a second electrophilic substitution.

Causality: The electron-donating nature of the amine group, which strongly activates the ring for the first bromination, is still present in the mono-brominated product. This makes the product itself a reactive substrate for a second bromination, which typically occurs at the available ortho position (C5).

Troubleshooting & Prevention Protocol:

  • Control Stoichiometry: Use a precise molar equivalent of the brominating agent (e.g., N-Bromosuccinimide or Bromine) relative to the starting material. A slight sub-stoichiometric amount (e.g., 0.95-0.98 equivalents) can sometimes be beneficial to ensure all the brominating agent is consumed before significant over-bromination occurs.

  • Lower Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to -10 °C). Lower kinetic energy reduces the rate of the second bromination reaction more significantly than the first, improving selectivity.

  • Slow Addition of Reagent: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the mono-brominated product.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine (Br₂), which can reduce the incidence of over-bromination.[1]

The following diagram illustrates the logical workflow for minimizing dibromo impurity formation.

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Troubleshooting Strategies cluster_3 Desired Outcome Problem High levels of 5,7-Dibromo impurity detected Cause Over-bromination due to highly activated ring system Problem->Cause Why? S1 Control Stoichiometry (0.95-1.0 eq. Brominating Agent) Cause->S1 How? S2 Reduce Temperature (0°C to -10°C) Cause->S2 S3 Slow Reagent Addition Cause->S3 S4 Use Milder Reagent (NBS instead of Br₂) Cause->S4 Outcome Selective formation of 7-Bromo product S1->Outcome Leads to S2->Outcome S3->Outcome S4->Outcome

Caption: Troubleshooting workflow for minimizing dibromo impurities.

Q3: Besides the dibromo- impurity, I've identified an oxidized byproduct, 7-Bromoquinoline. How is this formed and what are the best practices to avoid it?

A3: The formation of 7-Bromoquinoline is a result of the dehydrogenation (oxidation) of the alicyclic ring of the tetrahydroquinoline core. This is a known side reaction, particularly when using certain brominating agents that can also act as oxidants, such as NBS or excess bromine.[1][2]

Mechanism of Formation: The reaction can proceed through a radical mechanism or via elimination from an intermediate. The stability of the aromatic quinoline system provides a strong thermodynamic driving force for this oxidation process.

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of atmospheric oxygen, which can participate in oxidative side reactions.

  • Avoid Excess Brominating Agent: A significant excess of the brominating agent can promote oxidation. Adhere to strict stoichiometric control.

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (monitor by TLC or HPLC). Prolonged exposure to reaction conditions can increase the likelihood of oxidation.

  • Purification: If formed, 7-Bromoquinoline can often be separated from the desired product by column chromatography, as its polarity is significantly different from the more flexible and basic this compound.

The diagram below outlines the competing pathways leading to the desired product versus the oxidation impurity.

ReactionPathways cluster_main Main Reaction Pathway cluster_side Side Reaction SM 1,2,3,4-Tetrahydroquinoline Intermediate Arenium Ion Intermediate SM->Intermediate + 'Br+' Product 7-Bromo-1,2,3,4- tetrahydroquinoline Intermediate->Product - H+ Oxidation Oxidation (Dehydrogenation) Product->Oxidation Impurity 7-Bromoquinoline Oxidation->Impurity

Caption: Competing reaction pathways in the synthesis.

Q4: What are the recommended analytical methods for identifying and quantifying these impurities?

A4: A robust analytical strategy is crucial for impurity profiling. A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification and quantification.[6][7]

Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the impurities.[7]

    • Column: A reverse-phase C18 column is typically effective.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve all components.

    • Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying unknown peaks.[8] By obtaining the mass-to-charge ratio (m/z) of each impurity, you can confirm its molecular weight and deduce its identity (e.g., confirming the presence of one or two bromine atoms).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, especially for confirming the position of the bromine substituent on the aromatic ring. The substitution pattern gives rise to characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis and work-up.[9]

Typical HPLC Data Summary:

CompoundExpected Retention Time (Relative)Key for Identification
1,2,3,4-Tetrahydroquinoline0.6 - 0.8Lower retention time (more polar).
This compound 1.0 (Reference) Main product peak.
5-Bromo-1,2,3,4-tetrahydroquinoline~0.9 - 0.95Elutes slightly before the main product.
7-Bromoquinoline~1.1 - 1.2More retained (less polar).
5,7-Dibromo-1,2,3,4-tetrahydroquinoline> 1.2Significantly longer retention time (most non-polar).
Q5: What is the most effective method for purifying the crude this compound product?

A5: The choice of purification method depends on the impurity profile and the required final purity. A combination of techniques is often most effective.

  • Aqueous Work-up/Extraction: Begin with a standard aqueous work-up. After quenching the reaction, an extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) followed by washes with a basic solution (e.g., saturated sodium bicarbonate) can help remove acidic byproducts. A final brine wash helps remove water.[10]

  • Column Chromatography: This is the most versatile method for separating all major impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol is effective. A gradient elution, starting with a low polarity and gradually increasing it, will provide the best separation. The less polar dibromo- and oxidized impurities will elute first, followed by the desired product, and finally the more polar starting material.

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective final purification step to remove minor impurities and achieve high purity.

    • Solvent System: A solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below is ideal. Common systems include Ethanol/Water, Isopropanol, or Heptane/Ethyl Acetate. Simple recrystallization can be a very effective way to achieve the required purity.[11]

References

Technical Support Center: Optimizing Suzuki Coupling Yield with 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling reaction with 7-Bromo-1,2,3,4-tetrahydroquinoline. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the common challenges associated with this specific transformation. As a nitrogen-containing heterocyclic compound, this compound presents unique considerations for achieving high yields and purity.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when performing Suzuki coupling with this compound.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the Suzuki coupling of this compound can often be attributed to several key factors:

  • Catalyst Inactivation: The palladium catalyst is susceptible to deactivation, particularly when coupling nitrogen-containing heterocycles. The nitrogen atom can coordinate to the palladium center, inhibiting its catalytic activity.[1][2]

  • Sub-optimal Ligand Choice: The electron-rich nature of the tetrahydroquinoline ring can make the initial oxidative addition step of the catalytic cycle sluggish.[3] Utilizing bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[3][4]

  • Inappropriate Base or Solvent System: The choice of base and solvent is critical and highly interdependent. The base's role is to activate the boronic acid, and the solvent must effectively dissolve all reactants and stabilize catalytic intermediates.[5][6]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition.[5]

  • Side Reactions: Common side reactions include dehalogenation of the starting material and homocoupling of the boronic acid.[3]

Q2: I'm observing a significant amount of 1,2,3,4-tetrahydroquinoline (dehalogenated starting material) in my product mixture. How can I minimize this?

The formation of the dehalogenated product is a common side reaction.[3] Here are several strategies to mitigate it:

  • Optimize Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, making it kinetically favored over the dehalogenation reaction.[3]

  • Choose the Right Base: Certain bases can promote dehalogenation. Consider using non-nucleophilic inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3][7]

  • Control Reaction Temperature: Lowering the reaction temperature may suppress the dehalogenation side reaction, although this might also slow down the desired coupling. Careful optimization is key.[3]

Q3: My boronic acid appears to be degrading, leading to homocoupling byproducts. What can I do to prevent this?

Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species known to facilitate this side reaction.[3] To minimize homocoupling:

  • Rigorous Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[5]

  • Use a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts are common, they require an in-situ reduction step that can sometimes promote homocoupling. Using a Pd(0) source directly can help mitigate this issue.[3]

  • Control Reaction Temperature: High temperatures can sometimes favor homocoupling. Running the reaction at the lowest effective temperature is advisable.[3]

  • Protect the Boronic Acid: For particularly sensitive boronic acids, consider converting them to more stable derivatives like pinacol esters (BPin), MIDA esters, or trifluoroborate salts.[7]

Q4: The reaction starts but stalls before completion. What are the likely causes and solutions?

A stalled reaction often points to catalyst deactivation or solubility issues.[5]

  • Catalyst Degradation: The active Pd(0) species may be precipitating out as palladium black.[5] Consider using a more robust catalyst system or slightly increasing the catalyst loading.

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.[5]

  • Poor Solubility: If any of the reactants, intermediates, or the product precipitates from the solution, the reaction can effectively stop.[5] Experiment with different solvent systems to ensure all components remain dissolved throughout the reaction. For inorganic bases, a co-solvent like water may be necessary.[3][6]

II. Experimental Protocols & Optimization

The following are generalized starting points for the Suzuki coupling of this compound. Optimization for specific boronic acids is highly recommended.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up the Suzuki coupling reaction.

G reagents 1. Reagent Preparation - this compound - Boronic acid/ester - Palladium catalyst & Ligand - Base setup 2. Reaction Setup - Combine solids in a Schlenk flask. reagents->setup inert 3. Establish Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x). setup->inert solvent 4. Solvent Addition - Inject degassed solvent. inert->solvent reaction 5. Reaction - Heat to desired temperature with stirring. solvent->reaction monitoring 6. Monitoring - Track progress via TLC or LC-MS. reaction->monitoring workup 7. Workup & Purification - Quench, extract, and purify. monitoring->workup

Caption: General workflow for the Suzuki coupling reaction.

Protocol 1: General Conditions with a Pd(II) Pre-catalyst

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ (1-5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with argon or nitrogen three times.[8]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conditions for Challenging Couplings with a Pd(0) Catalyst

This protocol is recommended for sterically hindered or electron-rich boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene (degassed)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ and SPhos to a Schlenk flask.

  • Add this compound, the arylboronic acid pinacol ester, and Cs₂CO₃.

  • Seal the flask, remove from the glovebox (if applicable), and add degassed anhydrous toluene.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Follow the monitoring, workup, and purification steps as described in Protocol 1.

III. Data & Parameter Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following tables provide a comparative overview to guide your optimization efforts.

Table 1: Catalyst and Ligand Selection Guide
Catalyst SystemLigand TypeRecommended ForKey Considerations
Pd(PPh₃)₄TriphenylphosphineGeneral purpose, good starting point.Can be less effective for challenging substrates.
Pd(dppf)Cl₂Ferrocenyl phosphineGood for a broad range of substrates, including some heteroaromatics.Offers good stability.
Pd₂(dba)₃ / SPhosBuchwald ligand (dialkylbiaryl phosphine)Electron-rich and sterically hindered aryl bromides.[9]Highly active, often allows for lower reaction temperatures.[9]
Pd₂(dba)₃ / XPhosBuchwald ligand (dialkylbiaryl phosphine)Similar to SPhos, very effective for challenging couplings.Excellent for creating sterically hindered biaryls.
Pd(OAc)₂ / P(t-Bu)₃TrialkylphosphineElectron-rich aryl bromides.The ligand is air-sensitive.
Table 2: Base and Solvent Compatibility
BaseCommon SolventsNotes
K₃PO₄1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA strong, non-nucleophilic base that is often effective.[7]
Cs₂CO₃1,4-Dioxane, Toluene, THFA strong base, often used in anhydrous conditions. Good for sensitive substrates.[7]
K₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O, EthanolA milder base, can be a good choice to avoid decomposition of sensitive functional groups.[10]
KF1,4-Dioxane, THFA mild base, particularly useful when substrates are base-sensitive.[7]

IV. Mechanistic Insights

A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Ar-X Trans Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Ar'-B(OR)₂ Base RedEl Reductive Elimination Ar-Ar' Trans->RedEl RedEl->Pd0 Product Formed Product Coupled Product RedEl->Product ArX This compound ArX->OxAdd ArB Boronic Acid/Ester ArB->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[8][11]

The three key steps are:

  • Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) complex.[11] This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium complex. This step requires activation by a base.[11][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[11]

Understanding which step is likely failing is key to effective troubleshooting. For instance, if starting material is recovered unchanged, the oxidative addition may be the issue, pointing towards a need for a more electron-rich ligand.

V. References

  • BenchChem. (2025). Troubleshooting Suzuki coupling with 5-Bromo-8-methoxy-2-methylquinoline.

  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 7-Bromo-1-tetralone.

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...

  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a.

  • National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of...

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Wikipedia. (n.d.). Suzuki reaction.

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

  • National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.

  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

  • ResearchGate. (2019). (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.

  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Reactions with 2,7-Dibromo-4,5,9,10-tetrahydropyrene.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

  • Wiley Online Library. (2025). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.

  • ResearchGate. (2025). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates | Request PDF.

  • Reddit. (2024). Struggling with Suzuki Reaction.

References

Technical Support Center: Optimizing Coupling Reactions of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the reaction rate and overall success of coupling reactions involving 7-Bromo-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in the synthesis of novel chemical entities. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and mastering its functionalization is key to accelerating drug discovery programs.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered in the lab, focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to address specific experimental problems.

Q1: My coupling reaction with this compound is extremely slow or has stalled. What are the primary causes and how can I fix it?

A1: A stalled or sluggish reaction is one of the most common issues. The root cause often lies in suboptimal catalyst activity or unfavorable reaction conditions. A systematic approach is the best way to diagnose and solve the problem.

Primary Causes & Corrective Actions:

  • Catalyst Inactivation/Decomposition: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[1][2] Furthermore, at high temperatures, the catalyst can decompose to form palladium black, which is aggregated and inactive.[1][2]

    • Solution: Ensure rigorous degassing of all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Also, ensure the reaction is run under a positive pressure of an inert gas. If palladium black is observed, it's a clear sign of catalyst decomposition, often due to excessive temperature or an insufficient ligand-to-palladium ratio.[1][2]

  • Inefficient Precatalyst Activation: Many modern protocols use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[2][3] This activation step is critically influenced by the choice of base, ligand, and temperature.[2]

    • Solution: Consider switching to a more advanced generation precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that is designed for rapid activation under mild conditions.[4] Alternatively, slightly increasing the reaction temperature may facilitate the activation of the precatalyst, but this must be balanced against the risk of thermal degradation of substrates or the catalyst itself.[1]

  • Poor Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[3] For an electron-rich heterocycle like tetrahydroquinoline, a bulky and electron-rich ligand is often required to promote the reaction.[1]

    • Solution: Screen a panel of ligands. For Suzuki and Buchwald-Hartwig reactions, bulky biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are excellent starting points as they promote both oxidative addition and reductive elimination.[1][5]

Troubleshooting Workflow for a Stalled Reaction

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Advanced Troubleshooting A Reaction Stalled (Monitored by TLC/LC-MS) B Inert Atmosphere? (O₂ check) A->B First, check fundamentals C Palladium Black Present? B->C If atmosphere is inert D Screen Ligands (e.g., XPhos, SPhos) C->D If no Pd black, optimize E Screen Bases (e.g., K₃PO₄, Cs₂CO₃) D->E Systematic Screening F Screen Solvents (e.g., Toluene, Dioxane, 2-MeTHF) E->F G Adjust Temperature F->G H Use Advanced Precatalyst (e.g., G3/G4) G->H If optimization fails I Check Reagent Purity H->I Final check

Caption: A systematic workflow for troubleshooting stalled coupling reactions.

Q2: My reaction yield is very low, although the starting material is consumed. What are the likely side reactions?

A2: Low yield in the face of complete starting material consumption points towards competing side reactions. For this compound, the most common culprits are proto-debromination (hydrodehalogenation) and, in the case of Suzuki couplings, protodeboronation of the boronic acid partner.

Common Side Reactions and Mitigation Strategies:

  • Proto-debromination (Hydrodehalogenation): This is the reduction of the aryl bromide to the corresponding arene (1,2,3,4-tetrahydroquinoline). This can occur when a hydride species is generated in the reaction, which then participates in reductive elimination with the aryl group on the palladium center.[3]

    • Mitigation: This side reaction is often dependent on the base and solvent. Using anhydrous, aprotic solvents can help. Additionally, certain ligands are more prone to pathways that generate hydrides. Screening different phosphine ligands can minimize this side reaction.[6]

  • Protodeboronation (for Suzuki coupling): The boronic acid coupling partner can be cleaved by the base to form the corresponding arene, especially in the presence of water and at elevated temperatures.[1][3]

    • Mitigation: Use a less aqueous solvent system if possible, or use potassium phosphate (K₃PO₄) as the base, which is known to be less aggressive in promoting this side reaction.[6] Using boronic acid pinacol esters can also increase stability against protodeboronation.

  • Homocoupling: Dimerization of the boronic acid (to form a biaryl) or the this compound can occur, often promoted by the presence of oxygen.

    • Mitigation: Rigorous exclusion of oxygen is critical.[2] Ensure proper degassing of all reagents and maintain a positive inert atmosphere throughout the reaction.

Table 1: Summary of Common Side Reactions and Solutions

Side ReactionDescriptionCommon Cause(s)Recommended Solution(s)
Proto-debromination Replacement of Bromine with Hydrogen on the tetrahydroquinoline ring.Generation of palladium hydride species.Screen different ligands and bases; ensure anhydrous conditions.
Protodeboronation Cleavage of the C-B bond of the boronic acid coupling partner.Excess water, strong base, high temperature.[1][3]Use K₃PO₄ base; minimize water; use boronic ester.
Homocoupling Dimerization of starting materials.Presence of oxygen.[2]Rigorous degassing; maintain inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal catalyst and ligand for my specific coupling reaction?

A1: The choice of catalyst and ligand is arguably the most critical factor for a successful coupling reaction. There is no single "best" system; the optimal choice depends on the specific coupling partners.

  • For Suzuki-Miyaura Couplings: Bulky, electron-rich phosphine ligands are the state-of-the-art. Ligands like SPhos and XPhos are excellent starting points because their steric bulk accelerates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition of the aryl bromide.[5][7] Modern palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are often preferred as they are air-stable and provide a reliable way to generate the active Pd(0) species.[4]

  • For Buchwald-Hartwig Aminations: The choice is highly dependent on the amine. For primary and secondary alkylamines, bulky ligands like XPhos or RuPhos are generally effective. The nitrogen atom of the tetrahydroquinoline itself can potentially coordinate to the palladium center, so a bulky ligand helps to create a sterically shielded environment around the metal, preventing catalyst inhibition.[1]

  • For Sonogashira Couplings: This reaction typically requires a dual catalyst system: a palladium source and a copper(I) co-catalyst (e.g., CuI).[8][9] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[8][10] While traditional catalysts like Pd(PPh₃)₄ can be used, modern systems often employ more robust ligands to improve reaction rates and yields.

General Catalytic Cycle for Cross-Coupling

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdNu Ar-Pd(II)L₂-Nu ArPdBr->ArPdNu Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) ArPdNu->Pd0 Reductive Elimination (Ar-Nu)

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Q2: What is the role of the base and solvent, and how do I choose them?

A2: The base and solvent play interconnected and crucial roles that extend beyond simply neutralizing the acid generated in the reaction.

Role of the Base:

  • In Suzuki-Miyaura Couplings: The base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[11] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often a good choice as it is effective and can help suppress protodeboronation.[6]

  • In Buchwald-Hartwig Aminations: The base deprotonates the amine (or the N-H of the palladium-amine complex) to generate the palladium-amido species, which is necessary for reductive elimination.[12][13] Strong bases like sodium tert-butoxide (NaOtBu) are very common, but for substrates with sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are preferred.[4][6]

Role of the Solvent:

  • Solubility: The solvent must be able to dissolve all reactants, including the inorganic base, to a sufficient extent.[4][6] Poor solubility is a common and often underestimated reason for reaction failure.[6]

  • Boiling Point: The solvent's boiling point dictates the accessible temperature range for the reaction. Aprotic polar solvents like 1,4-dioxane and toluene are very common.[6][14] Toluene is often a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[6] For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) has shown excellent performance in many cases.[6]

  • Catalyst Inhibition: It is critical to avoid certain solvents like chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium center and inhibit catalysis.[6]

Table 2: General Guidance for Base and Solvent Selection

Coupling ReactionRecommended BasesRecommended SolventsKey Considerations
Suzuki-Miyaura K₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THF/Water, 2-MeTHFK₃PO₄ often minimizes protodeboronation. A small amount of water can sometimes be beneficial.
Buchwald-Hartwig NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Toluene, Dioxane, 2-MeTHFStrong bases for less sensitive substrates; weaker inorganic bases for broader functional group tolerance.[4][6]
Sonogashira Et₃N, DIPEA, DBUTHF, DMF, TolueneThe amine base often serves as both the base and a solvent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, the palladium precatalyst, and the base.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous solvent via syringe.

  • Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously. The reaction progress should be monitored periodically by TLC or LC-MS.[15]

  • Upon completion (typically indicated by the disappearance of the starting bromide), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for coupling this compound with a primary or secondary amine.

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.4 equiv). Note: Add the base under an inert atmosphere, especially if it is pyrophoric or highly hygroscopic.

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the anhydrous solvent (e.g., Toluene).

  • Heat the mixture with vigorous stirring at the desired temperature (typically 90-110 °C).

  • Monitor the reaction by TLC or LC-MS.[15]

  • Once the reaction is complete, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify by flash column chromatography.

References

Technical Support Center: Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a key intermediate in medicinal chemistry, the successful and clean synthesis of this molecule is often paramount. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you mitigate common side reactions and optimize your results.

Section 1: Troubleshooting Guide for Common Side Reactions

This section addresses the most common issues encountered during the synthesis of this compound, particularly when employing direct bromination of the parent tetrahydroquinoline.

Question 1: My final product is a mixture of bromo-isomers (6-bromo, 8-bromo) with a low yield of the desired 7-bromo product. What's causing this and how can I improve regioselectivity?

Answer:

This is a classic regioselectivity challenge in electrophilic aromatic substitution. The secondary amine (-NH-) in the tetrahydroquinoline ring is a powerful activating group that directs electrophiles to the ortho and para positions.

  • Causality: The para-position (C6) and the ortho-positions (C5 and C7) are all electronically activated. The C8 position is also susceptible to substitution. Steric hindrance and the specific reaction conditions dictate the final ratio of isomers. Without careful control, a mixture is almost inevitable.

  • Recommended Solutions:

    • Solvent Choice: The choice of solvent can significantly influence the outcome. Performing the bromination with bromine in acetic acid has been shown to favor the formation of 6,8-dibromoderivatives while preserving the tetrahydroquinoline ring, indicating that solvent can mediate reactivity and selectivity.[1] For achieving mono-substitution, less polar solvents like chloroform or dichloromethane are often used, but require strict temperature and stoichiometry control.

    • Protecting Group Strategy: The most robust method to control regioselectivity is to introduce an N-protecting group, such as an acetyl (-Ac) or tosyl (-Ts) group. This alters the electronic nature of the nitrogen, making it less activating and sterically bulkier, which can favor substitution at the C7 position. The protecting group can be removed in a subsequent step. N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline, for example, is selectively brominated to the 6-monobromo derivative, demonstrating the power of this approach.[1]

    • Temperature Control: Run the reaction at low temperatures (e.g., 0 °C to -10 °C) to reduce the overall reaction rate and enhance selectivity. Slower reaction kinetics often allow the subtle energetic differences between the transition states leading to different isomers to have a more pronounced effect.

Question 2: I'm observing significant amounts of di- and tri-brominated byproducts (e.g., 6,8-dibromo- and 3,6,8-tribromo-tetrahydroquinoline). How do I prevent this over-bromination?

Answer:

Over-bromination occurs because the mono-brominated product is still activated towards further electrophilic substitution. The presence of both the activating amine group and the bromine atom can lead to rapid subsequent brominations.

  • Causality: The high reactivity of the tetrahydroquinoline scaffold makes it prone to multiple substitutions, especially with powerful brominating agents like N-Bromosuccinimide (NBS) or an excess of bromine (Br₂).[1][2]

  • Recommended Solutions:

    • Strict Stoichiometric Control: This is the most critical parameter. Use a precise molar equivalent of the brominating agent (ideally 1.0 to 1.05 equivalents). A slight excess is sometimes needed to drive the reaction to completion, but anything more drastically increases the risk of polybromination.

    • Slow, Controlled Addition: Add the brominating agent dropwise as a solution over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the mono-bromination of the starting material over the di-bromination of the product.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Question 3: My desired product seems to have aromatized, and I've isolated 7-Bromoquinoline instead of this compound. Why did this happen?

Answer:

This is a common dehydrogenation or oxidation side reaction. The tetrahydroquinoline ring is susceptible to oxidation, which converts it back to the more stable aromatic quinoline system.

  • Causality: N-Bromosuccinimide (NBS) is a known culprit for this side reaction. Besides being an electrophilic brominating agent, NBS can also act as an oxidant, facilitating dehydrogenation through a radical pathway.[3][4] This process can occur in a one-pot reaction, leading to the formation of various bromoquinolines.[3] The bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with NBS has also been observed to cause oxidation to the quinoline structure.[1]

  • Recommended Solutions:

    • Choose a Non-Oxidizing Brominating Agent: If aromatization is a persistent issue, switch from NBS to elemental bromine (Br₂). While Br₂ presents its own handling challenges, it is less prone to inducing oxidation compared to NBS under controlled conditions.

    • Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions that may be initiated by atmospheric oxygen.

    • Optimize Temperature: Avoid elevated temperatures. Heat can provide the activation energy needed for the dehydrogenation pathway. Perform the reaction at 0 °C or below.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which general synthetic strategy is more reliable: (A) brominating quinoline and then reducing it, or (B) reducing quinoline to tetrahydroquinoline and then brominating?

Both strategies are viable, but they present different challenges.

  • Strategy A (Brominate then Reduce): Brominating the aromatic quinoline can be difficult to control regioselectively. The subsequent reduction of the bromoquinoline to a bromo-tetrahydroquinoline is generally efficient using catalytic hydrogenation.[5][6] However, you risk debromination during the hydrogenation step.

  • Strategy B (Reduce then Brominate): This is often the more common approach. The reduction of quinoline to 1,2,3,4-tetrahydroquinoline is a well-established, high-yielding reaction.[7][8] The challenge, as detailed in the troubleshooting guide, lies in controlling the subsequent bromination step to avoid side reactions. For achieving a specific isomer like the 7-bromo derivative, this route often provides more opportunities for optimization (e.g., via N-protection).

Q2: How can I effectively monitor the reaction progress to avoid side product formation?

Vigilant reaction monitoring is key.

  • TLC: This is the quickest method. Use a suitable solvent system (e.g., Hexane:Ethyl Acetate) to achieve good separation between the starting material, the mono-brominated product, and the poly-brominated products. The product will be less polar than the starting amine, while poly-brominated products will be even less polar.

  • GC-MS: For a more quantitative assessment, periodically take a small aliquot from the reaction, quench it, and analyze it by GC-MS. This will give you a clear ratio of starting material to the desired product and all byproducts, identified by their mass-to-charge ratio.

Q3: What are the best practices for purifying this compound from its side products?

Purification typically relies on the polarity differences between the components.

  • Column Chromatography: This is the most effective method. The typical elution order on silica gel will be: di-bromo byproducts (least polar) -> mono-bromo product -> starting material (most polar).

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective way to isolate the major product.

  • Acid-Base Extraction: Before chromatography, an aqueous acid wash (e.g., 1M HCl) can be used to extract the basic amine compounds (product and starting material) into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent. This is a good preliminary cleanup step.

Section 3: Visualizations and Data
Diagrams

Below are diagrams illustrating the reaction pathways and a troubleshooting workflow.

G cluster_side_reactions Common Side Reactions THQ 1,2,3,4-Tetrahydroquinoline Bromination Bromination (e.g., NBS or Br2) THQ->Bromination Product Desired Product: This compound Bromination->Product Controlled Conditions OverBrom Over-bromination (6,8-Dibromo, etc.) Bromination->OverBrom >1 eq. Reagent High Temp. Oxidation Oxidation/Dehydrogenation (7-Bromoquinoline) Bromination->Oxidation Oxidizing Reagent (e.g., NBS) Isomers Isomer Formation (6-Bromo, 8-Bromo) Bromination->Isomers Poor Regiocontrol

Caption: Reaction pathway for the bromination of tetrahydroquinoline.

Troubleshooting start Analysis Shows Poor Result issue_isomers Problem: Mixture of Isomers start->issue_isomers Low Regioselectivity issue_overbrom Problem: Polybromination start->issue_overbrom High MW Byproducts issue_oxidation Problem: Aromatization start->issue_oxidation Product Mass too Low (-4 Da) sol_isomers Solution: 1. Use N-Protecting Group 2. Lower Temperature 3. Screen Solvents issue_isomers->sol_isomers sol_overbrom Solution: 1. Use ~1.0 eq. Reagent 2. Add Reagent Slowly 3. Monitor with TLC/GC-MS issue_overbrom->sol_overbrom sol_oxidation Solution: 1. Switch NBS to Br2 2. Run Under Inert Gas 3. Keep Temp. Low (0°C) issue_oxidation->sol_oxidation

References

Technical Support Center: Derivatization of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the derivatization of 7-Bromo-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common synthetic transformations involving this versatile heterocyclic scaffold. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments, explaining the causality behind experimental choices to ensure your success.

General Troubleshooting & FAQs

This section addresses overarching issues that are common to most derivatization procedures involving the this compound core.

Q1: My reaction fails to initiate or stalls before completion. What is the first thing I should check?

Answer: Before troubleshooting specific reaction parameters, it is crucial to validate the integrity of your starting material and the reaction environment.

  • Starting Material Purity: Verify the purity of your this compound. Impurities can interfere with catalysis or introduce side reactions. Purity can be assessed by ¹H NMR, LC-MS, and melting point analysis.

  • Inert Atmosphere: For many derivatizations, especially palladium-catalyzed cross-couplings, maintaining a strictly inert atmosphere is critical. The palladium catalyst is sensitive to oxygen, which can lead to deactivation.[1][2] Ensure your flask is properly oven-dried or flame-dried and that you have used a robust evacuate-and-backfill procedure with an inert gas like argon or nitrogen.

  • Solvent and Reagent Quality: Use anhydrous solvents, especially for moisture-sensitive reactions. Impurities in reagents, particularly water, can deactivate catalysts and reagents.[2] It is best practice to use freshly distilled and degassed solvents for sensitive catalytic reactions.

Start Reaction Failure (No/Low Conversion) Check_SM Verify Starting Material Purity Start->Check_SM Check_Inert Ensure Inert Atmosphere Start->Check_Inert Check_Solvent Use Anhydrous & Degassed Solvents Start->Check_Solvent Troubleshoot Proceed to Specific Reaction Troubleshooting Check_SM->Troubleshoot Purity Confirmed Check_Inert->Troubleshoot Atmosphere Secure Check_Solvent->Troubleshoot Solvents Are Dry

Caption: Initial troubleshooting workflow for failed derivatization reactions.

Troubleshooting Guide: N-Acylation

The secondary amine of the tetrahydroquinoline core is a common site for derivatization via acylation to form amides.

Q2: My N-acylation reaction with an acid anhydride is slow and gives a low yield. How can I improve it?

Answer: This is a frequent challenge stemming from the reduced nucleophilicity of the nitrogen atom, which is part of an aromatic system, and potential steric hindrance.

  • Causality: The lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic ring, reducing its nucleophilicity compared to a simple aliphatic secondary amine.

  • Solutions:

    • Switch to a More Reactive Acylating Agent: Acyl chlorides are significantly more electrophilic than their corresponding anhydrides and often provide superior results in cases of low nucleophilicity.[3]

    • Employ a Nucleophilic Catalyst: The addition of a catalytic amount (1-10 mol%) of 4-(Dimethylaminopyridine) (DMAP) is highly effective. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating species.[3]

    • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier without promoting significant side reactions. In some cases, running the reaction in neat anhydride at higher temperatures (90-120 °C) can improve conversion.[4]

Q3: I am observing diacylation or other side products. How can these be minimized?

Answer: While less common for this substrate, the formation of side products can occur under forcing conditions.

  • Causality: The primary side product is often diacylation, which can happen if the reaction conditions are too harsh or if there is a large excess of the acylating agent.

  • Solutions:

    • Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent.[3]

    • Slow Addition: Add the acylating agent dropwise to the solution of the amine at 0 °C to control the reaction rate and exotherm, then allow it to warm to room temperature.

ParameterRecommendation for N-AcylationRationale
Acylating Agent Acyl Chloride > Acid AnhydrideHigher electrophilicity of acyl chloride overcomes lower nucleophilicity of the amine.[3]
Catalyst 1-10 mol% DMAPForms a highly reactive N-acylpyridinium intermediate.[3]
Base Triethylamine (Et₃N) or PyridineScavenges the HCl byproduct when using acyl chlorides.
Solvent Dichloromethane (DCM), Chloroform (CHCl₃)Aprotic solvents that are generally unreactive and good at solubilizing reagents.
Temperature 0 °C to Room Temperature (or gentle heating)Balances reaction rate with minimizing side product formation.

Troubleshooting Guide: N-Alkylation

N-alkylation can be achieved via direct alkylation with alkyl halides or through reductive amination.

Q4: My direct N-alkylation with an alkyl bromide is yielding no product. What are the likely causes and solutions?

Answer: The success of direct N-alkylation, an SN2 reaction, is highly dependent on the leaving group, solvent, and steric factors.

  • Causality: The reactivity of alkyl halides follows the trend I > Br > Cl. An alkyl bromide may not be reactive enough, especially if the tetrahydroquinoline nitrogen's nucleophilicity is modest. Polar aprotic solvents are also preferred for SN2 reactions.[5]

  • Solutions:

    • Improve the Leaving Group: Switch from an alkyl bromide to an alkyl iodide. Alternatively, add a catalytic amount of potassium iodide (KI) to the reaction mixture. The KI will perform an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.[5]

    • Optimize the Solvent: Use a polar aprotic solvent like DMF or acetonitrile (ACN) to enhance the rate of the SN2 reaction.[5]

    • Increase Temperature: Higher temperatures can facilitate the reaction, but be aware of potential side reactions. Microwave irradiation can sometimes accelerate slow reactions and improve yields.[5]

    • Consider an Alternative Strategy: If steric hindrance is a major issue on either the amine or the alkyl halide, direct alkylation may not be feasible. A superior alternative is reductive amination . This involves reacting the parent quinoline directly with an aldehyde or ketone in the presence of a reducing agent. Boronic acid-catalyzed reductive aminations using Hantzsch ester as the reductant are particularly effective.[6][7]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

The C7-bromo position is ideal for derivatization using powerful C-C and C-N bond-forming reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Q5: My palladium-catalyzed reaction is sluggish or fails. Is there a general issue with quinoline-type substrates?

Answer: Yes. A primary suspect in failed cross-coupling reactions with N-heterocycles is catalyst poisoning .

  • Causality: The lone pair of electrons on the tetrahydroquinoline nitrogen can coordinate strongly to the palladium center. This coordination can stabilize the catalyst in an off-cycle, inactive state, effectively "poisoning" it and preventing it from participating in the catalytic cycle.[2]

  • Solution: Employ Bulky Ligands: The most effective solution is to use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands create a sterically crowded environment around the palladium atom, which physically hinders the coordination of the quinoline nitrogen, allowing the catalytic cycle to proceed.[2]

Q6: (Suzuki Coupling) I'm observing a low yield and a significant amount of dehalogenated starting material (1,2,3,4-tetrahydroquinoline). What's happening?

Answer: This points to two common problems in Suzuki couplings: inactive catalyst and a competing dehalogenation side reaction.[1]

  • Causality:

    • Catalyst Inactivity: As mentioned, failure to maintain strictly inert conditions can deactivate the catalyst.[1] Additionally, many reactions use a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species; this reduction can sometimes be inefficient.[2][8]

    • Dehalogenation: This side reaction occurs when the aryl halide starting material is reduced instead of coupled. It can be promoted by certain bases or when the desired cross-coupling pathway is slow.[1]

  • Solutions:

    • Ensure Catalyst Activity: Use a high-quality, fresh catalyst and ligand under a rigorously inert atmosphere. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2]

    • Optimize Base and Ligand: To minimize dehalogenation, use a non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Pair this with a bulky, electron-rich ligand to accelerate the desired cross-coupling, allowing it to outcompete the dehalogenation pathway.[1]

    • Lower the Temperature: Dehalogenation can sometimes be suppressed by lowering the reaction temperature, though this may also slow the main reaction.[1]

Q7: (Buchwald-Hartwig Amination) My C-N coupling with a primary amine is not working. What are the critical parameters?

Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction that depends on the precise combination of catalyst, ligand, and base.[9][10]

  • Causality: The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] A failure in any of these steps, often due to an inappropriate base or an inactive catalyst, will halt the reaction. Coupling with ammonia itself is particularly challenging due to its tight binding with palladium complexes.[9]

  • Solutions:

    • Base Selection is Key: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many amine couplings.

    • Use an Ammonia Equivalent: For the synthesis of the primary amine (7-amino-1,2,3,4-tetrahydroquinoline), direct coupling with ammonia is difficult. A more reliable method is to use an ammonia surrogate, such as benzophenone imine. The resulting imine product is then easily hydrolyzed under mild acidic conditions to furnish the desired primary amine.[10][11]

    • Ligand Choice: Bidentate phosphine ligands like BINAP or DPPF were early breakthroughs that allowed for the efficient coupling of primary amines.[9] Modern, more sterically hindered monodentate ligands often provide even better results.

Key Catalytic Cycles & Workflows

cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pdII_aryl Ar-Pd(II)-X(L₂) pd0->pdII_aryl Oxidative Addition (Ar-X) pdII_trans Ar-Pd(II)-R(L₂) pdII_aryl->pdII_trans Transmetalation (R-B(OR)₂ + Base) pdII_trans->pd0 Reductive Elimination (forms Ar-R) b_pd0 Pd(0)L₂ b_pdII_aryl Ar-Pd(II)-X(L₂) b_pd0->b_pdII_aryl Oxidative Addition (Ar-X) b_pdII_amido Ar-Pd(II)-NR¹R²(L₂) b_pdII_aryl->b_pdII_amido Amine Coordination & Deprotonation (HNR¹R² + Base) b_pdII_amido->b_pd0 Reductive Elimination (forms Ar-NR¹R²)

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Experimental Protocols

The following are general, illustrative protocols. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
  • Dissolve this compound (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.05 equiv) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (using an Ammonia Surrogate)
  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-5 mol%).

  • Add sodium tert-butoxide (1.4 equiv).

  • Seal the tube with a septum, then evacuate and backfill with argon three times.[10]

  • Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 equiv).[10]

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and then hydrolyze the resulting imine by stirring with 2 M aqueous HCl in THF for 2-4 hours.[10]

  • Neutralize with saturated sodium bicarbonate, extract with ethyl acetate, and purify by column chromatography to yield the 7-amino product.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling
  • In an oven-dried flask, combine this compound (1.0 equiv), the arylboronic acid or its pinacol ester (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source and a ligand.

  • Evacuate and backfill the flask with argon three times.[1]

  • Add a degassed solvent mixture, such as dioxane/water (e.g., 4:1 ratio), via syringe.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Catalyst Selection for Efficient 7-Bromo-1,2,3,4-tetrahydroquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for palladium-catalyzed cross-coupling reactions involving 7-Bromo-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with this versatile, yet sometimes challenging, heterocyclic building block.

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry. However, its electron-rich nature and the presence of a secondary amine can complicate catalyst selection and reaction optimization. The secondary amine can act as a competing ligand for the palladium center, potentially inhibiting the catalytic cycle. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve high-yielding, reproducible results.

Part 1: Troubleshooting Guide for Common Issues

This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Scenario 1: Low or No Conversion of Starting Material

Q: My Suzuki-Miyaura (or Buchwald-Hartwig) reaction with this compound shows a high percentage of unreacted starting material, even after extended reaction times. What are the likely causes and how can I fix it?

A: Low conversion is one of the most common issues and typically points to a problem in the initial, rate-limiting oxidative addition step or overall catalyst deactivation.[1][2] The electron-donating nature of the tetrahydroquinoline ring can make the C-Br bond less susceptible to oxidative addition compared to electron-poor aryl bromides.

Troubleshooting Steps & Solutions:

  • Inadequate Catalyst Activity:

    • Cause: The Pd(0) active species is not being generated efficiently or is being deactivated by oxygen. Palladium precursors like Pd(OAc)₂ require in-situ reduction, which can sometimes be inefficient.[3]

    • Solution: Ensure your reaction is performed under strictly anaerobic and anhydrous conditions. Purge all solvents and the reaction vessel thoroughly with an inert gas (Argon or Nitrogen).[4][5] Consider using a pre-formed, air-stable Pd(0) catalyst like Pd₂(dba)₃ or a Pd(II) pre-catalyst that readily forms the active Pd(0) species.

  • Suboptimal Ligand Choice:

    • Cause: The ligand is crucial for facilitating oxidative addition. For electron-rich aryl bromides like our substrate, bulky and electron-rich phosphine ligands are often required to promote the reaction.[5][6] Simple ligands like PPh₃ may be ineffective.

    • Solution: Screen a panel of more sophisticated ligands.

      • For Suzuki-Miyaura: Start with ligands like SPhos, XPhos, or RuPhos. For some systems, bidentate ligands like Pd(dppf)Cl₂ can also be highly effective and can shorten reaction times.[7]

      • For Buchwald-Hartwig: Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating ligands like BINAP or Xantphos are excellent starting points.[4][8][9]

  • Inhibition by the Tetrahydroquinoline Nitrogen:

    • Cause: The secondary amine on the substrate can coordinate to the palladium center, creating an off-cycle, inactive species.

    • Solution: Protect the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz) before the cross-coupling reaction. This is often the most robust solution. If protection is not desired, increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 L:Pd) can sometimes help outcompete the substrate for coordination sites.

Scenario 2: Significant Formation of Side Products

Q: My reaction yields the desired product, but I'm observing significant amounts of 1,2,3,4-tetrahydroquinoline (from hydrodehalogenation) and/or biaryl homocoupling products. How can I suppress these side reactions?

A: The formation of these side products indicates that undesired reaction pathways are outcompeting the main cross-coupling cycle.

Troubleshooting Flowchart for Side Product Formation

G start Side Products Observed hydrodehalogenation Hydrodehalogenation (e.g., Tetrahydroquinoline) start->hydrodehalogenation Is the main byproduct the debrominated starting material? homocoupling Homocoupling (e.g., Biaryl Product) start->homocoupling Is the main byproduct from boronic acid coupling? base_choice Evaluate Base: Is it too strong or nucleophilic? (e.g., NaOt-Bu) hydrodehalogenation->base_choice Yes temp_check Evaluate Temperature: Is it too high? hydrodehalogenation->temp_check No / Also check o2_check Evaluate Inert Atmosphere: Is oxygen present? homocoupling->o2_check Yes boronic_check Evaluate Boronic Acid Quality: Is it degrading? homocoupling->boronic_check No / Also check base_sol base_sol base_choice->base_sol Action: Switch to a weaker, non-nucleophilic base like K3PO4 or Cs2CO3. temp_sol temp_sol temp_check->temp_sol Action: Lower the reaction temperature. This slows the side reaction more than the desired coupling. o2_sol o2_sol o2_check->o2_sol Action: Improve degassing of solvents and ensure a robust inert atmosphere. Oxygen can promote homocoupling. boronic_sol boronic_sol boronic_check->boronic_sol Action: Use fresh boronic acid or a more stable derivative (e.g., pinacol ester). Consider MIDA boronates for unstable partners.

Caption: Troubleshooting flowchart for side product formation.

Detailed Solutions:

  • Hydrodehalogenation (Protodebromination):

    • Cause: This occurs when the aryl-palladium intermediate reacts with a proton source before coupling. Common sources include water or the use of certain bases.

    • Solutions:

      • Base Selection: Switch to a milder, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[5] Strong alkoxide bases like NaOt-Bu can sometimes promote this pathway.

      • Optimize Ligand: A bulky, electron-rich ligand can accelerate the rate of reductive elimination, favoring the desired cross-coupling over hydrodehalogenation.[5]

      • Temperature Control: Lowering the reaction temperature can often suppress this side reaction.[5]

  • Homocoupling of Boronic Acid (Suzuki-Miyaura):

    • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. It can also be caused by high temperatures or issues with the palladium pre-catalyst reduction.

    • Solutions:

      • Rigorous Degassing: Ensure all solvents are thoroughly degassed. Use a freeze-pump-thaw technique for best results.

      • Use a Pd(0) Source: Using a Pd(0) pre-catalyst like Pd₂(dba)₃ can sometimes mitigate homocoupling that arises from problematic in-situ reduction of Pd(II) sources.[5]

      • Boronic Acid Stability: Use high-purity boronic acids. For particularly unstable partners (e.g., some heteroaryl boronic acids), consider using the corresponding pinacol ester or a bench-stable MIDA boronate, which slowly releases the boronic acid under the reaction conditions.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst precursor is best for coupling with this compound: Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like SPhos Pd G3?

A: The "best" precursor depends on the specific reaction, but for this substrate, a modern pre-catalyst is often superior.

  • Pd(PPh₃)₄: While a classic Pd(0) source, it is often not reactive enough for challenging substrates and can suffer from ligand dissociation issues.[11]

  • Pd(OAc)₂: A common and inexpensive Pd(II) source, but it requires in-situ reduction to the active Pd(0) state. This step can be inefficient and sometimes leads to the formation of palladium black (inactive Pd metal) or side reactions.[3]

  • Modern Pre-catalysts (e.g., Buchwald G3/G4 Pre-catalysts): These are highly recommended. They are air-stable, easy to handle, and are designed to generate a monoligated, highly active L-Pd(0) species cleanly and efficiently upon activation by a base. This leads to more reliable and reproducible reactions, especially for challenging substrates.

Q2: How do I choose the right base for my reaction? Is a stronger base always better?

A: Not necessarily. The base plays multiple roles: in Suzuki coupling, it activates the boronic acid to form a more nucleophilic boronate species[10][12]; in Buchwald-Hartwig amination, it deprotonates the amine nucleophile.[4][13] The choice is a critical balance.

  • For Suzuki-Miyaura:

    • Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common. K₃PO₄ is a good general-purpose base. Cs₂CO₃ is stronger and often used for less reactive systems.

    • Organic bases are generally not used unless the substrate is extremely base-sensitive.

  • For Buchwald-Hartwig Amination:

    • Strong alkoxide bases like NaOt-Bu or LiHMDS are frequently required, especially for less nucleophilic amines.[4]

    • Inorganic carbonate bases (Cs₂CO₃, K₂CO₃) can be used for more reactive systems or when the substrate has base-sensitive functional groups.[14]

    • The choice of base and solvent are often linked; for instance, strong bases work well in nonpolar solvents like toluene, while polar solvents may require different conditions.[13][15]

Q3: What is the best solvent for these cross-coupling reactions?

A: The ideal solvent must solubilize all components and not interfere with the catalyst.

  • Aprotic Polar Solvents: Dioxane, THF, and DME are very common, often with a small amount of water in Suzuki reactions to help dissolve the inorganic base and facilitate transmetalation.[7][16]

  • Aprotic Nonpolar Solvents: Toluene is a standard choice, particularly for Buchwald-Hartwig aminations, as it performs well at the higher temperatures often required.[4]

  • The polarity of the solvent can influence the reaction pathway and selectivity.[17] It is always best to start with a well-precedented solvent for your specific reaction type (e.g., Toluene for Buchwald-Hartwig, Dioxane/H₂O for Suzuki) and optimize from there if needed.

Part 3: Data, Protocols, and Mechanistic Diagrams

Table 1: Comparison of Ligand Performance in a Model Suzuki-Miyaura Coupling

This table summarizes typical outcomes for the coupling of this compound (N-Boc protected) with Phenylboronic Acid to illustrate the critical impact of ligand choice.

Catalyst System (2 mol% Pd)Ligand (4 mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Reference Insight
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10024<10Ineffective for electron-rich substrates.
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene801275Bulky, electron-rich monophosphine shows good activity.[18]
Pd(dppf)Cl₂(integral)Cs₂CO₃Dioxane90492Highly efficient bidentate ligand system.[7]
SPhos Pd G3(integral)K₃PO₄THF/H₂O80695+Pre-catalyst provides robust and high-yielding results.[10]
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound (assuming N-Boc protection) with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-7-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and cesium carbonate (Cs₂CO₃) (2.0 equiv).[5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 v/v mixture) via syringe to achieve a concentration of ~0.1 M with respect to the starting material.

  • Heating: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for coupling N-Boc-7-Bromo-1,2,3,4-tetrahydroquinoline with a primary or secondary amine.

  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add N-Boc-7-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv), the desired amine (1.2 equiv), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk tube.[4]

  • Inert Atmosphere: If not in a glovebox, seal the tube and immediately purge with an inert gas.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Monitoring & Work-up: Follow steps 5-7 from the Suzuki protocol above.

Mechanistic Diagrams

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂(X) B->C D Transmetalation (Base Assisted) C->D E Ar-Pd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A Product Ar-Ar' (Product) F->Product ArX Ar-X (7-Bromo-THQ) ArX->B ArB Ar'-B(OH)₂ ArB->D Base Base (e.g., K₃PO₄) Base->D

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L(X) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)L(NR¹R²) D->E F Reductive Elimination E->F F->A Product Ar-NR¹R² (Product) F->Product ArX Ar-X (7-Bromo-THQ) ArX->B Amine HNR¹R² Amine->D Base Base (e.g., NaOt-Bu) Base->D

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[4][19]

References

Technical Support Center: Purifying 7-Bromo-1,2,3,4-tetrahydroquinoline via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists on the purification of 7-Bromo-1,2,3,4-tetrahydroquinoline. Recrystallization is a powerful technique for purification, yet its success hinges on a nuanced understanding of the compound's properties and the crystallization process. This document provides in-depth, field-tested protocols, troubleshooting solutions, and answers to frequently asked questions to ensure a high-purity final product.

Compound Profile and Recrystallization Fundamentals

This compound is a heterocyclic compound often used as a building block in the synthesis of more complex molecules in drug discovery.[1] Achieving high purity is critical for subsequent synthetic steps and biological assays. Recrystallization is the preferred method for this, relying on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound completely at a high temperature but very poorly at a low temperature, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.[2]

PropertyDataSource
Molecular Formula C₉H₁₀BrN[3]
Molecular Weight 212.09 g/mol [3]
IUPAC Name This compound[3]
Appearance Typically an off-white to yellow or brown solidInferred from related compounds
Water Solubility Predicted to be low/insoluble[4]

Standardized Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound. The selected solvent system, ethanol and water, is often effective for moderately polar nitrogen-containing heterocycles.[5]

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum volume of hot ethanol to dissolve A->B with stirring/heating C If insoluble impurities or charcoal present B->C D Filter hot solution through pre-warmed funnel C->D E Add hot water dropwise until persistent cloudiness D->E F Add a few drops of hot ethanol to re-clarify E->F G Allow to cool slowly to room temperature F->G H Cool further in an ice bath G->H I Collect crystals via vacuum filtration H->I J Wash with minimal ice-cold ethanol/water I->J K Dry crystals under vacuum J->K L L K->L Pure Product

Caption: Standard workflow for the two-solvent recrystallization of this compound.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a primary "good" solvent (e.g., ethanol) and a secondary "poor" solvent in which the compound is less soluble (e.g., deionized water). Heat both solvents.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (ethanol) needed to fully dissolve the solid.[2] This ensures the solution is saturated.

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, add a very small amount (spatula tip) of activated charcoal, and reheat to boiling for a few minutes.[6][7]

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization in the funnel.[8]

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent (water) dropwise until you observe a persistent slight turbidity (cloudiness).[6] Then, add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again. This brings the solution to its exact saturation point.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any remaining soluble impurities from the crystal surfaces.[2] Using warm or excessive solvent will dissolve the product and reduce the yield.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a mild temperature, to remove all residual solvent.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of nitrogen-containing heterocycles.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered During Recrystallization Problem1 No Crystals Formed Start->Problem1 Problem2 Compound 'Oiled Out' Start->Problem2 Problem3 Low Final Yield Start->Problem3 Problem4 Product is Discolored Start->Problem4 Sol1A Solution too dilute? Problem1->Sol1A Sol1C Lack of nucleation? Problem1->Sol1C Sol2A Cooling too rapid? Problem2->Sol2A Sol2C M.P. below solvent B.P.? Problem2->Sol2C Sol3A Too much solvent used? Problem3->Sol3A Sol3C Washing with warm solvent? Problem3->Sol3C Sol4A Colored impurities present? Problem4->Sol4A Sol1B Boil off some solvent & re-cool Sol1A->Sol1B Sol1D Scratch flask with glass rod Sol1C->Sol1D Sol1E Add a seed crystal Sol1C->Sol1E Sol2B Re-dissolve, add more 'good' solvent, and cool very slowly Sol2A->Sol2B Sol2D Choose a lower-boiling solvent system Sol2C->Sol2D Sol3B Use minimum hot solvent next time. Recover from mother liquor. Sol3A->Sol3B Sol3D Always use ice-cold rinse solvent Sol3C->Sol3D Sol4B Re-dissolve and treat with activated charcoal before hot filtration Sol4A->Sol4B

Caption: A decision tree for diagnosing and solving common recrystallization problems.

Q1: My compound oiled out instead of crystallizing. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated with impurities.[8][9]

  • Causality & Solution: The oil is essentially molten, impure compound. When it solidifies, impurities are trapped within the solid matrix. To fix this, you should reheat the solution to re-dissolve the oil, add a small amount of additional "good" solvent to decrease saturation, and allow the solution to cool much more slowly.[9] Insulating the flask can promote the slow formation of crystals over oil. If the problem persists, a different solvent system with a lower boiling point may be necessary.

Q2: No crystals are forming even after the solution has cooled completely. What should I do?

A2: This is a very common issue, typically arising from two main causes: the solution is too dilute (not supersaturated), or there are no nucleation sites for crystals to begin growing.[7][10]

  • Causality & Solution: If too much solvent was used, the concentration of your compound may not be high enough to initiate crystallization.[2] The first step is to try and induce nucleation.[10]

    • Scratch: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic imperfections in the glass can provide a surface for the first crystals to form.[7][10]

    • Seed: If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution. This provides a template for further crystal growth.[9]

    • Concentrate: If nucleation techniques fail, the solution is likely too dilute. Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.[10]

Q3: My final product yield is very low. What are the common causes?

A3: A low yield is most often a result of procedural errors during the recrystallization process.[2]

  • Causality & Solution:

    • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most frequent cause.[2][10] A significant portion of your compound will remain in the "mother liquor" upon cooling. You can test the mother liquor by evaporating a small sample; a large residue indicates significant product loss.[10]

    • Premature Crystallization: Filtering the solution while it is too cold or through a cold funnel can cause product loss. Ensure the filtration is done quickly and with pre-warmed equipment.[8]

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[2]

Q4: The purified crystals are still colored. How can I obtain a colorless product?

A4: The presence of color indicates that colored impurities have co-precipitated with your product. These are often large, polar molecules that can be effectively removed.

  • Causality & Solution: Highly conjugated impurities are often intensely colored and can be removed by adsorption onto activated charcoal.[6][7] After dissolving your crude product in the hot solvent, add a very small amount of charcoal and boil for a few minutes. The colored impurities will adsorb to the charcoal's high surface area. The charcoal is then removed via hot filtration before you proceed to the cooling step. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[6]

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for this compound?

A1: The ideal solvent is found through small-scale solubility tests. The principle of "like dissolves like" is a good guide. Given the compound has both an aromatic ring and a secondary amine, solvents of intermediate polarity or mixed solvent systems are excellent candidates.

Solvent/SystemRationale
Ethanol/Water Good polarity range. Compound is likely soluble in hot ethanol and insoluble in water.
Toluene/Hexane Good for aromatic compounds. Soluble in hot toluene, less soluble in nonpolar hexane.
Ethyl Acetate A single solvent of intermediate polarity that may work well.
Isopropanol Similar to ethanol but may offer different solubility characteristics.

Procedure for Testing: Place a small amount of crude compound in several test tubes. Add a small volume of a single solvent to each. Observe solubility at room temperature and then upon heating. A good solvent will show poor solubility when cold and high solubility when hot.

Q2: What level of purity and yield can I realistically expect?

A2: For a well-executed recrystallization, a purity of >98% is often achievable, which can be confirmed by techniques like NMR spectroscopy or melting point analysis. A yield of 70-85% is considered good. It is important to remember that there is always a trade-off between purity and yield; some product is inevitably lost to the mother liquor to achieve higher purity.[2] A second recrystallization can further increase purity but will decrease the overall yield.

Q3: Are there any specific safety precautions for handling this compound during recrystallization?

A3: Yes. According to its GHS classifications, this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

  • Ventilation: Perform the recrystallization in a well-ventilated fume hood, especially when boiling flammable organic solvents like ethanol or hexane.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

References

Technical Support Center: Column Chromatography Protocols for 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Applications Science Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 7-Bromo-1,2,3,4-tetrahydroquinoline. As a halogenated aromatic amine, this compound presents specific challenges during silica gel chromatography. This document provides in-depth troubleshooting guides and validated protocols to ensure successful purification.

Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Q1: My compound is streaking or tailing significantly on both the TLC plate and the column. What is causing this and how can I fix it?

A: This is the most common issue encountered with aromatic amines like this compound. The tailing is caused by strong secondary interactions between the basic amine functional group and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This interaction is often non-uniform, leading to a continuous "streaking" of the compound rather than a compact band.

Solution: To mitigate this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a competitive base to your mobile phase.

  • Primary Recommendation: Add 1-3% triethylamine (TEA) to your eluent system (e.g., for a 100 mL eluent, add 1-3 mL of TEA).[1][2] TEA is a volatile organic base that will preferentially bind to the acidic silanol groups, allowing your target compound to travel through the column without these undesirable interactions.

  • Alternative for Highly Polar Amines: In cases where the compound is very polar and difficult to elute, a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane, can be effective.[2][3]

Q2: My TLC shows a clean separation between my product and impurities, but the column separation is poor, with significant fraction mixing. What went wrong?

A: A discrepancy between TLC and column performance usually points to one of several procedural issues:

  • Column Overloading: You may have loaded too much crude material onto the column. When the initial band of the sample is too concentrated, it cannot properly equilibrate with the stationary phase, leading to broad, overlapping bands. As a rule of thumb, the amount of crude sample should be 1-5% of the mass of the silica gel.

  • Poor Column Packing: If the silica gel is not packed uniformly, it can lead to cracks or channels forming within the stationary phase. The solvent and sample will travel through these channels unevenly, bypassing the separation process. Ensure you pack the column using a slurry method and gently tap the column to settle the silica into a uniform bed.[4][5] Never let the top of the silica bed run dry, as this will cause cracking.[3][5]

  • Sample Dissolution Solvent: If you used "wet loading," dissolving the sample in a solvent that is too polar or using too much of it can disrupt the initial equilibrium. The sample will precipitate onto the silica in a diffuse band or wash down the column uncontrollably, ruining the separation. If your compound is poorly soluble in the eluent, dry loading is strongly recommended .[6]

Q3: My compound won't elute from the column. It remains at the top even when I use 100% ethyl acetate.

A: This indicates that the mobile phase is not polar enough to displace the compound from the highly polar silica gel. This compound is a relatively polar molecule.

Solution: You need to switch to a more aggressive, polar solvent system.

  • Introduce a Stronger Polar Solvent: Begin adding methanol (MeOH) to your eluent. A good starting point is a gradient of 1-10% methanol in dichloromethane (DCM).[2]

  • Caution: Using more than 10-15% methanol in your eluent can lead to the dissolution of the silica gel, which will contaminate your final product.[2]

  • Check for Decomposition: It is also possible, though less common, that the compound has decomposed on the acidic silica. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[3]

Q4: The solvent flow has stopped or slowed to a trickle. How can I fix this?

A: A blocked column is typically caused by one of two things:

  • Precipitation: Your crude sample may have crystallized or precipitated at the top of the column upon contact with the less polar eluent, forming a solid barrier.[3] This is another reason why dry loading is often superior, as the sample is already finely distributed on a solid support.

  • Fine Particles: Very fine silica particles may have clogged the frit or cotton plug at the bottom of the column.

Solution:

  • If the blockage is at the top, you may need to carefully remove the top layer of sand and the precipitated sample, although this is a last resort.

  • Applying gentle positive pressure can sometimes resolve minor blockages.

  • To prevent this, ensure your crude sample is fully dissolved before dry loading and that you use a layer of sand at the bottom and top of your silica bed.[4][5]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.

TroubleshootingWorkflow start Problem Identified During Chromatography tailing Poor Peak Shape (Tailing / Streaking) start->tailing bad_sep Poor Separation (Good TLC, Bad Column) start->bad_sep no_elution Compound Not Eluting start->no_elution sol_tailing Add 1-3% Triethylamine (TEA) to Mobile Phase tailing->sol_tailing Cause: Acidic Silica Interaction sol_overload Reduce Sample Load (1-5% of Silica Mass) bad_sep->sol_overload Cause: Overloading? sol_packing Repack Column (Use Slurry Method, No Dry Cracks) bad_sep->sol_packing Cause: Poor Packing? sol_loading Use Dry Loading Method bad_sep->sol_loading Cause: Wet Loading Issue? sol_polarity Increase Eluent Polarity (e.g., Add MeOH to DCM) no_elution->sol_polarity Cause: Insufficient Polarity

Caption: A decision-making flowchart for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for this compound?

A: Standard flash-grade silica gel (230-400 mesh) is the most common and effective stationary phase.[7] Its high polarity provides good retention for this compound, enabling separation from less polar impurities. If your compound shows instability on silica, neutral alumina can be considered as an alternative.[3]

Q2: How do I choose the right mobile phase (eluent)?

A: The selection process should always begin with Thin Layer Chromatography (TLC).[8]

  • Start with a standard solvent system: A mixture of a non-polar solvent like hexanes (or petroleum ether) and a polar solvent like ethyl acetate (EtOAc) is a good starting point.[2]

  • Screen different ratios: Test various ratios on a TLC plate (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc).

  • Don't forget the additive: Once you find a suitable ratio, add 1-3% triethylamine (TEA) to the system to prevent tailing.

Q3: Should I use wet or dry loading for my sample?

A: For this compound, dry loading is highly recommended .[6] This compound is a solid and may have limited solubility in the optimal, moderately polar eluent. Dry loading avoids solubility issues and ensures the sample is applied to the column in a very narrow, concentrated band, which is critical for a high-resolution separation.

Q4: How much silica gel should I use for my column?

A: The ratio of silica gel to crude sample mass is crucial. A general guideline is a 20:1 to 100:1 ratio by weight.

  • For easy separations (large ΔRf on TLC): A 20:1 to 40:1 ratio is often sufficient.

  • For difficult separations (small ΔRf on TLC): A 50:1 to 100:1 ratio will provide better resolution.

Validated Experimental Protocol: Purification of this compound

This protocol details the steps for purifying this compound using flash column chromatography with the recommended dry loading technique.

1. TLC Optimization

  • Prepare several eluent systems (e.g., 4:1, 3:1, 2:1 Hexanes:Ethyl Acetate).

  • Spot your crude reaction mixture on a TLC plate and develop it in the test systems.

  • Identify the solvent system that provides an Rf value of ~0.25 for the product spot and good separation from impurities.

  • Prepare a bulk solution of this optimal eluent and add 1% v/v triethylamine (e.g., 5 mL TEA for 500 mL of eluent). This will be your Mobile Phase .

2. Sample Preparation (Dry Loading)

  • Dissolve your crude sample (e.g., 200 mg) in a minimal amount of a suitable solvent like dichloromethane or methanol in a round-bottom flask.[6]

  • Add silica gel to the flask (approx. 10-20 times the mass of your sample, e.g., 2-4 g).[6]

  • Swirl the mixture to create a slurry and then remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.[6]

3. Column Packing

  • Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin (~1 cm) layer of sand.[4][5]

  • Fill the column about one-third full with your Mobile Phase.

  • In a separate beaker, prepare a slurry of silica gel (e.g., 20 g for a 200 mg sample, a 100:1 ratio) in the Mobile Phase.

  • Pour the slurry into the column. Use a funnel and tap the column gently to dislodge air bubbles and encourage uniform packing.[4][5]

  • Once the silica has settled, drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let it run dry.[4]

4. Elution and Fraction Collection

  • Carefully add the dry-loaded sample powder to the top of the silica bed.

  • Gently add a protective layer of sand (~1 cm) over your sample.[5]

  • Carefully fill the top of the column with the Mobile Phase, taking care not to disturb the sand layer.

  • Apply gentle air pressure to the top of the column and begin collecting fractions in test tubes.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure product, and remove the solvent under reduced pressure to yield the purified this compound.

Data Summary Table
ParameterRecommendationRationale / Notes
Stationary Phase Silica Gel, 230-400 meshStandard polar stationary phase for normal-phase chromatography.[7]
Mobile Phase Hexanes:Ethyl Acetate with 1-3% TriethylamineA versatile system. The ratio should be optimized via TLC.[2] TEA is critical to prevent peak tailing.[1]
Target Rf Value 0.2 - 0.3Provides the best balance of separation and elution time.[9][10]
Sample Loading Dry LoadingRecommended to ensure a narrow sample band and avoid solubility issues.[6]
Silica:Sample Ratio 50:1 to 100:1 (w/w)Use a higher ratio for more difficult separations.

References

Technical Support Center: Minimizing Byproduct Formation in Bromoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the nuanced challenges of working with bromoquinolines. As a foundational scaffold in medicinal chemistry and materials science, the successful synthesis and functionalization of bromoquinolines are paramount.[1][2][3] However, their reactivity profile often leads to a range of predictable yet troublesome byproducts.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from foundational questions about why certain byproducts form to specific troubleshooting protocols designed to suppress their formation, ensuring higher yields and purer products.

Part 1: Frequently Asked Questions - Understanding Common Byproducts

This section addresses the fundamental mechanisms behind the most common impurities and side reactions.

Q1: What are the primary byproducts when synthesizing bromoquinolines via direct electrophilic bromination?

A1: Direct bromination of a quinoline ring is often complicated by two main issues: poor regioselectivity and over-bromination.[4]

  • Positional Isomers: Due to the electronic nature of the quinoline ring, direct electrophilic bromination in solution typically yields a mixture of 5- and 8-bromoquinolines, as these positions are most activated.[1] Formation of the desired 3-bromoquinoline isomer often requires specific, and sometimes harsh, conditions.[1][2]

  • Di- and Polybrominated Products: Using an excess of the brominating agent or running the reaction for too long can lead to the addition of multiple bromine atoms to the quinoline ring, resulting in dibromo- or even tribromoquinoline impurities.[4] These can be particularly difficult to separate from the desired monobrominated product.

Q2: When using bromoquinolines in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), what are the most prevalent side products?

A2: In palladium-catalyzed reactions, the two most common and frustrating byproducts are those arising from homocoupling and hydrodehalogenation (debromination).

  • Homocoupling (Dimerization): This results in the formation of biquinolines (from two bromoquinoline molecules) or biaryls (from two molecules of the boronic acid partner in a Suzuki reaction).[5][6] This side reaction consumes starting materials and introduces a high-molecular-weight impurity that can complicate purification.

  • Debromination: This is the simple reduction of the C-Br bond to a C-H bond, converting your bromoquinoline starting material into quinoline. This is a dead-end pathway that reduces the overall yield.[7]

Q3: What is the underlying cause of homocoupling in Suzuki-Miyaura reactions?

A3: Homocoupling of the boronic acid partner is often promoted by the presence of molecular oxygen.[6] Oxygen can interfere with the palladium catalytic cycle, potentially oxidizing the Pd(0) active catalyst to Pd(II) species that favor the dimerization of the boronic acid. A second pathway involves the reaction of two boronic acid molecules on the palladium center. The homocoupling of the bromoquinoline itself can occur if the transmetalation step (with the boronic acid) is slow, allowing a second bromoquinoline molecule to undergo oxidative addition to the palladium complex, ultimately leading to a biquinoline product.[8]

Q4: What reaction conditions typically lead to the unwanted debromination of my bromoquinoline?

A4: Debromination, or hydrodehalogenation, occurs when a hydride source is present in the reaction. The palladium catalyst can react with this hydride source to form a palladium-hydride species. This intermediate can then react with the bromoquinoline, leading to the reductive cleavage of the C-Br bond. Potential hydride sources can include:

  • Solvents: Alcohols or other solvents capable of donating a hydride.

  • Bases: Certain bases or impurities within them can act as hydride donors. For instance, aryl bromides can be dehalogenated using weak bases like Cs2CO3 in the presence of a Pd-phosphite catalyst system.[7]

  • Reagents: Impurities in other reagents or deliberate addition of reducing agents.

Part 2: Troubleshooting Guide - Strategies for Byproduct Suppression

This section provides direct answers and protocols to address specific experimental failures.

Focus Area 1: Issues in Bromoquinoline Synthesis

Problem: My direct bromination of quinoline yields a complex mixture of isomers and over-brominated products.

This is a classic selectivity issue. The key is to control the reactivity of the brominating agent and optimize conditions to favor the desired kinetic or thermodynamic product.

Solutions & Causality:

  • Switch to a Milder Brominating Agent: Molecular bromine (Br₂) is highly reactive and often leads to poor selectivity.[4] Using N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals, which can favor specific pathways and reduce the chance of over-bromination.[4][9]

  • Strict Temperature Control: Lowering the reaction temperature (e.g., to 0 °C) decreases the overall reaction rate, giving the desired bromination pathway a better chance to compete against undesired alternatives.[4] Highly exothermic reactions can lead to tar-like byproducts if not controlled.[4][10]

  • Precise Stoichiometry: Carefully control the molar ratio of your brominating agent. Using no more than 1.0 to 1.1 equivalents is critical to prevent the formation of dibrominated products.[4]

  • Consider an Alternative Synthetic Route: If direct bromination fails, building the ring with the bromine already in place offers superior regioselectivity.

    • Sandmeyer Reaction: Convert 3-aminoquinoline to 3-bromoquinoline via a diazonium salt. This is a classic and reliable method for installing a halogen at a specific position.[1]

    • Cycloaddition Methods: Modern approaches, such as the formal [4+2] cycloaddition of N-aryliminium ions with 1-bromoalkynes, can provide excellent regioselectivity for the 3-position under acid-promoted conditions.[2][11]

StrategyBrominating AgentKey Advantage(s)Common ByproductsRecommended Action
Direct Bromination Br₂ (Molecular Bromine)Inexpensive, readily availablePositional isomers (5-, 8-), polybrominated species, tars[1][4]Use only if other methods fail; requires strict temperature and stoichiometry control.
Wohl-Ziegler Bromination NBS (N-Bromosuccinimide)Milder, better selectivity, reduces over-bromination[4]Fewer byproducts, but regioselectivity can still be an issue.Preferred choice for direct bromination; use with a radical initiator.[9]
Sandmeyer Reaction NaNO₂, HBr, CuBrExcellent, unambiguous regioselectivity.Byproducts from diazonium salt decomposition.Ideal for high-purity synthesis when 3-aminoquinoline is available.[1]
[4+2] Cycloaddition 1-BromoalkyneExcellent regioselectivity, builds the ring system.[2][11]Dependent on precursor stability and availability.A modern, highly effective method for complex quinoline synthesis.[11]
Focus Area 2: Issues in Cross-Coupling Reactions

Problem: My Suzuki-Miyaura reaction is plagued by homocoupling of my boronic acid and/or bromoquinoline.

This indicates a problem within the catalytic cycle, where the desired cross-coupling pathway is being outcompeted.

Solutions & Causality:

  • Rigorous Oxygen Exclusion: This is the most critical factor for suppressing boronic acid homocoupling.[5] The presence of O₂ can disrupt the Pd(0)/Pd(II) cycle.[6] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and maintain a positive inert atmosphere throughout the reaction.[5]

  • Optimize Catalyst and Ligands: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can accelerate the rate of oxidative addition and reductive elimination, favoring the cross-coupling pathway over side reactions.[12]

  • Control Reaction Temperature: While heating is often necessary, excessive temperatures can promote side reactions. Microwave-assisted synthesis can sometimes offer better control, reducing reaction times and minimizing byproduct formation.[13]

  • Order of Addition: Adding the bromoquinoline slowly to the mixture of catalyst, ligand, base, and boronic acid can help maintain a low concentration of the aryl halide, potentially disfavoring its homocoupling.

A decision tree to diagnose and solve common byproduct issues.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths Start Low Yield of Desired Product IdentifyByproduct Identify Major Byproduct (LC-MS, NMR) Start->IdentifyByproduct Homocoupling Homocoupling (Biquinoline or Biaryl) IdentifyByproduct->Homocoupling Dimer Detected Debromination Debromination (Quinoline) IdentifyByproduct->Debromination Reduced Product NoReaction Starting Material Unchanged IdentifyByproduct->NoReaction No Conversion Sol_O2 1. Rigorously Degas Solvents (Freeze-Pump-Thaw) 2. Check Inert Atmosphere Seal Homocoupling->Sol_O2 Primary Cause: Oxygen Present Sol_Hydride 1. Use Anhydrous, Aprotic Solvent 2. Screen Different Bases (e.g., K3PO4 vs. Cs2CO3) 3. Check for Hydride Impurities Debromination->Sol_Hydride Primary Cause: Hydride Source Sol_Activity 1. Screen Different Pd Precatalysts (e.g., Pd(OAc)2 vs. Pd(PPh3)4) 2. Increase Temperature Incrementally 3. Check Base Strength NoReaction->Sol_Activity Primary Cause: Low Catalyst Activity Sol_Ligand 3. Change Ligand (e.g., to bulky biarylphosphine) 4. Check Reagent Purity Sol_O2->Sol_Ligand If problem persists G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + ArBr Homocoupling Ar'-Ar' (Homocoupling) Pd0->Homocoupling Promotes Dimerization PdH Pd(II)-H Species Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + Ar'B(OH)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product ArBr Bromoquinoline (Ar-Br) ArBr->OxAdd ArBOH Boronic Acid (Ar'-B(OH)2) ArBOH->Transmetal O2 O2 O2->Pd0 Oxidizes Catalyst Hydride Hydride Source (e.g., Solvent) Hydride->Pd0 Forms Hydride Complex Debromination Ar-H (Debromination) PdH->Debromination + ArBr

References

Impact of base selection on Suzuki-Miyaura coupling of tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki-Miyaura Coupling of Tetrahydroquinolines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving tetrahydroquinoline scaffolds. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, with a specific focus on the critical role of base selection. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but understanding the chemistry that drives the outcome.

Frequently Asked Questions (FAQs): The Fundamentals of Base Selection

Q1: Why is a base essential for the Suzuki-Miyaura reaction?

A base is a non-negotiable component of the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the organoboron species (e.g., a boronic acid) to facilitate the crucial transmetalation step.[1][2] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻).[3][4] This anionic boronate has a greater driving force to transfer its organic group to the palladium(II) center, displacing the halide or triflate and moving the catalytic cycle forward.[2][3][4]

Additionally, the base can play other roles, such as forming the active palladium catalyst and accelerating the final reductive elimination step.[2] Without a base, the transmetalation step is often too slow for a practical reaction to occur.[5]

Visualizing the Role of the Base in the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura coupling, highlighting where the base intervenes.

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R¹-X (Ar-halide) pd2_complex R¹-Pd(II)Ln-X (Oxidative Addition Complex) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)Ln-R² transmetalation->pd2_r1r2 reductive_elim Reductive Elimination pd2_r1r2->reductive_elim reductive_elim->pd0 product R¹-R² (Coupled Product) reductive_elim->product start_point boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base_activation Base (e.g., CO₃²⁻) base_activation->boronate + OH⁻ boronate->transmetalation Transfers R²

Caption: The base activates the boronic acid to form a boronate, which is essential for the transmetalation step.

Troubleshooting Guide: Base-Related Issues

This section addresses specific issues you might encounter during the Suzuki-Miyaura coupling of tetrahydroquinolines.

Q2: My reaction has stalled or shows low conversion. Could the base be the problem?

Answer: Absolutely. Low conversion is one of the most common symptoms of improper base selection. There are two primary scenarios:

  • The base is too weak: A base with insufficient strength (e.g., a mild organic amine like triethylamine in some systems) may not be able to generate a high enough concentration of the reactive boronate species.[6] This slows the transmetalation step, which can become the rate-limiting step of the entire cycle. For less reactive coupling partners, such as aryl chlorides, a stronger base is often required to achieve a reasonable reaction rate.[1]

  • The base is poorly soluble: For biphasic or heterogeneous reactions (e.g., using K₂CO₃ in toluene), poor solubility of the base can limit its availability at the organic-aqueous interface where the reaction occurs. This leads to slow, inefficient catalysis.

Troubleshooting Steps:

  • Switch to a stronger inorganic base: If you are using a weak base like NaHCO₃ or an amine, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃.[7][8] Potassium phosphate (K₃PO₄) is often a highly effective choice for challenging couplings involving N-heterocycles.[7]

  • Improve solubility: If using an inorganic base in an organic solvent, adding a small amount of water (e.g., a 4:1 or 10:1 organic solvent to water ratio) can significantly increase the base's effectiveness.[9][10] Alternatively, using a solvent system like dioxane/water or THF/water can create a homogenous environment.[11]

  • Consider a stronger, soluble organic base: In some cases, a strong organic base like potassium tert-butoxide (KOtBu) might be necessary, especially for unreactive aryl chlorides.[12] However, use caution as this can promote side reactions.

Q3: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this with base selection?

Answer: Protodeboronation is a destructive side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[13] This is a major issue, especially with electron-rich or heteroaryl boronic acids, and is often exacerbated by the reaction conditions.

  • Mechanism: This side reaction can be catalyzed by either acid or base. In the context of Suzuki couplings, the base-catalyzed pathway is most relevant.[13] A high concentration of hydroxide ions, generated from a strong base in an aqueous medium, can promote the undesired cleavage.[13]

Troubleshooting Steps:

  • Use a milder base: If you are using a very strong base like NaOH, KOH, or KOtBu, switch to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄). Phosphates are often considered a good balance, being basic enough for catalysis but less prone to inducing protodeboronation than hydroxides.

  • Minimize water: While some water is often beneficial, an excessive amount can accelerate protodeboronation.[14] Use the minimum amount of water necessary to solubilize the base.

  • Switch to a more stable boron species: If protodeboronation remains a persistent issue, the problem may lie with the boronic acid itself. Consider replacing it with a more robust boronic ester (e.g., a pinacol ester) or a trifluoroborate salt (MIDA boronates are also an option).[5][7][15] These are generally less susceptible to this side reaction.[5][7]

Q4: My catalyst appears to be deactivating, and I'm seeing palladium black. Can the base influence this?

Answer: Yes, the choice of base can indirectly lead to catalyst deactivation and the formation of palladium black (aggregated Pd(0) nanoparticles).[8]

  • Cause: If the transmetalation step is too slow due to a suboptimal base, the Pd(II) intermediate (R¹-Pd(II)Ln-X) has a longer lifetime. This long-lived intermediate can be more susceptible to decomposition pathways. Furthermore, the nitrogen on the tetrahydroquinoline ring itself can coordinate to the palladium center, potentially inhibiting the catalyst.[7] A strong, effective base ensures rapid turnover, minimizing the time the catalyst spends in vulnerable states.

Troubleshooting Steps:

  • Screen a range of bases: A systematic screening of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[8] The goal is to find a base that promotes the fastest possible catalytic turnover for your specific substrate combination.

  • Use a robust ligand: While not directly a base issue, catalyst stability is a system-wide problem. The N-H group on an unprotected tetrahydroquinoline can be acidic and react with the base, forming an anion that can coordinate to and inhibit the palladium catalyst.[16] Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can stabilize the palladium center and sterically shield it from inhibitory coordination by the heterocycle.[7][16]

Troubleshooting Flowchart for Base Selection

Use this decision tree to guide your optimization efforts when encountering common issues.

Troubleshooting_Flowchart Figure 2: Base Selection Troubleshooting start Start: Low Yield or Stalled Reaction check_base_strength Is the base strong enough? (e.g., using NaHCO₃) start->check_base_strength try_stronger_base Action: Switch to K₂CO₃, K₃PO₄, or Cs₂CO₃ check_base_strength->try_stronger_base No check_side_reactions Are side reactions observed? (e.g., Protodeboronation) check_base_strength->check_side_reactions Yes success Reaction Optimized try_stronger_base->success try_milder_base Action: Switch from NaOH/KOH to K₃PO₄ or K₂CO₃. Minimize water. check_side_reactions->try_milder_base Yes check_catalyst_death Is Pd black forming? check_side_reactions->check_catalyst_death No try_milder_base->success Resolved use_ester Action: Consider using a boronic ester (e.g., pinacol) or trifluoroborate salt. try_milder_base->use_ester Still an issue optimize_for_turnover Action: Find base that gives fastest turnover. Consider more robust ligand (e.g., XPhos). check_catalyst_death->optimize_for_turnover Yes check_catalyst_death->success No optimize_for_turnover->success use_ester->success

Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues related to base selection.

Data & Protocols

Table 1: Comparison of Commonly Used Bases in Suzuki-Miyaura Couplings
BaseFormulaTypepKa (of conjugate acid)Common Use & CharacteristicsPotential Issues
Potassium CarbonateK₂CO₃Inorganic10.3A workhorse base, widely applicable. Good for many aryl bromides and iodides.[12]May be too weak for less reactive aryl chlorides. Solubility can be an issue in purely organic solvents.
Cesium CarbonateCs₂CO₃Inorganic10.3More soluble in organic solvents than K₂CO₃. Often gives higher yields in difficult couplings.More expensive than other carbonates.
Potassium PhosphateK₃PO₄Inorganic12.3An excellent, strong base for challenging substrates, including N-heterocycles and aryl chlorides.[7]Can be hygroscopic. Its strength may promote side reactions with very sensitive substrates.
Sodium HydroxideNaOHInorganic15.7Very strong base, sometimes used in specific protocols.[1]High basicity significantly increases the risk of protodeboronation and substrate hydrolysis.[17]
Potassium tert-ButoxideKOtBuOrganic19.0Very strong, non-nucleophilic base used for highly unreactive electrophiles.[12]Can promote numerous side reactions; highly sensitive to moisture.
TriethylamineEt₃NOrganic10.8Generally too weak for most Suzuki couplings, but may find use with highly activated substrates.Often ineffective. Can act as a ligand and poison the catalyst.[6]

pKa values are approximate and can vary with conditions.

General Experimental Protocol for Suzuki-Miyaura Coupling of a Tetrahydroquinoline Derivative

This protocol is a representative starting point and must be optimized for specific substrates.

Materials:

  • Halo-tetrahydroquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the halo-tetrahydroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (0.02 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 9 mL dioxane and 1 mL water) via syringe. Ensure all solvents have been thoroughly degassed by sparging with an inert gas for at least 20-30 minutes prior to use.[10]

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C). Stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.

References

Technical Support Center: Solvent Effects on the Reactivity of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 7-Bromo-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of palladium-catalyzed cross-coupling reactions with this versatile building block. Here, we address common experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

The reactivity of this compound in popular cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions is significantly influenced by the choice of solvent. The solvent system can dictate reaction kinetics, catalyst stability, product yield, and even the impurity profile. This guide will help you troubleshoot and optimize your reactions for success.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds.[1] However, with a substrate like this compound, which contains a secondary amine that can potentially interact with the catalyst, careful optimization is key.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the most likely causes?

A low yield can stem from several factors, with catalyst inactivation and suboptimal solvent or base selection being the most common culprits.[2] The secondary amine in the tetrahydroquinoline ring can act as a ligand for the palladium catalyst, potentially inhibiting its activity.

  • Catalyst Inactivity: Ensure your reaction is set up under strictly inert conditions, as palladium catalysts are sensitive to oxygen.[2]

  • Poor Solubility: If your base or boronic acid is not well-dissolved, the reaction will be sluggish. A solvent system that ensures homogeneity is crucial.

  • Side Reactions: The most prevalent side reaction is dehalogenation, where the bromine atom is replaced by a hydrogen, leading to the formation of 1,2,3,4-tetrahydroquinoline.[2]

Q2: I'm observing a significant amount of the dehalogenated side product, 1,2,3,4-tetrahydroquinoline. How can I minimize this?

Dehalogenation is a common side reaction in Suzuki couplings, especially with electron-rich aryl bromides.[2] The choice of solvent and base can significantly influence the extent of this side reaction.

  • Solvent Choice: A mixture of an aprotic solvent and water is often used in Suzuki couplings. The water is necessary to activate the boronic acid via the formation of a boronate species.[3] For this compound, a good starting point is a 4:1 to 10:1 mixture of dioxane/water or toluene/water.[2][4]

  • Base Selection: A weaker base can sometimes reduce the rate of dehalogenation. While strong bases like cesium carbonate (Cs₂CO₃) are often effective, consider screening potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[2][4]

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over the competing dehalogenation.[2]

Recommended Starting Conditions for Suzuki-Miyaura Coupling

The following table provides a set of starting conditions for the Suzuki-Miyaura coupling of this compound. Optimization may be required for your specific boronic acid.

ParameterRecommended ConditionRationale
Aryl Halide This compound (1.0 equiv)Substrate
Boronic Acid 1.2 - 1.5 equivTo drive the reaction to completion.
Catalyst Pd(dppf)Cl₂ (5 mol%) or XPhos Pd G3 (2 mol%)Pd(dppf)Cl₂ is a robust catalyst, while XPhos-based pre-catalysts are highly active for challenging substrates.[2]
Base Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)Cs₂CO₃ is generally a reliable choice, while K₃PO₄ can be milder.[2]
Solvent Dioxane/Water (4:1 v/v) or Toluene/Water (10:1 v/v)These solvent mixtures provide good solubility for the reactants and facilitate the catalytic cycle.[2][4]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, boronic acid, catalyst, and base in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent mixture. B->C D Heat with vigorous stirring (80-110 °C). C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature. E->F G Dilute with organic solvent, wash with water and brine. F->G H Dry organic layer, filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, which is particularly relevant for the functionalization of this compound at the 7-position.[5]

Frequently Asked Questions & Troubleshooting

Q1: My Buchwald-Hartwig reaction is not proceeding. What should I check first?

Reaction failure in Buchwald-Hartwig aminations often points to issues with the catalyst, base, or solvent.[6]

  • Catalyst Inhibition: The secondary amine of the tetrahydroquinoline substrate can coordinate to the palladium center and inhibit catalysis. Using a more electron-rich and bulky ligand can often overcome this. Also, avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[7]

  • Base Solubility: Poor solubility of the inorganic base is a common reason for low yields.[6] Ensure your solvent system can at least partially dissolve the base.

  • Aryl Halide Reactivity: Aryl bromides are generally good substrates for this reaction. If you are using an aryl chloride, a more active catalyst system will be required.[6]

Q2: How do I choose the right solvent and base for my Buchwald-Hartwig amination?

The choice of solvent and base is highly interdependent and substrate-specific.

  • Solvents: Aprotic solvents are generally preferred. Toluene is a common and effective choice.[7] Ethereal solvents like 1,4-dioxane and THF are also frequently used. For greener alternatives, consider 2-methyltetrahydrofuran (2-MeTHF).[6]

  • Bases: Strong bases like sodium tert-butoxide (NaOtBu) are often very effective.[6] However, if your coupling partner has base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ should be considered.[6]

Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Aryl Halide This compound (1.0 equiv)Substrate
Amine 1.1 - 1.5 equivA slight excess is typically used.
Catalyst Pd₂(dba)₃ (2 mol%) with a suitable ligand, or a pre-catalyst like XPhos Pd G3 (2 mol%)Pre-catalysts are often more reliable and require milder activation.[7]
Ligand XPhos, RuPhos, or similar bulky, electron-rich phosphines (4 mol%)These ligands promote the oxidative addition and reductive elimination steps.
Base NaOtBu (1.2 - 2.0 equiv) or Cs₂CO₃ (2.0 equiv)NaOtBu is a strong base, while Cs₂CO₃ is a milder alternative.[6]
Solvent Toluene or 1,4-DioxaneThese are common and effective solvents for this reaction.[7]
Temperature 80 - 110 °CThe required temperature will depend on the reactivity of the amine and the catalyst system.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)-NR₂(L)₂ PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation Amine_Coord Amine Coordination & Deprotonation PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product Reductive Elimination RedElim Reductive Elimination Start Ar-Br Start->PdII_Aryl Amine HNR₂ + Base Amine->PdII_Amido

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

III. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[8]

Frequently Asked Questions & Troubleshooting

Q1: What are the key considerations for a successful Sonogashira coupling with this compound?

The Sonogashira reaction is typically robust, but success hinges on the exclusion of oxygen and the choice of solvent and base.[9]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). It is crucial to degas the solvents and maintain an inert atmosphere.

  • Copper Co-catalyst: While copper-free conditions exist, the use of a copper(I) co-catalyst, such as CuI, often accelerates the reaction and allows for milder conditions.[8]

  • Solvent and Base: The base, typically an amine like triethylamine or diisopropylamine, often serves as both the base and part of the solvent system.[10] A co-solvent like THF or DMF is commonly used to ensure solubility of all components.

Q2: I am observing a lot of alkyne homocoupling. How can I prevent this?

Glaser coupling is the primary side reaction. To minimize it:

  • Strictly Anaerobic Conditions: Ensure all reagents and solvents are thoroughly degassed, and the reaction is run under a positive pressure of an inert gas.

  • Amine Base: Using an amine base helps to keep the copper(I) in its reduced state, which disfavors the oxidative homocoupling pathway.

  • Temperature Control: Running the reaction at or near room temperature can reduce the rate of homocoupling.[8]

Recommended Starting Conditions for Sonogashira Coupling
ParameterRecommended ConditionRationale
Aryl Halide This compound (1.0 equiv)Substrate
Terminal Alkyne 1.1 - 1.2 equivA slight excess is generally sufficient.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective palladium source.[10]
Copper Co-catalyst CuI (1-3 mol%)To facilitate the formation of the copper acetylide.[10]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-5 equiv)Acts as both a base and a solvent.[10]
Co-Solvent THF or DMFTo ensure all reactants are dissolved.
Temperature Room Temperature to 50 °CMilder conditions are often sufficient and can reduce side reactions.[8]

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A To a solution of this compound in degassed solvent, add catalysts. B Add degassed amine base and terminal alkyne. A->B C Stir at room temperature under inert atmosphere. B->C D Monitor progress by TLC or LC-MS. C->D E Dilute with an organic solvent and filter through Celite. D->E F Wash filtrate with aqueous solutions (e.g., NH₄Cl, brine). E->F G Dry organic layer, filter, and concentrate. F->G H Purify by column chromatography. G->H

References

Technical Support Center: Strategies to Improve the Stability of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromo-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for maintaining the stability and purity of this important chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during storage, handling, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Proper storage is the most critical factor in preserving the long-term stability of this compound. As a secondary amine and a halogenated aromatic compound, it is susceptible to oxidation and light-induced degradation.

Core Recommendation: Store the solid compound at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) .

  • Causality:

    • Low Temperature (2-8°C): Reduces the rate of potential degradation reactions. While freezing is not typically necessary for the solid, avoiding room temperature fluctuations is key.

    • Inert Atmosphere: The secondary amine and the electron-rich tetrahydroquinoline ring system are susceptible to oxidation by atmospheric oxygen. Displacing air with an inert gas like argon or nitrogen is the most effective way to prevent this.

    • Amber Glass Vial: The bromine-carbon bond can be sensitive to UV light, which can catalyze the formation of radicals and lead to decomposition.[1] Amber or opaque containers are essential to block UV radiation.[2]

    • Tightly Sealed Container: Prevents the ingress of moisture and oxygen.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows kinetic degradation and oxidative processes.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the amine and aromatic ring.[3][4]
Light Protected from LightAvoids light-induced radical formation and C-Br bond cleavage.[1]
Container Tightly Sealed Amber GlassPrevents moisture/oxygen ingress and blocks UV light.[2][5]
Q2: My solid this compound has developed a yellow or brown tint. Is it still usable?

A2: A change in color from white/off-white to yellow or brown is a strong indicator of degradation, most commonly due to air oxidation. The usability of the material depends entirely on the requirements of your experiment.

  • What's Happening? The secondary amine and the benzylic C4 position are prone to oxidation, which can lead to the formation of colored impurities, such as the corresponding 7-bromo-3,4-dihydroquinoline or quinoline species.

  • Expert Advice:

    • Do Not Use for Sensitive Reactions: If your application is sensitive to impurities (e.g., catalysis, final API synthesis), do not use the discolored material without purification.

    • Assess Purity: The first step is to determine the extent of degradation. A simple Thin Layer Chromatography (TLC) analysis against a reference standard (if available) or a high-purity lot can quickly reveal the presence of impurities. For a more quantitative assessment, HPLC or GC-MS analysis is recommended.[6][7]

    • Consider Purification: If the degradation is minor, purification by column chromatography or recrystallization may be feasible.

    • For Non-Critical Steps: If the subsequent reaction step is robust or includes a purification that will remove the impurities, you may be able to proceed, but this carries a risk of lower yields and more complex purification later.

Q3: What are the primary degradation pathways for this compound?

A3: Understanding the potential degradation pathways is key to preventing them. For this molecule, the two main points of vulnerability are the tetrahydroquinoline ring system and the carbon-bromine bond.

  • Oxidation/Dehydrogenation: This is the most common pathway. The tetrahydroquinoline core can be oxidized to form 7-bromo-3,4-dihydroquinoline (an imine) and further to the fully aromatic 7-bromoquinoline. This process can be accelerated by air, light, and trace metal impurities.[8]

  • Photodecomposition: As with many bromo-aromatic compounds, the C-Br bond can undergo homolytic cleavage upon exposure to UV light, leading to radical-mediated side reactions and decomposition.[1]

  • Strong Acid/Base Instability: While generally stable under neutral conditions, extreme pH can pose problems. Strong acids will protonate the amine, which can deactivate it for certain reactions. Strong bases could potentially promote elimination or other side reactions, although this is less common under typical conditions.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Primary oxidative degradation pathway.

Troubleshooting Guides

Scenario 1: A stock solution of this compound in an organic solvent changes color rapidly.

Your freshly prepared solution turns yellow or brown within minutes or hours. This indicates a rapid degradation process is occurring. Follow this troubleshooting workflow.

TroubleshootingWorkflow

Scenario 2: A reaction using this compound gives a low yield or a complex mixture of byproducts.

Beyond simple degradation, the inherent reactivity of the molecule can lead to unexpected outcomes in a reaction.

  • Issue: N-Alkylation or N-Acylation fails or is low-yielding.

    • Plausible Cause: Steric hindrance from the tetrahydroquinoline ring can slow reactions at the nitrogen. The secondary amine is also a relatively weak nucleophile.

    • Expert Recommendation: Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the amine fully before adding the electrophile. This generates the more nucleophilic amide anion. Ensure anhydrous conditions, as water will quench the base and the anion.

  • Issue: A Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is messy.

    • Plausible Cause 1: Amine Interference. The secondary amine can act as a ligand for the palladium catalyst, interfering with the catalytic cycle.[9]

    • Expert Recommendation 1: Protect the amine before performing the cross-coupling reaction. A Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group is a standard choice. It can be removed in a subsequent step.

    • Plausible Cause 2: Catalyst Poisoning. Impurities from degradation (e.g., oxidized species) can poison the catalyst.

    • Expert Recommendation 2: Ensure the starting material is of high purity. If it is discolored, purify it by column chromatography before use.

Experimental Protocols

Protocol 1: Rapid Quality Assessment by Thin Layer Chromatography (TLC)

This protocol allows for a quick, qualitative check of the material's purity before use.

  • Materials:

    • TLC plates (Silica gel 60 F254)

    • Developing chamber

    • Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point. Adjust polarity as needed.

    • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

  • Methodology:

    • Sample Prep: Prepare a dilute solution of your this compound (~1 mg/mL) in dichloromethane or ethyl acetate. If you have a trusted, high-purity lot, prepare a solution of it as a reference.

    • Spotting: Using a capillary tube, spot a small amount of your sample solution onto the TLC plate's baseline. If available, spot the reference sample alongside it.

    • Development: Place the plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

    • Visualization & Interpretation:

      • Remove the plate and immediately mark the solvent front with a pencil.

      • View the plate under a UV lamp. The aromatic rings should make the spots visible. Circle any spots you see.

      • Next, dip the plate into the KMnO₄ stain. The secondary amine and any oxidized impurities will react to form yellow/brown spots on a purple background.

      • Analysis: A pure sample should show a single, major spot. The presence of spots at the baseline (very polar) or multiple other spots indicates impurities or degradation.

Protocol 2: Recommended Procedure for Preparing and Storing a Stock Solution

To maximize the stability of the compound in solution for repeated use.

  • Materials:

    • High-purity, anhydrous solvent (e.g., Dichloromethane, Toluene, or Dioxane). Solvents from a solvent purification system are ideal.

    • Amber vial with a PTFE-lined septum cap.

    • Source of inert gas (Argon or Nitrogen) with a needle adapter.

  • Methodology:

    • Preparation: Dry the vial in an oven and cool it under a stream of inert gas.

    • Weighing: Weigh the desired amount of solid this compound directly into the vial.

    • Solvent Addition: Using a dry syringe, add the required volume of anhydrous solvent to the vial.

    • Inerting: Insert a needle connected to the inert gas line through the septum, and a second "vent" needle. Gently bubble the inert gas through the solution for 2-3 minutes to displace any dissolved oxygen.

    • Sealing and Storage: Remove the vent needle first, then the gas inlet needle to maintain a positive pressure of inert gas. Seal the cap tightly with electrical tape or parafilm. Store the solution in the dark at 2-8°C. For long-term storage, freezing at -20°C may be considered, but check the compound's solubility at that temperature to prevent it from crashing out.

References

Technical Support Center: Overcoming Low Yields in the Synthesis of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to the synthesis of tetrahydroquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity in their synthetic routes. Tetrahydroquinolines are a privileged scaffold in medicinal chemistry, and their efficient synthesis is crucial for advancing drug discovery programs.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their synthesis.

Troubleshooting Guide: A-Q&A Approach to Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.

Povarov Reaction

The Povarov reaction is a powerful tool for constructing the tetrahydroquinoline core via a formal [4+2] cycloaddition of an imine with an electron-rich alkene.[3][4][5] However, it is not without its challenges.

Q1: My Povarov reaction is resulting in a complex mixture of byproducts with very low yield of the desired tetrahydroquinoline. What are the likely causes and how can I troubleshoot this?

A1: Low yields and complex product mixtures in Povarov reactions often stem from several factors related to the stability of intermediates and reaction conditions.[6][7]

Causality: The core of the issue often lies with the stability of the imine intermediate and the precise control of its reactivity. The imine can be prone to hydrolysis, and the reaction conditions might favor side reactions over the desired cycloaddition.[6]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: The imine intermediate is susceptible to hydrolysis. Ensure all glassware is oven-dried, and use anhydrous solvents. All reagents, especially the aniline and aldehyde used to form the imine in situ, should be pure and dry.[6]

  • Catalyst Optimization: The choice and loading of the Lewis or Brønsted acid catalyst are critical.[4][6]

    • Screen Catalysts: If you are using a common catalyst like Cu(OTf)₂ or AlCl₃, consider screening other Lewis acids (e.g., Sc(OTf)₃, Y(OTf)₃) or Brønsted acids (e.g., chiral phosphoric acids).[3][6][8]

    • Optimize Catalyst Loading: Start with a catalytic amount (e.g., 10 mol%) and systematically vary the loading.[6] Too much catalyst can sometimes lead to product degradation or unwanted side reactions.

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction outcome. Test a range of anhydrous solvents with varying polarities, such as toluene, dichloromethane (DCM), and acetonitrile.[6][9]

  • Temperature Control: While higher temperatures can accelerate the reaction, they may also promote byproduct formation. Monitor your reaction at a lower temperature (e.g., room temperature or 40°C) and gradually increase it if the reaction is too slow.[6][10]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you identify the optimal reaction time and prevent product degradation from prolonged reaction times.[6]

Q2: I am observing the formation of quinoline instead of the desired tetrahydroquinoline in my Povarov reaction. How can I prevent this oxidation?

A2: The formation of quinoline suggests an oxidation of the initially formed tetrahydroquinoline. This can be influenced by the reaction conditions and the choice of catalyst.

Causality: The tetrahydroquinoline product can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain catalysts or oxidants. Some photocatalytic systems, for instance, are designed to directly yield quinolines through an oxidative Povarov reaction.[11]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Higher temperatures can promote oxidation. Try running the reaction at a lower temperature.

  • Exclude Air/Oxygen: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Choose a Non-Oxidizing Catalyst: Ensure your catalyst is not promoting oxidation. If using a photocatalytic system, be aware that it might be designed for an oxidative pathway.[11]

  • Modify the Work-up Procedure: Avoid exposing the crude product to air for extended periods during work-up and purification.

Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for quinoline synthesis, which can be adapted for tetrahydroquinolines, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][13][14]

Q3: My Friedländer annulation is giving me a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity is a common challenge in the Friedländer synthesis when using unsymmetrical ketones.[12][15]

Causality: The reaction can proceed through two different enolates or enamines of the unsymmetrical ketone, leading to the formation of two regioisomeric quinoline products. The ratio of these products is influenced by kinetic versus thermodynamic control.[16]

Troubleshooting Protocol:

  • Catalyst Choice: The catalyst can have a profound impact on regioselectivity.

    • Lewis Acids: Certain Lewis acids, like In(OTf)₃, have been shown to effectively control selectivity.[17]

    • Amine Catalysts: The use of specific amine catalysts can also direct the reaction towards a single regioisomer.[18]

    • Ionic Liquids: Ionic liquids such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) can act as promoters and enhance regiospecificity.[19]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature may favor the kinetically controlled product.

    • Solvent: The choice of solvent can influence the enolate formation and, consequently, the regioselectivity.

  • Substrate Modification: If possible, modifying the ketone substrate to favor the formation of one enolate over the other can be a viable strategy.

Q4: The yields of my Friedländer reaction are consistently low, and I suspect side reactions. What are the common pitfalls?

A4: Low yields in the Friedländer synthesis can be attributed to side reactions of the starting materials, particularly the self-condensation of the ketone.[12]

Causality: Under the basic or acidic conditions often employed, the ketone can undergo self-aldol condensation, consuming the starting material and complicating the purification process.[12]

Troubleshooting Protocol:

  • Optimize Catalyst and Conditions:

    • Mild Catalysts: Use milder catalysts to minimize side reactions. Choline-based deep eutectic solvents (DESs), for example, can serve as both catalyst and solvent, offering high yields under mild conditions.[16][20]

    • Alternative Energy Sources: Microwave irradiation or ultrasonication can sometimes improve yields and reduce reaction times, potentially minimizing the window for side reactions to occur.[20]

  • Use Pre-formed Intermediates: To avoid the self-condensation of the ketone, consider using a pre-formed imine of the 2-aminoaryl carbonyl compound.[12]

  • Monitor Reactant Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the ketone might increase the likelihood of self-condensation.

Reductive Amination Strategies

Reductive amination is another key strategy for synthesizing tetrahydroquinolines, often involving the cyclization of a suitable precursor followed by reduction.[21][22]

Q5: My domino reduction-reductive amination for tetrahydroquinoline synthesis requires a high catalyst loading and still gives moderate yields. Why is this, and how can I improve it?

A5: High catalyst loading in such domino reactions often points towards catalyst poisoning.[21]

Causality: In a sequence involving the reduction of a nitro group to an amine, followed by cyclization and further reduction, intermediates or the final product can act as catalyst poisons, deactivating the catalyst (commonly Pd/C) and halting the reaction.[21][23]

Troubleshooting Protocol:

  • Catalyst Selection:

    • Screen Different Catalysts: Test different hydrogenation catalysts (e.g., PtO₂, Raney Nickel) that might be less susceptible to poisoning by the specific substrates and products in your reaction.

    • Vary Catalyst Support: The nature of the catalyst support can also play a role.

  • Incremental Addition of Catalyst: Instead of adding all the catalyst at the beginning, try adding it in portions throughout the reaction.

  • Optimize Reaction Conditions:

    • Hydrogen Pressure: Vary the hydrogen pressure. Higher pressures can sometimes overcome catalyst inhibition.

    • Solvent and Temperature: Optimize the solvent and temperature, as these can affect both the reaction rate and catalyst activity.

  • Two-Step Procedure: If the one-pot domino reaction proves inefficient, consider a two-step approach where the initial reduction and cyclization are performed first, followed by isolation and subsequent reduction of the intermediate.

Frequently Asked Questions (FAQs)

Q: What are the most common analytical techniques for characterizing tetrahydroquinoline derivatives and identifying impurities?

A: A combination of techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify byproducts.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Q: How can I improve the diastereoselectivity when synthesizing substituted tetrahydroquinolines?

A: Controlling diastereoselectivity is a common challenge.[6] Key factors to consider are:

  • Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids, can induce high levels of enantioselectivity and diastereoselectivity.[8]

  • Substrate Control: The steric and electronic properties of the substituents on your starting materials can influence the stereochemical outcome.

  • Reaction Conditions: Temperature and solvent can also play a crucial role in directing the diastereoselectivity.

Q: Are there any "green" or more sustainable approaches to tetrahydroquinoline synthesis?

A: Yes, several strategies focus on improving the environmental footprint of these syntheses:

  • Catalysis with Earth-Abundant Metals: Using catalysts based on metals like manganese instead of precious metals like palladium or iridium.[24]

  • Use of Ionic Liquids: Ionic liquids can serve as recyclable solvents and promoters, reducing the use of volatile organic compounds.[19]

  • Photocatalysis with Visible Light: Visible-light-mediated reactions can often be performed under milder conditions.[25]

  • Domino Reactions: These multi-step, one-pot reactions improve atom economy and reduce waste from intermediate work-ups.[21]

Data and Protocols

Table 1: Comparison of Catalysts for a Model Povarov Reaction
CatalystLoading (mol%)SolventTemperature (°C)Yield (%)Reference
Cu(OTf)₂10Toluene45~70-80[6]
AlCl₃10DCMRT~60-70[6]
Sc(OTf)₃10MeCNRT~80-90[3]
Y(OTf)₃10MeCNRT~85-95[3]
Chiral Phosphoric Acid10Toluene25>90[8]
Experimental Protocol: General Procedure for Catalyst Screening in a Povarov Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen anhydrous solvent (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add the electron-rich alkene (1.2 mmol).

  • Add the catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Mechanisms

Troubleshooting_Workflow start Low Yield in Tetrahydroquinoline Synthesis reaction_type Identify Reaction Type start->reaction_type povarov Povarov Reaction reaction_type->povarov [4+2] Cycloaddition friedlander Friedländer Annulation reaction_type->friedlander Condensation reductive_amination Reductive Amination reaction_type->reductive_amination Domino/Reduction povarov_q1 Complex Mixture? povarov->povarov_q1 friedlander_q1 Regioisomers? friedlander->friedlander_q1 reductive_amination_q High Catalyst Loading? reductive_amination->reductive_amination_q povarov_a1 Check: - Anhydrous Conditions - Catalyst & Loading - Solvent & Temperature povarov_q1->povarov_a1 Yes povarov_q2 Oxidation to Quinoline? povarov_q1->povarov_q2 No end Improved Yield povarov_a1->end povarov_a2 Lower Temperature Use Inert Atmosphere povarov_q2->povarov_a2 Yes povarov_q2->end No povarov_a2->end friedlander_a1 Optimize Catalyst (Lewis Acid, Amine) Adjust Conditions friedlander_q1->friedlander_a1 Yes friedlander_q2 Side Reactions? friedlander_q1->friedlander_q2 No friedlander_a1->end friedlander_a2 Use Milder Conditions Consider Pre-formed Imine friedlander_q2->friedlander_a2 Yes friedlander_q2->end No friedlander_a2->end reductive_amination_a Suspect Catalyst Poisoning - Screen Catalysts - Incremental Addition reductive_amination_q->reductive_amination_a Yes reductive_amination_q->end No reductive_amination_a->end

Caption: A general troubleshooting workflow for low yields.

Povarov_Mechanism cluster_imine_formation Imine Formation cluster_cycloaddition Cycloaddition Cascade Aniline Aniline Imine Imine Intermediate Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine ActivatedImine Activated Imine [Imine-LA Complex] Imine->ActivatedImine Alkene Electron-Rich Alkene Cycloadduct Initial Cycloadduct Alkene->Cycloadduct LewisAcid Lewis Acid (LA) LewisAcid->ActivatedImine ActivatedImine->Cycloadduct THQ Tetrahydroquinoline Cycloadduct->THQ Rearomatization

Caption: Simplified mechanism of the Povarov reaction.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 7-Bromo- vs. 6-Bromo-1,2,3,4-Tetrahydroquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. The brominated 1,2,3,4-tetrahydroquinoline scaffold is a privileged motif in a vast array of biologically active molecules. However, the seemingly subtle difference in the position of the bromine atom—at C6 versus C7—can have profound implications for chemical reactivity, influencing reaction rates, yields, and even the feasibility of certain transformations. This guide provides an in-depth, objective comparison of the reactivity of 7-Bromo-1,2,3,4-tetrahydroquinoline and its 6-bromo isomer, with a focus on palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and experimental data.

The Structural and Electronic Landscape: A Tale of Two Isomers

The divergent reactivity of 6-bromo- and this compound is rooted in the distinct electronic and steric environments of the C6 and C7 positions. The nitrogen atom in the saturated ring is an electron-donating group, influencing the electron density of the aromatic ring through resonance and inductive effects.

Electronic Effects: The lone pair on the nitrogen atom can participate in resonance, donating electron density to the aromatic ring. This effect is more pronounced at the para-position (C6) than the meta-position (C7). Consequently, the C6 position is more electron-rich than the C7 position. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. A more electron-rich carbon center can facilitate this oxidative addition, suggesting that the C-Br bond at the C6 position might be more reactive.

Steric Effects: While both isomers have a similar overall topology, the steric environment around the bromine atom can play a role, particularly with bulky coupling partners or ligands. However, for many common cross-coupling reactions, the difference in steric hindrance between the C6 and C7 positions is not considered to be a major differentiating factor.[1]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for the functionalization of aryl halides. The performance of 6-bromo- and this compound in these key transformations provides a clear picture of their relative reactivity.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[2] The reactivity of aryl bromides in this reaction is highly dependent on the electronic nature of the aromatic ring.

While direct, side-by-side comparative studies are limited, analysis of published procedures for 6-bromo-1,2,3,4-tetrahydroquinoline and analogous 7-bromoarenes suggests a generally higher reactivity for the 6-bromo isomer. This is consistent with the greater electron density at the C6 position, which facilitates the initial oxidative addition of the palladium catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Feature6-Bromo-1,2,3,4-tetrahydroquinolineThis compound (Analogous System)
Aryl Halide 6-Bromo-1,2,3,4-tetrahydroquinoline7-Bromo-1-tetralone
Boronic Acid Phenylboronic acidPhenylboronic acid
Catalyst Pd(dppf)Cl₂Pd(dppf)Cl₂
Base K₂CO₃K₂CO₃
Solvent Dioxane/H₂ODioxane/H₂O
Temperature 80-100 °C90-110 °C
Typical Yield Good to excellent (e.g., ~75-95%)[3]Good (e.g., ~70-90%)

Note: Data for the 7-bromo isomer is based on analogous systems due to a lack of specific literature for this compound under these exact conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline

  • To a reaction vessel, add 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-phenyl-1,2,3,4-tetrahydroquinoline.[3][4]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OxAdd Oxidative Addition (R¹-X) PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[5][6] Similar to the Suzuki coupling, the efficiency of this reaction is influenced by the electronic properties of the aryl halide.

The more electron-rich nature of the C6 position in 6-bromo-1,2,3,4-tetrahydroquinoline is expected to lead to a faster rate of oxidative addition compared to the 7-bromo isomer. This generally translates to milder reaction conditions and potentially higher yields for the 6-bromo substrate.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Feature6-Bromo-1,2,3,4-tetrahydroquinolineThis compound (Analogous System)
Aryl Halide 6-Bromo-1,2,3,4-tetrahydroquinoline7-Bromo-1-tetralone
Amine MorpholineMorpholine
Catalyst Pd₂(dba)₃Pd₂(dba)₃
Ligand BINAPBINAP
Base NaOtBuNaOtBu
Solvent TolueneToluene
Temperature 80-100 °C90-110 °C
Typical Yield Good to excellent (e.g., ~80-98%)[7]Good (e.g., ~75-90%)

Note: Data for the 7-bromo isomer is based on analogous systems due to a lack of specific literature for this compound under these exact conditions.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1,2,3,4-tetrahydroquinoline

  • To an oven-dried Schlenk tube, add 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(morpholin-4-yl)-1,2,3,4-tetrahydroquinoline.[7]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0->PdII OxAdd Oxidative Addition (Ar-X) PdII_Amide Ar-Pd(II)L₂-NR₂ PdII->PdII_Amide AmineCoord Amine Coordination & Deprotonation (R₂NH + Base) PdII_Amide->Pd0 Product Ar-NR₂ PdII_Amide->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Considerations for N-Protection

For many cross-coupling reactions involving tetrahydroquinolines, protection of the secondary amine is often necessary to prevent side reactions, such as N-arylation. Common protecting groups include carbamates (e.g., Boc, Cbz) and amides (e.g., acetyl). The choice of protecting group can influence the electronic properties of the tetrahydroquinoline ring and should be considered during reaction optimization.

Conclusion: A Matter of Position

In the reactivity showdown between 7-bromo- and 6-bromo-1,2,3,4-tetrahydroquinoline, the 6-bromo isomer generally emerges as the more reactive substrate in palladium-catalyzed cross-coupling reactions. This heightened reactivity is primarily attributed to the more electron-rich nature of the C6 position, which facilitates the crucial oxidative addition step. While the 7-bromo isomer remains a valuable and versatile building block, researchers may need to employ slightly more forcing conditions to achieve comparable results. Ultimately, the choice between these two isomers will depend on the specific synthetic strategy, the desired final product, and the need to balance reactivity with other factors such as the availability and cost of starting materials. This guide provides a foundational understanding to aid in making informed decisions for the successful synthesis of complex molecules based on the tetrahydroquinoline scaffold.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions of Bromo-Tetrahydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1] Its prevalence in medicinal chemistry underscores the continuous need for robust and versatile synthetic methodologies to functionalize this key structure. Bromo-substituted tetrahydroquinolines serve as exceptionally valuable building blocks, acting as versatile handles for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.[2]

This guide provides a comparative analysis of the reactivity of positional isomers of bromo-tetrahydroquinoline—specifically the 6-bromo, 7-bromo, and 8-bromo isomers—in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. Understanding the inherent reactivity differences dictated by the bromine's position is paramount for researchers in drug discovery and process development. The choice of isomer is not arbitrary; it has profound implications for reaction efficiency, catalyst selection, and overall synthetic strategy. This analysis is grounded in the fundamental principles of steric and electronic effects that govern the key oxidative addition step in these catalytic cycles.

Synthesis of Bromo-Tetrahydroquinoline Precursors

The accessibility of the starting bromo-isomers is a critical first step. Direct electrophilic bromination of 1,2,3,4-tetrahydroquinoline is a common approach, although it can sometimes lead to mixtures of products, including di-substituted derivatives like 6,8-dibromo-1,2,3,4-tetrahydroquinoline.[2] More regioselective syntheses often involve multi-step sequences starting from appropriately substituted anilines or quinolines.

General Synthetic Workflow:

cluster_synthesis Isomer Synthesis Start Substituted Aniline or Tetrahydroquinoline Step1 Cyclization / Starting Material Start->Step1 Step2 Electrophilic Bromination (e.g., NBS, Br2) Step1->Step2 Step3 Purification / Isomer Separation Step2->Step3 Product Positional Bromo-THQ Isomers (6-Br, 7-Br, 8-Br) Step3->Product

Caption: General workflow for accessing bromo-tetrahydroquinoline isomers.

Part 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl linkages due to its operational simplicity, high functional group tolerance, and the low toxicity of its boron-based reagents.[3][4]

Comparative Isomer Reactivity

The position of the bromine atom on the tetrahydroquinoline ring significantly influences the rate and efficiency of the Suzuki-Miyaura coupling. The reactivity is primarily governed by the electronic and steric environment surrounding the C-Br bond, which directly impacts the initial oxidative addition of the aryl bromide to the Pd(0) catalyst.

  • 6-Bromo- and 7-Bromo-Isomers: These isomers generally exhibit good reactivity. The C-Br bond is electronically activated by the electron-donating nitrogen atom of the tetrahydroquinoline ring, albeit this effect is modest. Steric hindrance is minimal at these positions, allowing for facile approach of the palladium catalyst.

  • 8-Bromo-Isomer: This isomer is often the least reactive. The proximity of the C8-Br bond to the puckered, non-aromatic portion of the ring introduces significant steric hindrance. This steric clash can impede the approach of the bulky phosphine-ligated palladium complex, slowing the rate of oxidative addition and often requiring more forcing conditions or specialized catalyst systems to achieve comparable yields.

Supporting Experimental Data
IsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromo-THQPd(PPh₃)₄Na₂CO₃Toluene/H₂O803~85-95[2]
7-Bromo-THQPd(dppf)Cl₂K₂CO₃Dioxane/H₂O906~80-90Inferred
8-Bromo-THQXPhos Pd G2K₃PO₄t-AmylOH11012~60-75Inferred

Note: Data for 7- and 8-bromo isomers are inferred based on general principles of aryl halide reactivity and may require optimization.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline
  • To an oven-dried Schlenk flask, add 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03 equiv.) to the flask.

  • Add a degassed mixture of Toluene and Water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 3 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Visualization

pd0 Pd(0)L₂ ox_add Oxidative Addition R-Br pd0->ox_add pd2 L₂Pd(II)(R)(Br) transmetal Transmetalation Ar-B(OH)₂ + Base pd2->transmetal pd2_aryl L₂Pd(II)(R)(Ar) red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 Product R-Ar

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Part 2: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method that circumvents the limitations of classical techniques like nucleophilic aromatic substitution.[5][6]

Comparative Isomer Reactivity

The steric and electronic factors influencing the Suzuki coupling are also at play in the Buchwald-Hartwig amination. The choice of ligand is particularly critical in this reaction to facilitate both the oxidative addition and the final reductive elimination steps.[5][7]

  • 6-Bromo- and 7-Bromo-Isomers: These isomers are typically good substrates for C-N coupling. The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos) is crucial for promoting the reaction, especially with less nucleophilic amines.[8][9]

  • 8-Bromo-Isomer: The steric hindrance at the C8 position poses a significant challenge. The bulky palladium-amido intermediate required for reductive elimination can be difficult to form and may undergo undesired side reactions. Overcoming this requires highly active catalyst systems, often employing specialized biarylphosphine ligands (e.g., G3 or G4 palladacycle precatalysts) and stronger bases like LiHMDS or K₃PO₄.

Supporting Experimental Data
IsomerAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
6-Bromo-THQMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100>90
7-Bromo-THQMorpholinePd(OAc)₂ / RuPhosK₂CO₃Dioxane110~85
8-Bromo-THQMorpholineRuPhos Pd G3K₃PO₄t-AmylOH110~50-65

Note: Yields are representative and highly dependent on the specific amine, ligand, and base combination.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1,2,3,4-tetrahydroquinoline
  • In a glovebox, add Pd₂(dba)₃ (0.015 equiv.), Xantphos (0.03 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.[8]

  • Add 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.).

  • Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Catalytic Cycle Visualization

pd0_bh Pd(0)L₂ ox_add_bh Oxidative Addition Ar-Br pd0_bh->ox_add_bh pd2_bh L₂Pd(II)(Ar)(Br) amine_coord Amine Coordination & Deprotonation R₂NH + Base pd2_bh->amine_coord pd_amido L₂Pd(II)(Ar)(NR₂) red_elim_bh Reductive Elimination pd_amido->red_elim_bh red_elim_bh->pd0_bh Product Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 3: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing arylalkynes, which are valuable intermediates in materials science and medicinal chemistry.[10] The reaction typically employs a dual-catalyst system of palladium and copper(I).[11][12]

Comparative Isomer Reactivity

The reactivity trend in Sonogashira couplings mirrors that of the previously discussed reactions, with the rate-limiting step often being the oxidative addition of the bromo-tetrahydroquinoline to the Pd(0) center.

  • 6-Bromo- and 7-Bromo-Isomers: These isomers couple efficiently with a variety of terminal alkynes under standard Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, amine base].[13] The reactions are generally robust and high-yielding.

  • 8-Bromo-Isomer: The steric encumbrance at the C8 position again makes this isomer the most challenging substrate. Achieving good conversion often requires higher temperatures, longer reaction times, or the use of more active palladium catalysts and potentially copper-free conditions to minimize side reactions like Glaser homocoupling of the alkyne.[10]

Supporting Experimental Data
IsomerAlkyneCatalyst SystemBaseTemp (°C)Yield (%)
6-Bromo-THQPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N60>90
7-Bromo-THQPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N70~85
8-Bromo-THQPhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NH80~60
Experimental Protocol: Sonogashira Coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline
  • To a Schlenk flask, add 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous, degassed triethylamine (or another suitable amine base/solvent).

  • Add phenylacetylene (1.1 equiv.) dropwise via syringe.

  • Stir the reaction mixture at 60 °C until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-6 hours).

  • Cool the mixture, dilute with dichloromethane, and filter to remove the ammonium salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Visualization

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Br) pd0->ox_add pd2 L₂Pd(II)(Ar)(Br) ox_add->pd2 transmetal Transmetalation pd2->transmetal pd2_alkyne L₂Pd(II)(Ar)(C≡CR) transmetal->pd2_alkyne red_elim Reductive Elimination pd2_alkyne->red_elim red_elim->pd0 cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetal cu_acetylide->cu_halide To Pd Cycle alkyne H-C≡CR + Base alkyne->cu_acetylide

Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling.

Conclusion and Strategic Recommendations

The reactivity of bromo-tetrahydroquinoline isomers in palladium-catalyzed cross-coupling reactions is not uniform and follows a predictable trend based on steric and electronic effects.

  • Reactivity Order: In general, for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the reactivity order is 6-Bromo > 7-Bromo >> 8-Bromo .

  • Strategic Choice: For synthetic campaigns requiring straightforward and high-yielding transformations, the 6-bromo isomer is the substrate of choice . It is typically the most reactive and requires the mildest conditions.

  • Overcoming Inertness: When the synthetic route demands functionalization at the C8 position, researchers must be prepared to employ more advanced catalytic systems. This includes the use of sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos), higher reaction temperatures, and carefully optimized base and solvent systems to overcome the significant steric hindrance adjacent to the aliphatic ring.

This comparative guide serves as a foundational tool for chemists to make informed decisions in the design of synthetic routes involving the functionalization of the valuable tetrahydroquinoline scaffold, enabling more efficient and predictable outcomes in drug discovery and development.

References

A Comparative Guide to Purity Analysis of 7-Bromo-1,2,3,4-tetrahydroquinoline: HPLC vs. UHPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the critical task of purity analysis of 7-Bromo-1,2,3,4-tetrahydroquinoline, a key building block in medicinal chemistry. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide you in selecting the most appropriate analytical strategy for your laboratory's needs.

The Criticality of Purity in Drug Discovery

This compound is a heterocyclic motif of significant interest in the synthesis of pharmacologically active molecules. The presence of impurities, even at trace levels, can have profound effects on the compound's biological activity, toxicity, and stability, potentially leading to misleading experimental results and unforeseen safety concerns. Therefore, a robust and validated analytical method for purity determination is not merely a quality control check but a fundamental aspect of the research and development process.

Primary Analytical Approach: High-Performance Liquid Chromatography (HPLC)

HPLC remains the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a compound like this compound, a reverse-phase HPLC method with UV detection is the logical starting point.

Rationale for Method Development

The selection of chromatographic conditions is a deliberate process guided by the physicochemical properties of the analyte. This compound is a moderately polar compound with a UV-active chromophore, making it an ideal candidate for reverse-phase HPLC with UV detection.

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention and separation of a wide range of organic molecules. The end-capping of the silica particles minimizes peak tailing, a common issue with basic compounds like quinolines.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is employed. The gradient allows for the elution of a broader range of impurities with varying polarities within a reasonable timeframe. The buffer helps to maintain a consistent pH and improve peak shape.

  • Detection: The aromatic nature of the quinoline ring system results in strong UV absorbance. A photodiode array (PDA) detector is ideal as it allows for the monitoring of multiple wavelengths simultaneously, aiding in peak purity assessment and method development. The optimal detection wavelength is typically determined by acquiring the UV spectrum of the main compound.

Experimental Protocol: HPLC-UV Method

Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Mobile Phase:

  • A: 10 mM Ammonium Acetate in Water, pH 6.0

  • B: Acetonitrile

Gradient Program:

Time (min)% B
030
2080
2580
2630
3030

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection: PDA at 254 nm

Injection Volume: 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Comparative Analytical Technique: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity.[1] This is achieved through the use of columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling much higher backpressures.[2]

Key Advantages of UHPLC for Impurity Profiling

For the analysis of this compound, transitioning to a UHPLC method can offer several compelling advantages:

  • Increased Resolution: The higher efficiency of UHPLC columns leads to sharper and narrower peaks, enabling the separation of closely eluting impurities that might co-elute in a standard HPLC run.[1] This is particularly crucial for identifying and quantifying structurally similar impurities.

  • Enhanced Sensitivity: The sharper peaks result in a greater peak height for a given concentration, leading to improved signal-to-noise ratios and lower limits of detection (LOD) and quantification (LOQ).[3] This is critical for the detection and control of trace-level impurities.

  • Faster Analysis Times: The shorter column lengths and higher optimal flow rates of UHPLC systems significantly reduce run times, leading to higher sample throughput.[2]

  • Reduced Solvent Consumption: The shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, making UHPLC a more environmentally friendly and cost-effective technique.[3]

Experimental Protocol: UHPLC-UV Method

Chromatographic System: A UHPLC system capable of operating at pressures up to 1000 bar, equipped with a binary pump, autosampler, column oven, and a PDA detector.

Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

Mobile Phase:

  • A: 10 mM Ammonium Acetate in Water, pH 6.0

  • B: Acetonitrile

Gradient Program:

Time (min)% B
030
580
680
6.130
730

Flow Rate: 0.4 mL/min

Column Temperature: 35°C

Detection: PDA at 254 nm

Injection Volume: 2 µL

Sample Preparation: Same as for the HPLC method.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Diluent s1->s2 s3 Filter Solution s2->s3 a1 Inject Sample into HPLC/UHPLC s3->a1 Transfer to Vial a2 Separation on C18 Column a1->a2 a3 Detection by PDA a2->a3 d1 Integrate Peaks a3->d1 Chromatogram d2 Calculate % Purity d1->d2 d3 Generate Report d2->d3

Caption: A generalized workflow for the purity analysis of this compound by HPLC or UHPLC.

Performance Comparison: HPLC vs. UHPLC

To provide a clear comparison, the following table summarizes the expected performance characteristics of the two methods for the analysis of a hypothetical sample of this compound containing two known impurities.

ParameterHPLCUHPLCRationale for Difference
Analysis Time 30 min7 minShorter column and higher optimal flow rate in UHPLC.[2]
Resolution (Main Peak vs. Impurity 1) 1.83.5Higher efficiency of the sub-2 µm particles in the UHPLC column.[1]
Limit of Quantification (Impurity 2) 0.05%0.01%Sharper peaks in UHPLC lead to improved signal-to-noise.[3]
Solvent Consumption per Run ~30 mL~2.8 mLLower flow rate and shorter run time in UHPLC.[3]
System Backpressure ~150 bar~700 barSmaller particle size in the UHPLC column creates higher resistance to flow.[2]

Method Validation: Ensuring Trustworthy Results

A critical aspect of any analytical method is its validation, which provides documented evidence that the procedure is suitable for its intended purpose. The validation of the chosen method for purity analysis of this compound should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Key validation parameters to be assessed include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Decision-Making Framework: Choosing the Right Technique

The choice between HPLC and UHPLC is not always straightforward and depends on the specific needs of the laboratory and the stage of the research or development project.

Decision_Tree start Purity Analysis of this compound q1 High Sample Throughput Required? start->q1 q2 Trace Level Impurity Quantification (<0.05%)? q1->q2 No uhplc UHPLC is the Preferred Method q1->uhplc Yes q3 Complex Sample with Closely Eluting Impurities? q2->q3 No q2->uhplc Yes q3->uhplc Yes hplc Standard HPLC is a Suitable Method q3->hplc No

Caption: A decision tree to guide the selection between HPLC and UHPLC for the purity analysis of this compound.

Conclusion

Both HPLC and UHPLC are powerful techniques for the purity analysis of this compound. While standard HPLC provides a robust and reliable method suitable for many applications, UHPLC offers significant advantages in terms of speed, resolution, and sensitivity. For laboratories focused on high-throughput screening, the analysis of complex impurity profiles, or the detection of trace-level contaminants, the adoption of UHPLC is a strategic investment that can enhance data quality and improve operational efficiency. The choice of method should be guided by a thorough understanding of the analytical requirements and validated according to established regulatory guidelines to ensure the generation of accurate and defensible results.

References

Structural Validation of 7-Bromo-1,2,3,4-tetrahydroquinoline: A Comparative Guide to X-ray Crystallography and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel heterocyclic compounds like 7-Bromo-1,2,3,4-tetrahydroquinoline[1][2], a derivative of the versatile tetrahydroquinoline scaffold, precise structural knowledge underpins any rational drug design effort, structure-activity relationship (SAR) studies, and polymorphism screening. The presence of a bromine atom not only influences its physicochemical properties but also provides a heavy atom for phasing in crystallographic studies, making X-ray crystallography an exceptionally powerful tool for its analysis.

This guide provides an in-depth, experience-driven walkthrough of the structural validation of this compound using single-crystal X-ray diffraction (SCXRD). We will explore the causality behind key experimental decisions, present detailed protocols, and objectively compare the definitive data from crystallography with complementary insights from other widely-used analytical techniques.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the definitive method for determining the atomic and molecular structure of a crystalline compound, providing precise bond lengths, angles, and the absolute configuration of chiral centers.[3][4] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional map of the electron density within the molecule.[5][6]

The SCXRD Experimental Workflow: A Self-Validating System

The path from a synthesized powder to a validated crystal structure is a multi-step process where each stage builds upon the quality of the last. This workflow is designed to be inherently self-validating; for instance, a poorly refined structure with a high R-factor will flag issues that can often be traced back to crystal quality or data collection strategy.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination & Validation Compound Purified 7-Bromo-1,2,3,4- tetrahydroquinoline Crystallization Crystallization Screening & Optimization Compound->Crystallization Solvent Selection Crystal High-Quality Single Crystal Crystallization->Crystal Growth Mount Crystal Mounting & Cryo-cooling Crystal->Mount Data_Collection X-ray Diffraction Data Collection Mount->Data_Collection Goniometer Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Raw Diffraction Images Solution Structure Solution (Phase Problem) Data_Processing->Solution Refinement Model Refinement Solution->Refinement Initial Model Validation Structure Validation (checkCIF) Refinement->Validation Refined Model Validation->Refinement Feedback Loop (Error Correction) CIF Final CIF File & Report Validation->CIF

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Experimental Protocol 1: Crystallization

The most critical and often rate-limiting step is growing a high-quality single crystal.[6] For a small organic molecule like this compound, which is a solid at room temperature[1], solution-based methods are most effective.

Causality Behind Solvent Choice: The ideal solvent system is one in which the compound has moderate solubility. High solubility prevents precipitation, while very low solubility hinders the transport of molecules to the growing crystal lattice. A binary solvent system, using a "good" solvent for dissolution and a "poor" solvent (antisolvent) to induce slow precipitation, is often a successful strategy.[7]

Step-by-Step Protocol (Vapor Diffusion):

  • Preparation: In a small, open vial (e.g., 0.5 mL), dissolve 2-5 mg of purified this compound in a minimal amount (100-200 µL) of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Assembly: Place this small vial inside a larger, sealable jar (e.g., 20 mL) containing 2-3 mL of a "poor," more volatile antisolvent (e.g., Hexane, Pentane).[8]

  • Equilibration: Seal the larger jar. The vapor from the antisolvent will slowly diffuse into the solution in the inner vial, reducing the overall solubility of the compound.[7]

  • Growth: Allow the system to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator to slow the process) for several days to weeks. High-quality crystals often appear as clear, well-defined geometric shapes.

Experimental Protocol 2: X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to an X-ray beam to generate diffraction data.[9]

Causality Behind Cryo-Cooling: Data is almost universally collected at low temperatures (around 100 K). This is crucial because it minimizes atomic vibrations (thermal motion), leading to sharper diffraction spots at higher resolution and significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.[10]

Step-by-Step Protocol:

  • Crystal Mounting: Carefully select a well-formed single crystal using a microscope. Secure the crystal on a cryo-loop, which is a small nylon loop attached to a magnetic base.

  • Cryo-Cooling: Quickly plunge the mounted crystal into liquid nitrogen (flash-cooling) to vitrify the surrounding solvent and prevent ice crystal formation.

  • Instrument Setup: Mount the cryo-cooled crystal on the goniometer head of the X-ray diffractometer.[5][11] Modern instruments typically use a focused micro-source X-ray beam (e.g., Cu Kα, λ=1.5418 Å or Mo Kα, λ=0.7107 Å).

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[9] Software will determine an optimal strategy to collect a complete and redundant dataset, measuring the intensity and position of thousands of diffraction spots.[6]

Experimental Protocol 3: Structure Solution, Refinement, and Validation

The collected diffraction data is processed to determine the crystal's unit cell dimensions and space group. The primary challenge is solving the "phase problem," as detectors only measure intensities, not the phase of the diffracted waves.[12] For this compound, the presence of the bromine atom makes this trivial via direct methods or Patterson methods.

Software: A suite of software is used for this process, such as SHELX[13], Olex2, or CRYSTALS.[14][15]

  • Structure Solution: The software uses the processed data to locate the heavy bromine atom, whose position can be used to calculate initial phases and generate a preliminary electron density map.

  • Model Building: The rest of the non-hydrogen atoms (carbon and nitrogen) are located from the peaks in the electron density map and a preliminary molecular model is built.

  • Refinement: This is an iterative process where the atomic positions, and their thermal vibrations are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure must be rigorously validated to ensure its quality and accuracy.[16][17][18] This is often done using the checkCIF utility from the International Union of Crystallography (IUCr), which flags potential issues.[17][18]

Data Presentation: Key Crystallographic Validation Metrics

The quality of a crystal structure is assessed using several key metrics. Below is a table of expected, realistic values for a high-quality structure of this compound.

ParameterExpected ValueSignificance
Crystal System Orthorhombic / MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the specific symmetry elements within the unit cell.
Resolution (Å) < 0.85 ÅThe smallest distance between resolved features; lower is better.
R1 (working R-factor) < 0.05 (5%)A measure of the agreement between the model and the observed data.
wR2 (weighted R-factor) < 0.12 (12%)A weighted measure of agreement, generally considered more robust than R1.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1 for a good model and correct data weighting.
Completeness (%) > 99.5%The percentage of all possible unique reflections that were measured.
Largest Diff. Peak/Hole (e⁻/ų) -0.5 to +0.5Residual electron density; large values may indicate missing atoms or disorder.

Part 2: A Comparative Perspective: Orthogonal Validation Methods

While SCXRD provides an unparalleled static picture of a molecule's structure, orthogonal methods provide complementary data, often in a different physical state (e.g., solution), which strengthens the overall structural proof.[19][20]

Comparative_Analysis cluster_main Primary Structural Validation SCXRD X-ray Crystallography (SCXRD) NMR NMR Spectroscopy SCXRD->NMR Compare 3D Structure vs. Solution Connectivity & Dynamics MS Mass Spectrometry SCXRD->MS Compare Elemental Formula vs. Precise Mass & Fragmentation NMR->MS

Caption: Relationship between SCXRD and orthogonal validation methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful method for elucidating molecular structure in solution.[21] It provides data on the chemical environment and connectivity of magnetically active nuclei (most commonly ¹H and ¹³C).

  • Strengths vs. SCXRD:

    • Solution-State Data: NMR analyzes the molecule in a solution, which can be more biologically relevant than a solid crystal lattice.[19]

    • Dynamic Information: It can provide information about molecular dynamics and conformational flexibility, which is averaged out in a crystal structure.

    • No Crystallization Needed: It is invaluable when a compound fails to crystallize.[19]

  • Weaknesses vs. SCXRD:

    • Indirect 3D Information: While techniques like NOESY can provide distance restraints to build a 3D model, it does not provide the direct, high-precision geometric data (bond lengths/angles) of SCXRD.[22]

    • Ambiguity in Absolute Stereochemistry: It is often difficult to determine absolute stereochemistry without chiral derivatizing agents, whereas SCXRD can determine it directly (given sufficient data quality).

Mass Spectrometry (MS)

MS is an essential technique for confirming the molecular weight and elemental composition of a compound.

  • Strengths vs. SCXRD:

    • High Sensitivity: Requires very little sample material.

    • Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula (C₉H₁₀BrN).

    • Fragmentation Data: The fragmentation pattern can provide clues about the molecule's connectivity, corroborating data from NMR.[23]

  • Weaknesses vs. SCXRD:

    • No 3D Information: MS provides no information about the 3D arrangement of atoms, stereochemistry, or isomerism (e.g., it cannot distinguish between 7-Bromo- and 6-Bromo-1,2,3,4-tetrahydroquinoline without fragmentation analysis).

Comparative Summary
FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Sample State Solid (Single Crystal)SolutionGas Phase (from solid/solution)
Primary Information Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistryAtomic connectivity, chemical environment, solution dynamicsMolecular weight, elemental formula, fragmentation patterns
Resolution Atomic (<1 Å)(Indirectly) Molecular(Indirectly) Atomic
Key Advantage Unambiguous 3D structureInformation on dynamics in solutionHigh sensitivity and formula confirmation
Key Limitation Requires high-quality crystalsIndirect 3D information, lower precision than SCXRDNo stereochemical or isomeric information

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray diffraction is the unequivocal gold standard. It provides a high-resolution, unambiguous three-dimensional model that serves as the foundational truth for all further research. The causality-driven workflow, from rational crystallization screening to rigorous data validation, ensures a trustworthy and accurate final structure.

However, a truly comprehensive characterization relies on the synergy of multiple techniques. NMR spectroscopy offers indispensable proof of structure and dynamics in the solution state, while mass spectrometry provides orthogonal confirmation of the molecular formula. By integrating the static precision of SCXRD with the dynamic and connectivity insights from NMR and MS, researchers can establish a complete and unassailable structural dossier for their molecule, enabling confident progression into drug development and advanced material applications.

References

A Senior Application Scientist's Guide to Catalytic Systems for 7-Bromo-1,2,3,4-tetrahydroquinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif, forming the core of numerous natural products and pharmacologically active compounds.[1] The ability to selectively introduce functional groups onto this heterocyclic system is of paramount importance in medicinal chemistry for the exploration of structure-activity relationships and the development of novel therapeutics. 7-Bromo-1,2,3,4-tetrahydroquinoline serves as a versatile building block, offering a reactive handle for a variety of catalytic transformations. This guide provides an in-depth comparison of catalytic systems for the functionalization of this key intermediate, focusing on both classical cross-coupling reactions at the C-7 position and emerging C-H functionalization strategies.

I. Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position

The bromine atom at the C-7 position of this compound provides a prime site for traditional palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of biaryl structures and the introduction of alkyl or vinyl groups.[2] The reaction involves the coupling of the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base.

Mechanistic Insight: The catalytic cycle, as depicted below, commences with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling:

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075-90A classic, reliable system for a range of aryl bromides.[2]
Pd(dppf)Cl₂dppfCs₂CO₃1,4-Dioxane80-10085-95Often provides higher yields and is effective for more challenging substrates.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene100-11090-98Bulky, electron-rich ligands like SPhos can accelerate the reaction and improve yields.[3]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃NaOtBuDioxaneRoom Temp - 8088-97Highly active catalyst system, sometimes enabling reactions at room temperature.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 7-phenyl-1,2,3,4-tetrahydroquinoline.

B. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[2]

Mechanistic Insight: This reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki-Miyaura coupling, while a copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Typical Reaction Conditions for Sonogashira Coupling:

Catalyst SystemCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuIEt₃N or DIPATHF or DMFRoom Temp - 60
Pd(OAc)₂ / PPh₃CuICs₂CO₃Acetonitrile80
C. Heck Coupling: Vinylation of the Tetrahydroquinoline Core

The Heck reaction enables the coupling of the aryl bromide with an alkene to introduce a vinyl group at the C-7 position.[2]

Mechanistic Insight: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the vinylated product and a hydrido-palladium complex, which is then converted back to the active Pd(0) catalyst by the base.

Typical Reaction Conditions for Heck Coupling:

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂P(o-tol)₃Et₃NDMF or NMP100-140
Pd(PPh₃)₄PPh₃K₂CO₃Acetonitrile80-100
D. Buchwald-Hartwig Amination: Formation of C-N Bonds

For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful tool, coupling the aryl bromide with a primary or secondary amine.[2]

Mechanistic Insight: Similar to other palladium-catalyzed cross-couplings, the cycle involves oxidative addition, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination to yield the C-N coupled product.

Typical Reaction Conditions for Buchwald-Hartwig Amination:

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAP or XantphosNaOtBu or Cs₂CO₃Toluene or Dioxane80-110
Pd(OAc)₂RuPhos or SPhosK₃PO₄t-BuOH or Toluene100-120

II. C-H Functionalization: A Modern Approach to Tetrahydroquinoline Diversification

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the tetrahydroquinoline scaffold, avoiding the need for pre-functionalized starting materials.[4] These reactions often rely on a directing group to achieve high regioselectivity.

A. Ruthenium-Catalyzed C-8 Functionalization

Recent studies have demonstrated the efficacy of ruthenium catalysts for the selective functionalization of the C-8 position of tetrahydroquinolines.[5] This is typically achieved through a chelation-assisted mechanism where a directing group on the nitrogen atom coordinates to the metal center, bringing it in proximity to the C-8 C-H bond.

Mechanistic Insight: The catalytic cycle generally involves coordination of the directing group to the Ru(II) catalyst, followed by cyclometalation via C-H activation at the C-8 position. Subsequent reaction with a coupling partner and reductive elimination furnishes the functionalized product.

CH_Activation_Cycle Ru(II) Catalyst Ru(II) Catalyst Substrate Coordination Substrate Coordination Ru(II) Catalyst->Substrate Coordination Coordination of Directing Group Cyclometalation (C-H Activation) Cyclometalation (C-H Activation) Substrate Coordination->Cyclometalation (C-H Activation) C-8 C-H Cleavage Oxidative Addition/Insertion Oxidative Addition/Insertion Cyclometalation (C-H Activation)->Oxidative Addition/Insertion Reaction with Coupling Partner Reductive Elimination Reductive Elimination Oxidative Addition/Insertion->Reductive Elimination Product Formation Reductive Elimination->Ru(II) Catalyst Catalyst Regeneration

References

A Comparative Guide to the Reactivity of 7-Bromo- vs. 7-Chloro-tetrahydroquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its rigid, three-dimensional structure provides an excellent framework for orienting functional groups to interact with biological targets. The functionalization of this core, particularly at the C7 position of the aromatic ring, is a critical strategy in drug discovery for modulating pharmacological properties such as potency, selectivity, and metabolic stability.

This guide provides an in-depth, objective comparison of the reactivity of two key synthetic intermediates: 7-bromo-1,2,3,4-tetrahydroquinoline and 7-chloro-1,2,3,4-tetrahydroquinoline. For researchers and drug development professionals, the choice between a bromo- or chloro-substituent is not trivial; it has profound implications for reaction efficiency, catalyst selection, cost of goods, and overall synthetic strategy. Herein, we dissect the fundamental principles governing their reactivity, provide field-proven experimental protocols for their use in palladium-catalyzed cross-coupling reactions, and offer data-driven insights to guide your selection process.

Theoretical Underpinnings: Why Halogen Choice Dictates Reactivity

The disparate reactivity between aryl bromides and aryl chlorides in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, is fundamentally rooted in the energetics of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center, typically Palladium(0).[1][2][3]

This critical step involves the cleavage of the C-X bond. The reactivity trend directly correlates with the bond dissociation energies (BDEs) of the respective C-X bonds.[4]

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
Aryl C-Br~290
Aryl C-Cl~340

Data sourced from representative values in chemical literature.[4][5][6]

The aryl C-Br bond is significantly weaker than the aryl C-Cl bond, requiring less energy to break.[4][7] This translates to a lower activation energy for the oxidative addition step, allowing reactions with 7-bromo-tetrahydroquinoline to proceed under milder conditions (e.g., lower temperatures, less reactive catalysts) compared to its chloro-analogue.[8][9] Consequently, the general order of reactivity for aryl halides in these coupling reactions is I > Br > Cl.[10]

Comparative Experimental Study: Suzuki-Miyaura Coupling

To provide a practical comparison, we will outline a standardized protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern synthesis.[11][12] This experiment is designed to quantitatively assess the reactivity difference between the two substrates.

Objective: To compare the rate of conversion of 7-bromo-tetrahydroquinoline and 7-chloro-tetrahydroquinoline to a common biaryl product under identical reaction conditions.

Experimental Workflow Diagram

G cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Analysis S1 Weigh Substrate (Bromo or Chloro THQ) S2 Add Phenylboronic Acid, Base (K2CO3), Solvent (Toluene/H2O) S1->S2 S3 Add Catalyst (Pd(PPh3)4) S2->S3 R1 Heat to 85°C S3->R1 R2 Monitor by TLC/LC-MS (t = 1, 2, 4, 8h) R1->R2 A1 Aqueous Workup & Extraction R2->A1 A2 Purification (Column Chromatography) A1->A2 A3 Characterization & Yield Calculation A2->A3

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Causality Behind Choices:

  • Catalyst: Palladium(tetrakis)triphenylphosphine, Pd(PPh₃)₄, is a classic, reliable catalyst suitable for aryl bromides. Its performance with the less reactive aryl chloride under these conditions will highlight the reactivity gap. More advanced, bulky phosphine ligands are often required for efficient coupling of aryl chlorides.[9][13]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[12]

  • Solvent System: A biphasic toluene/water system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

Procedure:

  • Reaction Setup: To two separate oven-dried Schlenk flasks, add this compound (1 mmol, 1.0 eq) to Flask A and 7-chloro-1,2,3,4-tetrahydroquinoline (1 mmol, 1.0 eq) to Flask B.

  • Reagent Addition: To each flask, add phenylboronic acid (1.2 mmol, 1.2 eq) and potassium carbonate (2.5 mmol, 2.5 eq).

  • Inerting: Seal each flask with a septum, and evacuate and backfill with nitrogen or argon gas (repeat 3 times).

  • Solvent & Catalyst Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to each flask via syringe. Finally, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to each flask.

  • Reaction: Place both flasks in a pre-heated oil bath at 85°C and stir vigorously.

  • Monitoring: At time intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the percentage conversion of starting material to product.

  • Workup (Post-Reaction): After the final time point, cool the reaction mixtures to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Results and Discussion

The experimental data is expected to clearly demonstrate the superior reactivity of the 7-bromo derivative.

Table 1: Hypothetical % Conversion vs. Time

Time (hours)% Conversion (7-Bromo-THQ)% Conversion (7-Chloro-THQ)
165%5%
295%15%
4>99%35%
8>99%60%

Discussion of Results:

The data in Table 1 illustrates that the reaction with 7-bromo-tetrahydroquinoline reaches near completion within 2-4 hours under these conditions. In stark contrast, the 7-chloro-tetrahydroquinoline shows significantly slower conversion, failing to reach completion even after 8 hours. This is a direct consequence of the higher C-Cl bond dissociation energy, which slows the rate-limiting oxidative addition step.[3]

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism below highlights the critical first step where the reactivity difference is most pronounced.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Ar-X (X = Br, Cl) transmetal Transmetalation pd2_biaryl Ar-Pd(II)L₂(Ar') pd2_complex->pd2_biaryl boronate Ar'B(OH)₃⁻ base Base (OH⁻) boronic_acid Ar'B(OH)₂ boronic_acid->boronate pd2_biaryl->pd0 red_elim Reductive Elimination product Ar-Ar' pd2_biaryl->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The oxidative addition of Ar-X to the Pd(0) catalyst is the initial and often rate-determining step where the C-X bond is cleaved.[2][14][15] The weaker C-Br bond allows this step to proceed much more readily than the stronger C-Cl bond.

Practical Implications for Drug Development

The choice between 7-bromo- and 7-chloro-tetrahydroquinoline has significant strategic implications:

  • 7-Bromo-tetrahydroquinoline (Higher Reactivity):

    • Advantages: Ideal for late-stage functionalization of complex molecules where mild reaction conditions are paramount to avoid degradation. It allows for a broader range of coupling partners and often results in higher yields and faster reaction times.

    • Disadvantages: Higher cost and atomic weight, which can be a consideration for large-scale synthesis.

  • 7-Chloro-tetrahydroquinoline (Lower Reactivity):

    • Advantages: More cost-effective and has a lower molecular weight, making it attractive for early-stage route scouting and large-scale manufacturing.

    • Disadvantages: Requires more forcing conditions (higher temperatures, stronger bases) and specialized, often expensive, catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to achieve reasonable efficiency.[9] This can limit its applicability with thermally sensitive substrates.

Conclusion and Recommendations

The reactivity of 7-halo-tetrahydroquinolines in palladium-catalyzed cross-coupling is unequivocally dictated by the strength of the carbon-halogen bond. 7-Bromo-tetrahydroquinoline is the substrate of choice for versatility, reaction speed, and compatibility with sensitive functional groups, making it ideal for the rapid generation of diverse analogues in a discovery setting. Conversely, 7-chloro-tetrahydroquinoline represents a more economical option for process development and scale-up, provided the synthetic route can tolerate the more demanding reaction conditions required for its activation.

Ultimately, the optimal choice depends on the specific project goals. For maximum flexibility and speed in early-stage research, the bromo-derivative is superior. For cost-optimized, large-scale production where the synthetic route has been robustly established, the chloro-derivative is a viable and economically advantageous alternative.

References

A Researcher's Guide to the Spectroscopic Comparison of Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold" due to its prevalence in a multitude of natural products and pharmacologically active compounds.[1][2] The strategic placement of substituents on this heterocyclic system is a key tactic in drug discovery, as it profoundly alters the molecule's steric and electronic properties, and consequently, its biological activity. For the medicinal chemist or analytical scientist, an unambiguous structural confirmation is non-negotiable. This guide provides an in-depth comparative analysis of substituted THQs through the lens of modern spectroscopy, explaining not just what is observed, but why, thereby empowering researchers to interpret their own data with greater confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of a molecule. For THQs, both ¹H and ¹³C NMR provide a wealth of data on connectivity, the electronic environment of the aromatic ring, and the conformation of the saturated heterocyclic ring.

¹H NMR: Probing the Proton Environment

The ¹H NMR spectrum of a THQ is typically well-resolved into two main regions:

  • Aromatic Region (δ 6.5 - 8.0 ppm): The chemical shifts and coupling patterns here are exquisitely sensitive to the electronic nature of substituents on the benzene ring.

    • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂), increase electron density in the ring through resonance. This shields the aromatic protons, causing an upfield shift to a lower ppm value.

    • Electron-Withdrawing Groups (EWGs) , like a nitro (-NO₂) group, decrease the ring's electron density. This deshielding effect results in a notable downfield shift to a higher ppm value.[3]

  • Aliphatic Region (δ 1.8 - 3.5 ppm): This region contains the signals for the protons on the saturated piperidine ring (C2, C3, C4). The protons on C2, being adjacent to the nitrogen atom, are the most downfield in this region. The N-H proton signal is often a broad singlet whose chemical shift is highly dependent on solvent and concentration.

¹³C NMR: Mapping the Carbon Skeleton

Complementing the ¹H NMR, the ¹³C spectrum reveals the chemical environment of each carbon atom. The trends mirror those seen in ¹H NMR: EDGs cause upfield shifts in the signals of the ipso, ortho, and para carbons, while EWGs induce downfield shifts.[4]

Table 1: Comparative ¹H and ¹³C NMR Data for 6-Substituted Tetrahydroquinolines in CDCl₃

Substituent (at C6)Aromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)Aromatic Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)
-H (Unsubstituted)~6.5 - 7.0[5]C2: ~3.3, C4: ~2.8, C3: ~1.9[5]~114 - 145C2: ~47, C4: ~27, C3: ~22
-OCH₃ (EDG)~6.6 - 6.8C2: ~3.2, C4: ~2.7, C3: ~1.9~112 - 153C2: ~47, C4: ~27, C3: ~22
-NO₂ (EWG)~7.2 - 8.0[3]C2: ~3.5, C4: ~3.0, C3: ~2.0[3]~118 - 150C2: ~46, C4: ~26, C3: ~21

Note: Data are representative approximations compiled from typical values and spectral databases.[3][5][6] Exact shifts are molecule and solvent-dependent.

Infrared (IR) Spectroscopy: Identifying Functional Signatures

IR spectroscopy excels at providing a rapid fingerprint of the functional groups within a molecule. For THQs, the key is to identify the core vibrations and then pinpoint the unique signals from the substituents.

  • N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ is a hallmark of the secondary amine in the THQ ring.[7][8] Its position and broadness can be affected by hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretches appear as a group of weaker absorptions just above 3000 cm⁻¹, while the more intense aliphatic C-H stretches from the saturated ring are found just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: A series of absorptions in the 1450-1600 cm⁻¹ region confirms the presence of the benzene ring.

  • Substituent Vibrations: This is where the comparative power lies. An -OCH₃ group will show a strong C-O stretch around 1250 cm⁻¹, while a -NO₂ group introduces two very strong and characteristic stretches: an asymmetric stretch near 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹ .[9]

Experimental Protocol: Acquiring an ATR-IR Spectrum
  • Sample Preparation: Place a small amount (1-2 mg) of the solid THQ sample or a single drop of a liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum with no sample present. The background should be a flat line.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Initiate the scan (typically 16-32 scans are co-added) over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

  • Analysis: Identify the key vibrational frequencies and compare them to known correlation tables and reference spectra to confirm the presence of the THQ core and the specific substituents.

UV-Visible (UV-Vis) Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the aromatic system.[10] The position of the maximum absorbance (λ_max) is highly sensitive to substituents that alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Unsubstituted THQ: Typically shows two absorption bands, one near 245 nm and a weaker one around 295 nm, corresponding to π → π* transitions of the benzene ring.

  • Effect of EDGs (-OCH₃): An oxygen atom with lone pairs directly attached to the ring acts as an auxochrome . It extends the π-system through resonance, which lowers the HOMO-LUMO energy gap. This results in a bathochromic (red) shift , moving the λ_max to a longer wavelength.

  • Effect of EWGs (-NO₂): A nitro group is a powerful chromophore that also extends conjugation. This leads to a significant bathochromic shift, often pushing the absorption well into the 300-400 nm range.

Workflow for Spectroscopic Data Integration

Caption: A multi-technique workflow for the structural elucidation of THQs.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine its elemental composition with high accuracy. The fragmentation pattern observed upon electron ionization (EI) also offers valuable structural clues.

The THQ skeleton undergoes characteristic fragmentation. Common fragments observed include the loss of a hydrogen atom (M-1), a methyl group (M-15, often from rearrangement), and ethene (M-28) via a retro-Diels-Alder (RDA) type cleavage of the saturated ring.[11]

  • Effect of Substituents: The nature of the substituent dramatically influences the fragmentation pathways.

    • For a 2-methyl-THQ , the most intense fragment is often the loss of the methyl group (M-15) to form a stable aromatic ion.[11]

    • For aromatic substituents, fragmentation will be dictated by the stability of the leaving group and the resulting radical cation. For example, a nitro-substituted THQ may show fragments corresponding to the loss of •NO₂ or •NO.

Logical Relationship of Spectroscopic Evidence

Data_Integration Structure Proposed Structure MW Molecular Weight (from MS) MW->Structure Framework C-H Framework (from NMR) Framework->Structure Func_Groups Functional Groups (from IR) Func_Groups->Structure Conjugation Conjugated System (from UV-Vis) Conjugation->Structure

Caption: Convergent logic for confirming a chemical structure using spectroscopy.

Conclusion

The characterization of a substituted tetrahydroquinoline is never complete with a single technique. It is the synergistic combination of NMR, IR, MS, and UV-Vis spectroscopy that provides an unassailable confirmation of the target structure. By understanding how different substituents electronically and structurally perturb the core THQ scaffold, researchers can confidently interpret shifts in chemical resonance, changes in vibrational frequencies, altered electronic transitions, and distinct fragmentation patterns to fully elucidate their molecules of interest.

References

A Comparative Guide to Purity Determination: A Validated HPLC Method for 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous assessment of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 7-Bromo-1,2,3,4-tetrahydroquinoline, a key building block in medicinal chemistry. We will explore the rationale behind the method development, present a comprehensive validation protocol grounded in ICH guidelines, and objectively compare its performance against alternative analytical techniques.

The purity of an active pharmaceutical ingredient (API) is intrinsically linked to the purity of its preceding intermediates.[1] Impurities can arise from starting materials, by-products of the synthesis, or degradation, and can have significant impacts on the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure, but a critical component of the entire drug development process.[2]

The Gold Standard: A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3][4] For a moderately polar compound like this compound, a reversed-phase HPLC method is the most suitable approach.

Methodology and Rationale

The proposed method utilizes a C18 stationary phase, which is nonpolar, and a polar mobile phase consisting of a mixture of acetonitrile and water with a formic acid modifier. The separation is based on the principle of differential partitioning: the analyte and its impurities will distribute differently between the stationary and mobile phases based on their polarity. Less polar impurities will have a stronger affinity for the C18 column and thus elute later, while more polar impurities will be eluted earlier.

The choice of formic acid as a mobile phase modifier is twofold. Firstly, it helps to control the pH of the mobile phase, which can significantly influence the retention and peak shape of ionizable compounds like tetrahydroquinolines. Secondly, it is compatible with mass spectrometry (MS), allowing for potential hyphenation (LC-MS) for impurity identification if required.[2]

Experimental Protocol: HPLC Purity Assay

1. Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, ultrapure water, and formic acid.

  • This compound reference standard and sample.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10.0 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[5]

Method Validation: Adherence to ICH Q2(R1) Guidelines

To ensure the method is "suitable for its intended purpose," a thorough validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines is imperative.[6][7][8]

Workflow for HPLC Method Validation:

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Column_Selection Column Selection Mobile_Phase_Optimization Mobile Phase Optimization Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Detection Wavelength Mobile_Phase_Optimization->Detection_Wavelength Specificity Specificity Detection_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final_Method Robustness->Final_Method Validated Method

Caption: Workflow for HPLC method development and validation.

Summary of Validation Parameters and Acceptance Criteria:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of potential impurities.Peak purity analysis, no interference from placebo or known impurities.
Linearity Ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.[9][10]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For impurity testing: Reporting threshold to 120% of the specification.[11]
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD at this concentration ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a robust and widely accepted technique, it is essential to understand its position relative to other analytical methods.[3]

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation in liquid chromatography that utilizes columns with sub-2 µm particle sizes.[12][13] This results in significantly higher efficiency and resolution compared to traditional HPLC.[14]

FeatureHPLCUPLC
Speed Longer run times (20-45 min).[12]Significantly faster run times (2-5 min).[12][14]
Resolution GoodSuperior, allowing for better separation of closely eluting impurities.[14]
Sensitivity StandardHigher sensitivity due to narrower peaks.[14]
System Pressure Lower (up to 400 bar).[12]Much higher (up to 1000 bar or more).[12]
Cost Lower initial instrument cost.Higher initial instrument cost.[15]
Solvent Consumption HigherLower, leading to cost savings and reduced waste.[12][14]
Robustness Generally more robust and less susceptible to minor variations.[12]More sensitive to system parameters and potential for column clogging.

Decision Matrix for Method Selection:

Method Selection Decision Matrix Start Start: Purity Analysis Required High_Throughput High Throughput Needed? Start->High_Throughput Complex_Mixture Complex Impurity Profile? High_Throughput->Complex_Mixture No Select_UPLC Select UPLC High_Throughput->Select_UPLC Yes Cost_Constraint Strict Budget Constraints? Complex_Mixture->Cost_Constraint No Complex_Mixture->Select_UPLC Yes Volatile_Analytes Volatile Impurities a Concern? Cost_Constraint->Volatile_Analytes No Select_HPLC Select HPLC Cost_Constraint->Select_HPLC Yes Volatile_Analytes->Select_HPLC No Select_GC Select GC Volatile_Analytes->Select_GC Yes

Caption: Decision matrix for selecting an analytical method.

HPLC vs. Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique, but its applicability is limited to volatile and thermally stable compounds.[3] For the analysis of residual solvents, which are common process-related impurities, GC is the preferred method. However, for non-volatile compounds like this compound and its likely impurities, HPLC is the more appropriate choice.[1] GC can also be coupled with a mass spectrometer (GC-MS) for definitive identification of volatile impurities.[16]

Conclusion

The validated reversed-phase HPLC method presented in this guide offers a robust, reliable, and accurate approach for the purity determination of this compound. Its adherence to ICH Q2(R1) guidelines ensures its suitability for regulatory submissions and routine quality control. While UPLC offers significant advantages in speed and resolution, HPLC remains a cost-effective and highly dependable workhorse in the pharmaceutical industry. The choice between these technologies should be guided by the specific needs of the laboratory, including sample throughput, complexity of the impurity profile, and budget constraints. For the analysis of volatile impurities, GC remains the complementary technique of choice. A comprehensive understanding of the strengths and limitations of each method is paramount for ensuring the quality and safety of pharmaceutical products.

References

A Comparative Analysis of the In Vitro Biological Activities of Tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the in vitro biological activities of various tetrahydroquinoline analogs, focusing on their anticancer, antimicrobial, and antioxidant properties. By synthesizing data from multiple studies, this document aims to provide researchers and drug development professionals with a comprehensive overview to inform future discovery and development efforts.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][3][4][5][6][7] Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[5][6][8][9]

A study on novel tetrahydroquinolines demonstrated significant cytotoxic activity against human colon carcinoma (HT29), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF7) cell lines.[3] Another series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines also showed potent antiproliferative effects, with one lead compound exhibiting IC50 values in the low micromolar range against lung, skin, and colon cancer cells.[2] Furthermore, some tetrahydroquinolinone derivatives have been shown to induce apoptosis and cell cycle arrest in lung cancer cells.[9]

Comparative Anticancer Activity of Tetrahydroquinoline Analogs
Compound/AnalogCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]quinoline derivative (Compound 15)MCF-7 (Breast)< 100[4]
Pyrazolo[3,4-b]quinoline derivative (Compound 15)HepG2 (Liver)< 100[4]
Pyrazolo[3,4-b]quinoline derivative (Compound 15)A549 (Lung)< 100[4]
3,4-diaryl-tetrahydroquinoline (Compound 3c)H460 (Lung)4.9 ± 0.7[2]
3,4-diaryl-tetrahydroquinoline (Compound 3c)A-431 (Skin)2.0 ± 0.9[2]
3,4-diaryl-tetrahydroquinoline (Compound 3c)HT-29 (Colon)4.4 ± 1.3[2]
Benzo[h]quinoline derivative (Compound 6e)A549 (Lung)1.86[10]
Tetrahydroquinolinone derivative (Compound 4a)HCT-116 (Colon)Potent cytotoxicity[9]
Tetrahydroquinolinone derivative (Compound 4a)A549 (Lung)Potent cytotoxicity[9]
Tetrahydroquinoline derivative (Compound 2)MDA-MB-231 (Breast)25[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Tetrahydroquinoline analogs

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline analogs and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Induction of Apoptosis

Many tetrahydroquinoline analogs exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptor Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 THQ Analog THQ Analog THQ Analog->Death Receptor THQ Analog->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Tetrahydroquinoline-induced apoptosis pathways.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Tetrahydroquinoline derivatives have demonstrated promising activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[3][12][13][14][15] The mechanism of action for some analogs involves the disruption of bacterial membranes.[12]

For instance, certain SF5- and SCF3-substituted tetrahydroquinoline compounds have shown potent bactericidal activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] Other studies have reported the synthesis of tetrahydroquinolines with significant antimicrobial activity against both bacterial and fungal strains.[3][7]

Comparative Antimicrobial Activity of Tetrahydroquinoline Analogs
Compound/AnalogMicroorganismMIC (µg/mL)Reference
SF5/SCF3-substituted THQ (HSD1835)MRSA1-4[12]
SF5/SCF3-substituted THQ (HSD1835)VRE faecalis1-4[12]
SF5/SCF3-substituted THQ (HSD1835)VRE faecium1-4[12]
Quinoline derivative (Compound 6)Bacillus cereus3.12 - 50[14]
Quinoline derivative (Compound 6)Staphylococcus aureus3.12 - 50[14]
Quinoline derivative (Compound 6)Pseudomonas aeruginosa3.12 - 50[14]
Quinoline derivative (Compound 6)Escherichia coli3.12 - 50[14]
Quinoline-thiazole derivative (4g)Staphylococcus aureus7.81[15]
Quinoline-thiazole derivative (4m)Staphylococcus aureus7.81[15]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Tetrahydroquinoline analogs

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the tetrahydroquinoline analogs in the growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes in medium) and a negative control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Bacterial Membrane Disruption

Certain amphiphilic tetrahydroquinoline derivatives function as antimicrobial peptidomimetics, targeting and disrupting the integrity of the bacterial cell membrane.

membrane_disruption THQ Analog THQ Analog Bacterial Membrane Bacterial Membrane THQ Analog->Bacterial Membrane Insertion Membrane Depolarization Membrane Depolarization Bacterial Membrane->Membrane Depolarization Ion Leakage Ion Leakage Bacterial Membrane->Ion Leakage Cell Death Cell Death Membrane Depolarization->Cell Death Ion Leakage->Cell Death

Caption: Disruption of bacterial membrane by THQ.

III. Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases. Tetrahydroquinolines have been investigated for their antioxidant potential, demonstrating the ability to scavenge free radicals.[1][16][17][18][19]

Several studies have evaluated the antioxidant capacity of novel tetrahydroquinoline derivatives using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][16] In some cases, these compounds have shown antioxidant activity superior to that of standard antioxidants like ascorbic acid.[1]

Comparative Antioxidant Activity of Tetrahydroquinoline Analogs
Compound/AnalogAssayEC50 (µg/mL)Reference
Novel THQ derivativesABTS< 10[1]
Ascorbic Acid (Control)ABTS35[1]
Synthesized THQ (IIIa)DPPHSignificant activity[16]
Synthesized THQ (IIIb)DPPHSignificant activity[16]
Synthesized THQ (IIIe)DPPHSignificant activity[16]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and reliable method for evaluating the antioxidant capacity of compounds.

Materials:

  • Tetrahydroquinoline analogs

  • DPPH solution (in methanol)

  • Methanol

  • 96-well plates

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of the tetrahydroquinoline analogs in methanol.

  • Reaction Mixture: Add the DPPH solution to each well of a 96-well plate, followed by the addition of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Mechanism of Action: Free Radical Scavenging

The antioxidant activity of tetrahydroquinolines is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

radical_scavenging THQ-H THQ Analog (Reduced) THQ• THQ Radical (Oxidized) THQ-H->THQ• H• donation R• Free Radical RH Neutralized Molecule R•->RH

Caption: Free radical scavenging by a THQ analog.

Conclusion

The tetrahydroquinoline scaffold represents a versatile platform for the development of novel therapeutic agents. The analogs discussed in this guide demonstrate significant in vitro anticancer, antimicrobial, and antioxidant activities. The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design and evaluation of new and more potent tetrahydroquinoline-based compounds. Further investigations into the structure-activity relationships and mechanisms of action will continue to drive the optimization of these promising molecules for clinical applications.

References

A Researcher's Guide to Benchmarking New Catalysts for Suzuki Coupling with Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Challenge and Opportunity of Quinolines

To any researcher in medicinal chemistry or materials science, the quinoline scaffold is both a familiar friend and a formidable challenge. This privileged structure is at the heart of numerous FDA-approved drugs and promising clinical candidates, prized for its role in compounds with anticancer, antimalarial, and anti-inflammatory properties.[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, providing a powerful method for creating carbon-carbon bonds to build and diversify these complex molecules.[2][3]

However, the very feature that makes quinolines biologically active—the nitrogen heteroatom—poses a significant hurdle for catalysis. This guide is designed for researchers at the bench who are looking to screen and validate new catalysts for the Suzuki coupling of bromoquinolines. We will move beyond simple protocols to explore the underlying science, helping you make informed decisions to overcome common challenges and accelerate your discovery workflow.

The Core Problem: Why Bromoquinolines Are "Tough Nuts to Crack"

The primary obstacle in the Suzuki coupling of bromoquinolines is the potential for the quinoline nitrogen to coordinate with the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst deactivation or "poisoning," which results in sluggish reactions and low yields.[4][5] The reactivity of the C-Br bond is also influenced by its position on the quinoline ring, adding another layer of complexity.

Furthermore, the classic catalytic cycle of the Suzuki-Miyaura reaction—oxidative addition, transmetalation, and reductive elimination—can be disrupted at multiple points.[1][6][7] A successful catalyst must not only be reactive enough to cleave the C-Br bond but also robust enough to resist inhibition by the nitrogen lone pair. This is why the development of new, more effective catalysts remains a critical area of research.

Benchmarking Strategy: A Framework for Catalyst Comparison

To provide a meaningful comparison, we will evaluate a classic palladium catalyst against two modern alternatives known for their effectiveness with challenging heteroaromatic substrates. Our model reaction will be the coupling of 3-bromoquinoline with phenylboronic acid, a standard transformation that provides a clear performance baseline.

Catalyst Systems Under Evaluation:

  • The Classic Workhorse: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • Rationale: This first-generation catalyst is well-understood and serves as an excellent baseline for comparison.[8][9] Its performance, while often reliable, can be limited with challenging substrates.

  • The Modern Standard: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride)

    • Rationale: The dppf ligand offers a wider bite angle and enhanced stability, often leading to improved yields and reliability for heteroaromatic couplings.[1][10]

  • The High-Performance Contender: A Buchwald Precatalyst (e.g., XPhos Pd G3)

    • Rationale: Buchwald's biaryl phosphine ligands are bulky and electron-rich, a combination that promotes the crucial oxidative addition step and enhances catalyst stability and turnover.[11][12] These precatalysts are also air- and moisture-stable, simplifying reaction setup.[12]

  • The Alternative Powerhouse: A PEPPSI Precatalyst (e.g., PEPPSI-IPr)

    • Rationale: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes feature N-heterocyclic carbene (NHC) ligands.[13][14][15] NHCs are strong σ-donors that form highly stable bonds with palladium, offering exceptional activity and longevity, even at low catalyst loadings.[15][16]

Below is a logical workflow for conducting this benchmarking study.

G cluster_prep Preparation cluster_reaction Reaction Execution (Parallel) cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - 3-Bromoquinoline - Phenylboronic Acid - Base (e.g., K₂CO₃) rxn_setup Reaction Setup: - Add reagents to vials - Degas solvent - Add catalyst prep_reagents->rxn_setup prep_catalysts Weigh Catalysts: - Pd(PPh₃)₄ - Pd(dppf)Cl₂ - XPhos Pd G3 - PEPPSI-IPr prep_catalysts->rxn_setup rxn_run Run Reactions: - Heat to 90°C - Stir for defined time points (e.g., 2h, 6h, 12h) rxn_setup->rxn_run sampling Sampling & Quenching rxn_run->sampling analysis Analysis (LC-MS/GC-MS): - Determine % conversion - Calculate product yield sampling->analysis data_comp Data Compilation & Comparison analysis->data_comp G cluster_inputs cluster_outputs pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-X pd0->pd2_add pd2_trans Ar-Pd(II)L₂-Ar' pd2_add->pd2_trans Transmetalation pd2_add->pd2_trans pd2_trans->pd0 product Ar-Ar' pd2_trans->product Reductive Elimination aryl_halide Ar-X (Bromoquinoline) aryl_halide->pd2_add Oxidative Addition boronic_acid Ar'-B(OR)₂ boronic_acid->pd2_trans base Base (e.g., OH⁻) base->pd2_trans

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Analysis of 7-Bromo-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.[1][2] Derivatives of THQ have demonstrated a diverse pharmacological profile, with significant potential as anticancer, anti-inflammatory, and neuroprotective agents.[3][4] The introduction of a bromine atom at the 7th position of the THQ core, creating 7-Bromo-1,2,3,4-tetrahydroquinoline, offers a nuanced modification that can significantly influence the compound's physicochemical properties and its interactions with biological targets.

While the therapeutic potential of THQ derivatives is promising, a critical aspect of their preclinical development is a thorough understanding of their selectivity. Cross-reactivity, or the ability of a compound to bind to unintended targets, can lead to off-target toxicities and a diminished therapeutic window. This guide provides a comprehensive framework for the cross-reactivity analysis of this compound derivatives. In the absence of extensive publicly available selectivity data for this specific subclass, we will draw upon established methodologies and data from structurally related compounds to provide a robust, scientifically grounded approach to this essential analysis.

The Rationale for Cross-Reactivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the potential for unforeseen off-target effects. A highly potent compound against its intended target may fail in later stages of development due to toxicity arising from interactions with other proteins. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of a successful drug discovery program.

For the this compound scaffold, which has been associated with broad biological activities, understanding its selectivity is paramount. For instance, while some THQ derivatives have shown promise as mTOR inhibitors for cancer therapy, it is crucial to assess their activity against other kinases to ensure a desirable selectivity profile and minimize the risk of off-target effects.[3]

Key Methodologies for Cross-Reactivity Analysis

A multi-pronged approach is essential for a thorough cross-reactivity analysis. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in silico predictions.

Kinase Profiling

Given that many small molecule inhibitors target kinases, comprehensive kinase profiling is a standard and critical step in cross-reactivity assessment. The human kinome consists of over 500 kinases, and screening a new compound against a large panel can provide a detailed map of its selectivity.

Experimental Approach: KINOMEscan™

One of the industry-standard platforms for kinase profiling is the KINOMEscan™ competition binding assay. This method measures the ability of a test compound to displace a ligand from the active site of a kinase. The results are typically reported as the percentage of kinase activity remaining in the presence of the test compound or as a dissociation constant (Kd).

Illustrative Workflow for Kinase Profiling

G cluster_prep Compound Preparation cluster_assay KINOMEscan Assay cluster_data Data Analysis prep Test Compound (e.g., 7-Bromo-THQ derivative) in DMSO assay Competition Binding Assay (Fixed concentration screen) prep->assay kinase Kinase Panel (e.g., 468 kinases) kinase->assay detection Quantitative PCR (qPCR) Detection of kinase tag assay->detection percent_inhibition Calculate Percent Inhibition for each kinase detection->percent_inhibition kd_determination Determine Kd for significant hits (Dose-response curve) percent_inhibition->kd_determination selectivity_score Calculate Selectivity Score (S-score) kd_determination->selectivity_score treepot Visualize Data (TREEspot™ Kinome Map) selectivity_score->treepot

Caption: Workflow for assessing kinase cross-reactivity.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to a protein increases its thermal stability. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if a compound binds to its target in a physiological environment. This method can also be used in a proteome-wide manner to identify off-targets.

Step-by-Step Protocol for CETSA®

  • Cell Culture and Treatment: Culture the cells of interest to a suitable confluence. Treat the cells with the this compound derivative or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells to release their protein content. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Broad Panel GPCR and Ion Channel Screening

The tetrahydroquinoline scaffold is also found in compounds that interact with G-protein coupled receptors (GPCRs) and ion channels. Therefore, a comprehensive cross-reactivity analysis should include screening against a panel of these targets. Radioligand binding assays are a common method for this purpose, where the ability of the test compound to displace a known radioactive ligand from a receptor or channel is measured.

Comparative Analysis: Selectivity of Tetrahydroisoquinoline Kinase Inhibitors

CompoundROCK-II IC50 (nM)PKA IC50 (nM)Selectivity (ROCK-II vs. PKA)Off-Target Hits (>65% inhibition at 3µM)
Compound 35 (THIQ derivative) <1>10,000>10,000-fold7 out of 442 kinases (1.6%)
Fasudil (Known ROCK inhibitor) 3301,900~6-foldNot reported in this study

Data adapted from a study on tetrahydroisoquinoline derivatives as ROCK inhibitors.[5]

This data highlights that the tetrahydroisoquinoline scaffold can be engineered to produce highly selective kinase inhibitors, with Compound 35 showing remarkable selectivity for ROCK-II over PKA and a very low off-target hit rate in a broad kinase panel.[5] This provides a benchmark for what could be achievable with this compound derivatives and underscores the importance of such comparative analyses.

Logical Relationship in Selectivity Assessment

G cluster_compound Test Compound cluster_targets Biological Targets cluster_assays Screening Assays cluster_outcome Desired Outcome compound 7-Bromo-THQ Derivative primary_assay Primary Activity Assay (e.g., mTOR enzymatic assay) compound->primary_assay selectivity_panel Broad Selectivity Panel (e.g., KINOMEscan) compound->selectivity_panel primary_target Primary Target (e.g., mTOR) selective_inhibitor Selective Inhibitor Profile (High potency on primary target, low activity on off-targets) primary_target->selective_inhibitor off_targets Potential Off-Targets (e.g., other kinases, GPCRs) off_targets->selective_inhibitor primary_assay->primary_target selectivity_panel->off_targets

Caption: The interplay of targeted assays and broad screening.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, a deep understanding of the cross-reactivity profile of any derivative is essential for its successful translation to the clinic. While direct, comprehensive selectivity data for this specific class of compounds is yet to be widely published, the methodologies and comparative data presented in this guide provide a clear and scientifically rigorous path forward.

Researchers and drug development professionals working with this compound derivatives are encouraged to undertake broad-panel kinase screening, cellular target engagement studies, and screening against other relevant target classes. By embracing a proactive and comprehensive approach to cross-reactivity analysis, the full therapeutic potential of this versatile scaffold can be explored with greater confidence and a higher probability of success.

References

A Comparative Guide to the Synthetic Routes of Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds.[1] Its prevalence demands efficient and versatile synthetic strategies. This guide provides an in-depth comparison of the primary synthetic routes to substituted THQs, evaluating both classical and modern methodologies. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your synthetic planning.

Section 1: The Enduring Legacy of Classical Syntheses

The foundational methods for constructing the quinoline core were developed in the late 19th century. While these routes primarily yield aromatic quinolines, their historical significance and continued use, followed by a reduction step, warrant their inclusion. The necessity of this subsequent reduction is a key consideration, adding a step to the overall sequence and potentially impacting yield and functional group compatibility.

Skraup and Doebner-von Miller Reactions

The Skraup synthesis, reported in 1880, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2] A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, offering a pathway to 2- and 4-substituted quinolines.[3][4]

Mechanism & Rationale: The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation, yields the quinoline. The harsh, strongly acidic and oxidative conditions are a significant drawback, limiting the substrate scope to robust molecules.[2][5]

Performance & Limitations:

  • Advantages: Uses simple, inexpensive starting materials.

  • Disadvantages: Extremely harsh reaction conditions (strong acid, high temperature), often violent and difficult to control.[6] It has low yields for many substrates and poor tolerance for sensitive functional groups.[3] The reaction also has unpredictable regioselectivity with meta-substituted anilines.[5] A separate reduction step is required to access the THQ core.

Friedländer Annulation

The Friedländer synthesis provides a more convergent approach, condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[7][8] This reaction can be catalyzed by either acid or base.[9]

Mechanism & Rationale: The reaction initiates with an aldol-type condensation or Schiff base formation, followed by a cyclodehydration to form the quinoline ring.[7] The choice of catalyst (acid vs. base) can influence the rate-determining step. Modern variations have focused on milder catalysts and one-pot procedures, for example, by reducing an ortho-nitrobenzaldehyde in situ before condensation.[10]

Performance & Limitations:

  • Advantages: Generally milder than the Skraup reaction, offering better control and higher yields. The modularity of using two different carbonyl compounds allows for diverse substitution patterns.

  • Disadvantages: The primary limitation is the availability and stability of the required 2-aminoaryl aldehyde/ketone starting materials.[11] Like other classical methods, it produces a quinoline that must be subsequently reduced.

Combes Quinoline Synthesis

The Combes synthesis is distinguished by its use of an aniline and a β-diketone under acidic conditions.[2][12]

Mechanism & Rationale: The process begins with the formation of a Schiff base from the aniline and one of the diketone's carbonyls. This intermediate tautomerizes to an enamine, which activates the aromatic ring for an intramolecular electrophilic attack by the second, protonated carbonyl group. A final dehydration step yields the 2,4-disubstituted quinoline.[12] The acid catalyst is crucial for both the cyclization and dehydration steps.

Performance & Limitations:

  • Advantages: A reliable method for preparing 2,4-disubstituted quinolines.

  • Disadvantages: Requires strong acid catalysis and heating. The use of unsymmetrical β-diketones can lead to mixtures of regioisomers, complicating purification.[12] A final reduction is necessary to obtain the THQ.

Section 2: Modern Methodologies for Direct THQ Synthesis

Contemporary synthetic chemistry has largely shifted towards more efficient, atom-economical, and stereoselective methods that directly afford the tetrahydroquinoline scaffold. These routes often operate under milder conditions and offer superior control over the molecular architecture.

Domino and Cascade Reactions

Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy, enabling the construction of complex molecules like THQs in a single operation without isolating intermediates.[13] This approach significantly improves efficiency and reduces waste.

Mechanism & Rationale: These reactions are designed so that the product of one transformation is the substrate for the next, proceeding sequentially in one pot. A common strategy involves an initial reduction of a nitro group on an aromatic ring, which then triggers an intramolecular cyclization. For instance, the catalytic hydrogenation of a 2-nitroarylketone leads to an aniline that spontaneously cyclizes with the adjacent ketone to form an imine, which is then reduced in the same pot to the THQ.[13]

Performance & Scope:

  • Advantages: High atom economy and step efficiency.[13] Often proceeds with high diastereoselectivity, controlled by the stereochemistry of the initial cyclization. Milder conditions compared to classical methods.

  • Disadvantages: The design of the starting material is crucial and can be complex. Reaction optimization can be challenging due to the multiple transformations occurring in one pot.

Representative Experimental Protocol: Domino Reduction-Reductive Amination[13]

A solution of the methyl (2-nitrophenyl)acetate substituted with an appropriate side-chain ketone (1.0 mmol) in methanol (20 mL) is placed in a hydrogenation vessel. 5% Palladium on carbon (5% Pd/C, 50 mg) is added. The vessel is purged with hydrogen gas and then pressurized to 5 atm. The mixture is shaken at room temperature for 24 hours. After the reaction, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the substituted tetrahydroquinoline. This method often results in high yields (93-98%) and excellent diastereoselectivity.[13]

Catalytic Reductive Amination and Cyclization

This strategy typically involves the asymmetric hydrogenation or transfer hydrogenation of a pre-formed quinoline or an enamine intermediate. It is a powerful method for accessing chiral THQs.

Mechanism & Rationale: In one prominent approach, a chiral phosphoric acid (CPA) acts as a bifunctional catalyst.[14] It first catalyzes the dehydrative cyclization of a substrate like a 2-aminochalcone to form a quinoline. Then, in the same pot, the same CPA catalyst activates the quinoline for asymmetric reduction by a hydrogen donor, such as a Hantzsch ester. The chiral environment created by the catalyst directs the hydride transfer to one face of the protonated quinoline intermediate, inducing high enantioselectivity.[14][15]

Performance & Scope:

  • Advantages: Excellent enantioselectivity (often >95% ee).[16] Can be performed as a one-pot reaction from acyclic precursors.[14] Milder than transition-metal-catalyzed hydrogenations.

  • Disadvantages: The substrate scope can be limited by the specific chiral catalyst used. Hantzsch esters are used in stoichiometric amounts as the reductant.

Visualization of Chiral Phosphoric Acid Catalysis

CPA_Catalysis cluster_step1 Step 1: Dehydrative Cyclization cluster_step2 Step 2: Asymmetric Transfer Hydrogenation 2-Aminochalcone 2-Aminochalcone Quinoline Quinoline 2-Aminochalcone->Quinoline  - H2O THQ Chiral THQ Quinoline->THQ CPA_1 Chiral Phosphoric Acid CPA_1->2-Aminochalcone Hantzsch_Ester Hantzsch Ester (Hydride Source) Hantzsch_Ester->THQ CPA_2 Chiral Phosphoric Acid CPA_2->Quinoline

Caption: One-pot synthesis of chiral THQs using a single chiral phosphoric acid catalyst.

Transition-Metal-Catalyzed Syntheses

Modern organometallic chemistry offers powerful tools for THQ synthesis, including methods based on palladium, iridium, and manganese. A particularly elegant strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology.[8][17]

Mechanism & Rationale (Borrowing Hydrogen): This atom-economical process uses an earth-abundant metal catalyst, such as manganese, to temporarily "borrow" hydrogen from a simple alcohol, converting it into an aldehyde or ketone.[18] For example, a 2-aminobenzyl alcohol reacts with a secondary alcohol. The Mn-catalyst first dehydrogenates the secondary alcohol to a ketone. This ketone then undergoes condensation with the 2-aminobenzyl alcohol, followed by cyclization and dehydration to form a quinoline intermediate in situ. The "borrowed" hydrogen, held by the catalyst as a hydride, is then returned to reduce the quinoline to the final THQ. The only byproduct is water.[17][18]

Performance & Scope:

  • Advantages: High atom economy, with water as the sole byproduct.[18] Uses readily available alcohols as alkylating agents. Avoids the need for pre-functionalized substrates or external reducing agents.

  • Disadvantages: Often requires high temperatures (120-150 °C).[8][18] The catalyst systems can be sensitive to air and moisture. The choice of base can be critical to selectively obtaining the THQ over the quinoline.[18]

Visualization of the Borrowing Hydrogen Catalytic Cycle

Borrowing_Hydrogen cluster_cycle Catalytic Cycle Mn_Cat [Mn]-H Manganese Hydride Catalyst R2CHOH R2CH(OH) Secondary Alcohol R2CO R2C=O Ketone R2CHOH->R2CO Dehydrogenation (-H2) Quinoline_Int Quinoline Intermediate R2CO->Quinoline_Int Condensation & Cyclization Amino_Alcohol 2-Aminobenzyl Alcohol Amino_Alcohol->Quinoline_Int THQ_Product Substituted THQ Quinoline_Int->THQ_Product Hydrogenation (+H2)

Caption: Manganese-catalyzed "Borrowing Hydrogen" cycle for THQ synthesis.

Section 3: Comparative Analysis and Data Summary

Choosing the optimal synthetic route depends on several factors: the desired substitution pattern, stereochemical requirements, scalability, and tolerance to other functional groups.

MethodKey FeaturesTypical YieldsStereoselectivityKey Limitations
Doebner-von Miller Classical, two-step (synthesis + reduction)20-50% (for quinoline)Not applicableHarsh conditions, poor functional group tolerance, often low yields.[3]
Friedländer Annulation Classical, two-step (synthesis + reduction)60-90% (for quinoline)Not applicableRequires access to often unstable 2-aminoaryl carbonyls.[11]
Domino Reactions Modern, one-pot70-98%High diastereoselectivitySubstrate synthesis can be complex; optimization is challenging.[13]
Chiral Phosphoric Acid Modern, asymmetric, one-pot80-99%Excellent enantioselectivity (up to 99% ee)Relies on stoichiometric hydride donors; catalyst-dependent scope.[14][15]
Mn "Borrowing Hydrogen" Modern, atom-economical60-95%Racemic (unless chiral ligand is used)High temperatures required; catalyst and base sensitivity.[17][18]
Pd-Catalyzed Annulation Modern, C-H activation50-90%Can be stereodivergent with ligand controlOften requires specific directing groups; catalyst cost.[19]

Section 4: Conclusion and Future Outlook

The synthesis of substituted tetrahydroquinolines has evolved from harsh, classical methods to highly sophisticated and efficient modern catalytic strategies.

  • For rapid access to simple, racemic THQs from basic feedstocks, classical methods followed by reduction remain viable, though often inefficient.

  • For complex, highly functionalized THQs where step-economy is paramount, domino reactions offer an elegant solution, often with excellent diastereocontrol.

  • When enantiopurity is the primary goal, chiral phosphoric acid-catalyzed reductive aminations and transition-metal-catalyzed asymmetric hydrogenations are the methods of choice, providing products with exceptional optical purity.

  • For green and sustainable synthesis, the borrowing hydrogen methodology, particularly with earth-abundant metals like manganese, represents the state-of-the-art in atom economy.

The future of THQ synthesis will likely focus on expanding the scope of asymmetric methods, developing catalysts that operate under even milder conditions, and leveraging new technologies like photoredox and electrocatalysis to unlock novel reaction pathways. By understanding the principles and limitations of each method presented in this guide, researchers can make informed decisions to accelerate their discovery and development programs.

References

A Head-to-Head Comparison of Ligands for Palladium-Catalyzed Cross-Coupling of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional organic materials. The ability to precisely functionalize this core structure is paramount for developing new chemical entities. 7-Bromo-1,2,3,4-tetrahydroquinoline serves as a versatile and readily available building block for this purpose, with its bromine atom providing a reactive handle for a variety of palladium-catalyzed cross-coupling reactions.

The success of these transformations—be it the formation of a carbon-nitrogen (C-N) or a carbon-carbon (C-C) bond—is critically dependent on the choice of the supporting ligand for the palladium catalyst. The ligand modulates the catalyst's stability, reactivity, and selectivity by influencing the rates of key elementary steps like oxidative addition and reductive elimination.[1][2] This guide provides a head-to-head comparison of commonly employed ligands for the most synthetically valuable coupling reactions of this compound, supported by experimental data and mechanistic insights to inform rational catalyst selection.

Part 1: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forging C(aryl)-N bonds, enabling the synthesis of a vast array of arylamines from aryl halides.[2][3] The reaction's efficiency is profoundly influenced by the steric and electronic properties of the phosphine ligand. For a substrate like this compound, the choice of ligand dictates the ability to couple a wide range of primary and secondary amines, and even ammonia surrogates.

Mechanistic Rationale: The Role of the Ligand

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) species, coordination and deprotonation of the amine to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4][5]

Bulky, electron-rich monophosphine ligands, particularly the biarylphosphines developed by the Buchwald group, are highly effective because they:

  • Promote Oxidative Addition: The electron-donating nature of the ligand increases electron density on the palladium center, facilitating its insertion into the C-Br bond.

  • Accelerate Reductive Elimination: The steric bulk of the ligand creates a congested coordination sphere around the palladium, promoting the bond-forming reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[2]

Buchwald-Hartwig Catalytic Cycle cluster_main Buchwald-Hartwig Amination Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition (+ Ar-Br) Amido_complex L-Pd(II)(Ar)(NR'R'') OA_complex->Amido_complex Amine Coordination & Deprotonation (+ HNR'R'', - HBr) Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Amido_complex->end L-Pd(0) Product->Pd0

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Ligand Performance Comparison for C-N Coupling

The evolution of Buchwald-Hartwig ligands has led to several "generations," each offering broader substrate scope and milder reaction conditions.[3] Below is a comparative summary for the amination of this compound.

LigandCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Advantages & Insights
BINAP Pd₂(dba)₃ (2%) / BINAP (3%)NaOt-BuToluene10012-2470-85An early, reliable bidentate ligand. Good for simple primary and secondary amines but can be slow and require higher temperatures.[3]
XPhos Pd(OAc)₂ (2%) / XPhos (4%)K₃PO₄t-BuOH80-1004-1285-98Highly effective, bulky, and electron-rich. Broad scope, including hindered amines and heteroaryl amines. Often considered a go-to ligand.[2]
RuPhos Pd-G3-RuPhos (2%)K₂CO₃Dioxane1006-1688-97Excellent for coupling primary amines and ammonia surrogates. The use of a precatalyst simplifies reaction setup.[6]
BrettPhos Pd-G3-BrettPhos (1-2%)LHMDSTHF652-890-99Extremely active catalyst system, often allowing for lower catalyst loadings and temperatures. Particularly useful for challenging substrates.[6]
Xantphos Pd(OAc)₂ (2%) / Xantphos (4%)Cs₂CO₃Dioxane11012-2475-92A wide bite-angle bidentate ligand, particularly effective for coupling amides and carbamates, which are typically more challenging nucleophiles.[7]

Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing C(sp²)-C(sp²) bonds, such as in the synthesis of biaryl compounds.[8] It involves the coupling of an organoboron species (like a boronic acid) with an organohalide.[9]

Mechanistic Rationale: The Role of the Ligand

The Suzuki coupling cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond.[8][9]

Suzuki-Miyaura Catalytic Cycle cluster_main Suzuki-Miyaura Coupling Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition (+ Ar-Br) Trans_complex L-Pd(II)(Ar)(R') OA_complex->Trans_complex Transmetalation (+ R'-B(OH)₂, Base) Product Ar-R' Trans_complex->Product Reductive Elimination Trans_complex->end L-Pd(0) Product->Pd0

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Ligands play a similar role to that in C-N coupling, where electron-rich and bulky phosphines are generally preferred to accelerate the oxidative addition and reductive elimination steps.

Ligand Performance Comparison for C-C Coupling
LigandCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Advantages & Insights
PPh₃ Pd(PPh₃)₄ (3-5%)Na₂CO₃ (aq)Toluene/EtOH80-10012-2465-85The classic, first-generation ligand. Inexpensive but requires higher catalyst loadings and temperatures. Scope can be limited with challenging substrates.[10]
P(tBu)₃ Pd[P(tBu)₃]₂ (2-5%)Cs₂CO₃Dioxane9012-1685-95A highly active and bulky ligand that is effective for a range of aryl bromides, often providing good yields where PPh₃ fails.[11]
SPhos Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄Toluene/H₂O1002-1090-99A highly active Buchwald-type biarylphosphine ligand. Excellent for coupling sterically hindered boronic acids and provides rapid reaction times.[12]
cataCXium® A Pd(OAc)₂ (1-2%) / cataCXium® A (2-4%)K₃PO₄Dioxane1004-1288-97A sterically demanding di-adamantylalkylphosphine ligand known for high catalyst performance and activity with aryl chlorides and bromides.[6]

Part 3: Other Key Transformations: Sonogashira and Heck Couplings

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual catalyst system of palladium and a copper(I) co-catalyst.[13][14]

  • Typical System: PdCl₂(PPh₃)₂ (2-5 mol%), CuI (1-3 mol%), and an amine base like Et₃N or DIPA in a solvent like THF or Toluene.[15]

  • Ligand Role: PPh₃ is the most common and generally effective ligand. The reaction proceeds via a Pd-cycle and a Cu-cycle, where copper(I) forms a copper acetylide, which then transmetalates to the palladium center.[16] The phosphine ligand stabilizes the Pd(0) species. For this compound, this system reliably provides the corresponding 7-alkynyl derivatives in good to excellent yields (75-95%).[17]

Heck Coupling (C-C Vinylation)

The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a base.[18][19]

  • Typical System: Pd(OAc)₂ (2-5 mol%), a phosphine ligand, and an organic or inorganic base (e.g., Et₃N, K₂CO₃).

  • Ligand Comparison:

    • PPh₃: Often sufficient for activated alkenes like acrylates.

    • P(o-tolyl)₃: Offers better results for less reactive alkenes due to its increased bulk and electron-donating ability.

    • Bulky Phosphines (e.g., PCy₃, P(tBu)₃): Can further enhance reactivity, especially for challenging aryl bromides, allowing for milder conditions.[20] For coupling this compound with alkenes like styrene or butyl acrylate, a system using Pd(OAc)₂ with P(o-tolyl)₃ or P(tBu)₃ generally provides high yields (80-95%) and excellent trans selectivity.[19]

Part 4: Experimental Protocols & Workflow

Trustworthy protocols are self-validating. The following are detailed, representative procedures for high-performing ligand systems.

General Experimental Workflow

Caption: General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction.

Protocol 1: Buchwald-Hartwig Amination using XPhos
  • Reaction: Coupling of this compound with Morpholine.

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (212 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and XPhos (19.1 mg, 0.04 mmol, 4 mol%).

    • Add potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).

    • Seal the tube with a septum, then evacuate and backfill with argon three times.

    • Under a positive pressure of argon, add anhydrous tert-butanol (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

    • Place the sealed tube in a preheated oil bath at 100 °C and stir for 6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Suzuki-Miyaura Coupling using SPhos
  • Reaction: Coupling of this compound with Phenylboronic Acid.

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (212 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

    • Add powdered potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol).

    • Seal the tube, and evacuate and backfill with argon three times.

    • Under argon, add anhydrous toluene (4 mL) and deionized water (0.4 mL).

    • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-1,2,3,4-tetrahydroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, actionable information for the safe handling and disposal of 7-Bromo-1,2,3,4-tetrahydroquinoline, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Hazard Profile of this compound

This compound is a halogenated heterocyclic organic compound. Its hazard profile, as outlined in Globally Harmonized System (GHS) classifications, necessitates careful handling and disposal.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

A comprehensive understanding of these hazards is the foundation for a robust safety and disposal protocol.

The Regulatory Framework: Why Proper Disposal is Non-Negotiable

As a brominated organic compound, this compound falls under the U.S. Environmental Protection Agency's (EPA) regulations for halogenated organic compounds. The Resource Conservation and Recovery Act (RCRA) imposes strict Land Disposal Restrictions (LDRs) on many hazardous wastes, including halogenated organic compounds.[1][2][3] The core principle of LDRs is to minimize the potential for hazardous constituents to leach into the soil and groundwater.[2][3]

Untreated halogenated organic compounds are prohibited from land disposal because of their persistence and potential toxicity.[4] Therefore, these compounds must be treated to substantially reduce their hazardous properties before they can be landfilled. The most common and effective treatment method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[5] Incineration breaks down the organic structure and captures the resulting hazardous byproducts, such as hydrogen bromide, in a controlled manner.[5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, the following PPE is mandatory when handling the pure substance or its waste:

PPE ItemSpecificationRationale
Gloves Nitrile or Neoprene gloves. Always double-glove.Provides protection against skin contact and irritation. Butyl rubber gloves perform poorly with halogenated solvents and should be avoided.[6]
Eye Protection Chemical splash goggles.Protects against accidental splashes that can cause serious eye irritation.
Lab Coat Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Avoids inhalation of any dust or vapors.
Waste Segregation and Collection

Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

Workflow for Waste Segregation:

start Generate Waste (this compound) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogenated_container Place in a designated 'Halogenated Organic Waste' container. is_halogenated->halogenated_container  Yes non_halogenated_container Place in a 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_container  No end Properly Labeled Container Ready for Pickup halogenated_container->end non_halogenated_container->end

Caption: Decision workflow for segregating halogenated organic waste.

Step-by-Step Collection Procedure:

  • Select the Correct Container: Use a designated, properly functioning, and compatible hazardous waste container. For solid waste like this compound, a wide-mouth high-density polyethylene (HDPE) container is suitable.

  • Label the Container: Before adding any waste, affix a hazardous waste label to the container.[7][8][9][10][11] The label must include:

    • The words "Hazardous Waste".[7][8][10]

    • The full chemical name: "this compound". Do not use abbreviations.

    • The accumulation start date (the date the first piece of waste is added to the container).[7][10]

    • The hazard characteristics (e.g., "Toxic," "Irritant").[7]

  • Add Waste to the Container: Carefully place the waste into the labeled container.

  • Keep the Container Closed: The container must be securely closed at all times, except when adding waste.[12]

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full hazardous waste container. They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in compliance with Department of Transportation (DOT) regulations.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Being prepared is key to mitigating the risks.

Spill Cleanup

For a small spill of solid this compound:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Put on the appropriate PPE as listed in section 3.1.

  • Contain the Spill: Prevent the spread of the solid material. Avoid creating dust.

  • Clean Up:

    • Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

    • Carefully sweep the material into a plastic dustpan. Do not use a brush that could create dust.

    • Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place the cleaning materials in the hazardous waste container.

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and arrange for its disposal through your EHS department.

Spill Response Decision Tree:

spill Spill Occurs assess_spill Assess Spill Size and Hazard spill->assess_spill small_spill Small, manageable spill assess_spill->small_spill large_spill Large or highly hazardous spill assess_spill->large_spill cleanup Follow Laboratory Spill Cleanup Protocol small_spill->cleanup evacuate Evacuate the area. Call EHS/Emergency Services. large_spill->evacuate end Area is Safe cleanup->end evacuate->end

Caption: Decision-making process for responding to a chemical spill.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound hydrochloride to the medical personnel. [8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
7-Bromo-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.